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(S)-2-(4-Fluorophenyl)piperidine hydrochloride Documentation Hub

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  • Product: (S)-2-(4-Fluorophenyl)piperidine hydrochloride
  • CAS: 1391431-07-4

Core Science & Biosynthesis

Foundational

Technical Monograph: (S)-2-(4-Fluorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1391431-07-4 Formula: C₁₁H₁₅ClFN Molecular Weight: 215.70 g/mol

Executive Summary & Pharmacophore Significance

(S)-2-(4-Fluorophenyl)piperidine hydrochloride is a high-value chiral scaffold used primarily in the development of neuroactive pharmaceutical ingredients (APIs). Unlike its 3- and 4-substituted counterparts (common in SSRIs like Paroxetine), the 2-arylpiperidine motif is a privileged structure found in Substance P antagonists (NK1 receptor ligands) , NMDA receptor modulators , and Norepinephrine Reuptake Inhibitors (NRIs) .

The incorporation of the 4-fluorine atom at the para-position of the phenyl ring serves two critical medicinal chemistry functions:

  • Metabolic Blockade: It prevents rapid oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6) at the reactive para position, significantly extending the compound's half-life in vivo.

  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen slightly compared to the non-fluorinated parent, altering lipophilicity (LogD) and blood-brain barrier (BBB) penetration profiles.

The (S)-configuration is frequently the bioactive enantiomer in NK1 antagonists, dictating the spatial arrangement required for high-affinity binding to the transmembrane pockets of G-Protein Coupled Receptors (GPCRs).

Physicochemical Profile

The hydrochloride salt form is preferred for handling due to its enhanced stability and water solubility compared to the hygroscopic free base / oil.

PropertySpecificationClinical Relevance
Appearance White to off-white crystalline solidIndicates high purity; yellowing suggests oxidation.
Melting Point 185–190 °C (Decomposes)Critical for solid-state characterization and formulation.
Solubility Soluble in Water, Methanol, DMSOSuitable for aqueous biological assays.
Chiral Purity ≥ 99.5% ee (Enantiomeric Excess)Essential to prevent off-target toxicity from the (R)-isomer.
Hygroscopicity ModerateRequires storage in desiccated conditions to prevent caking.

Synthetic Routes & Process Chemistry

High-purity synthesis of the (S)-enantiomer is achieved via two primary strategies: Classical Optical Resolution (robust, scalable) or Asymmetric Hydrogenation (atom-economical, modern).

Method A: Asymmetric Hydrogenation (Catalytic Route)

This method is preferred for "Green Chemistry" applications as it avoids the waste associated with resolving agents. It utilizes an Iridium or Rhodium catalyst with a chiral ligand (e.g., Josiphos or Segphos) to hydrogenate the pyridine precursor.

Reaction Scheme:

  • Precursor: 2-(4-Fluorophenyl)pyridine.

  • Catalyst: [Ir(cod)Cl]₂ / (S)-Segphos.

  • Conditions: 50 bar H₂, I₂, Toluene, 30°C.

  • Salt Formation: Treatment with anhydrous HCl in diethyl ether.

Method B: Classical Resolution (Industrial Route)
  • Racemic Synthesis: Hydrogenation of 2-(4-fluorophenyl)pyridine over Pd/C to yield (±)-2-(4-fluorophenyl)piperidine.

  • Resolution: Crystallization with L-(+)-Tartaric acid or (S)-Mandelic acid . The (S,S)-diastereomeric salt crystallizes out, leaving the (R)-isomer in the mother liquor.

  • Free Basing & Salting: The salt is cracked with NaOH, extracted, and converted to the HCl salt.

DOT Diagram: Synthesis Workflow

The following diagram illustrates the Asymmetric Hydrogenation workflow, which is the current gold standard for high-value intermediates.

G Start 2-(4-Fluorophenyl) pyridine Hydrogenation Asymmetric Hydrogenation (50 bar H2, Toluene) Start->Hydrogenation Substrate Cat Chiral Catalyst (Ir-Segphos Complex) Cat->Hydrogenation Catalysis FreeBase (S)-Free Base (Oil) Hydrogenation->FreeBase Filter & Conc. SaltForm HCl Salt Formation (HCl in Et2O) FreeBase->SaltForm Acidification Final (S)-2-(4-Fluorophenyl) piperidine HCl (>99% ee) SaltForm->Final Recrystallization

Figure 1: Asymmetric synthesis workflow utilizing Iridium-catalyzed hydrogenation for high enantioselectivity.

Analytical Controls & Protocols

Protocol 1: Determination of Enantiomeric Excess (ee) via Chiral HPLC

Validating the chiral purity is the most critical step in quality control, as the (R)-enantiomer may act as a competitive antagonist or cause adverse effects.

  • Column: Chiralpak IB or AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

  • Sample Prep: Dissolve 1 mg of HCl salt in 1 mL of Mobile Phase (add 1 drop of TEA to neutralize HCl).

  • Expected Retention:

    • (R)-Isomer: ~8.5 min

    • (S)-Isomer: ~11.2 min (Confirm with racemic standard).

Protocol 2: Salt Stoichiometry Verification (Argentometric Titration)

To ensure the product is the mono-hydrochloride salt (and not a hemi-salt or free base mix):

  • Dissolve 100 mg of substance in 50 mL deionized water.

  • Add 1 mL of 5% Potassium Chromate (indicator).

  • Titrate with 0.1 N Silver Nitrate (AgNO₃) until a persistent reddish-brown precipitate forms.

  • Calculation: % Cl⁻ = (V_AgNO3 × N × 35.45) / Weight_sample. Theoretical Cl⁻ for C₁₁H₁₅ClFN is ~16.4%.

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzylic amine position is susceptible to slow oxidation over months if exposed to air and light.

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Stability: Stable for >2 years if kept desiccated. Hydroscopic nature requires re-drying (vacuum oven at 40°C) before precise weighing for biological assays.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023).[1] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[1][2] Journal of the American Chemical Society, 145(26), 14221–14226.[2] [1]

    • Context: Describes modern Rh/Ir-catalyzed asymmetric hydrogenation techniques for piperidine scaffolds.
  • Glorius, F. (2004). Asymmetric Hydrogenation of Pyridines. Organic & Biomolecular Chemistry, 3, 4171-4175.

    • Context: Foundational methodology for reducing 2-substituted pyridines to chiral piperidines.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54596395, 2-(4-Fluorophenyl)piperidine. Retrieved from .

    • Context: General physicochemical data and safety profiles for the parent structure.
  • Zhang, Y., et al. (2020). Discovery of Piperidine-Based Inhibitors.[3][4][5] European Journal of Medicinal Chemistry, 189, 112070.[3][4] [3]

    • Context: Illustrates the pharmacological application of the 2-arylpiperidine scaffold in drug discovery.

Sources

Exploratory

Technical Guide: Properties and Engineering of Chiral 2-Arylpiperidine HCl Salts

Executive Summary The 2-arylpiperidine scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous CNS-active agents, including norepinephrine-dopamine reuptake inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-arylpiperidine scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous CNS-active agents, including norepinephrine-dopamine reuptake inhibitors (e.g., Methylphenidate) and NK1 receptor antagonists. This guide provides a comprehensive technical analysis of chiral 2-arylpiperidine hydrochloride (HCl) salts , focusing on their stereochemical engineering, solid-state properties, and therapeutic utility.

The transition from free base to HCl salt is not merely a formulation step; it is a critical engineering control that dictates bioavailability, shelf-stability, and receptor binding kinetics. This document outlines the causality between synthetic protocols and the resulting physicochemical attributes.[1][2]

Stereochemical & Conformational Analysis

The Equatorial Anchor Effect

The piperidine ring exists predominantly in a chair conformation. In 2-arylpiperidines, the bulky aryl substituent dictates the conformational equilibrium.

  • Thermodynamic Preference: The 2-aryl group exhibits a strong preference for the equatorial position to minimize 1,3-diaxial steric strain with the axial hydrogens at C4 and C6.

  • The "A-Value" Driver: The conformational free energy difference (A-value) for a phenyl group is approximately 2.8–3.0 kcal/mol. This effectively "locks" the ring conformation, creating a rigid vector for the nitrogen lone pair (or N-H bond in salts).

Cis/Trans Diastereomers

The relationship between the C2-aryl group and substituents at other positions (e.g., C3, C6) defines the diastereomeric profile.

  • Cis-Isomers: Often the kinetic products of heterogeneous hydrogenation (e.g., PtO2/H2) due to syn-facial addition.

  • Trans-Isomers: Thermodynamically more stable if both bulky groups can adopt equatorial positions.

Interaction Logic Diagram

The following diagram illustrates the conformational locking mechanism and its impact on receptor binding.

ConformationalAnalysis Substrate 2-Arylpiperidine (Free Base) ChairConf Chair Conformation Equilibrium Substrate->ChairConf Solvation Equatorial Equatorial Aryl (Stable) ChairConf->Equatorial Min. 1,3-Diaxial Strain Axial Axial Aryl (Unstable) ChairConf->Axial High Steric Energy SaltForm HCl Salt Formation (Protonation) Equatorial->SaltForm HCl/Ether Binding Receptor Binding (Ionic Lock) SaltForm->Binding Asp/Glu Residue Interaction

Physicochemical Properties of HCl Salts

The conversion of the oily 2-arylpiperidine free base to its hydrochloride salt fundamentally alters its material properties, enabling pharmaceutical application.

PropertyFree Base (Oil/Low-melt Solid)Hydrochloride Salt (Crystalline Solid)Technical Implication
Solubility (Water) Negligible (< 1 mg/mL)High (> 50 mg/mL)Essential for oral bioavailability and IV formulations.
Melting Point Low (often < 50°C)High (typically 200–230°C)High MP indicates strong crystal lattice energy, correlating with storage stability.
Hygroscopicity LowModerate to HighRequires controlled humidity during manufacturing (Class II/III hygroscopicity).
Chiral Stability Prone to racemization at high TConfigurationally stableThe protonated nitrogen prevents inversion and suppresses racemization pathways.
Appearance Viscous yellow/brown oilWhite/Off-white crystalline powderCritical for purity verification and handling in GMP environments.
Solubility Profile

The HCl salt forms a polar ionic lattice. In aqueous media, the solvation enthalpy of the ions (


 and 

) overcomes the lattice energy.
  • Protic Solvents: Freely soluble in water, methanol, and ethanol.

  • Aprotic Solvents: Sparingly soluble in acetone; insoluble in ether/hexanes. Note: This solubility difference is exploited during the purification (precipitation) step.

Synthesis and Resolution Protocols

High-purity chiral 2-arylpiperidines are synthesized via two primary pathways: Asymmetric Hydrogenation (Catalytic) or Classical Resolution (Chiral Acids).

Workflow: Asymmetric Hydrogenation (Modern Route)

This route utilizes Iridium or Rhodium catalysts with chiral phosphine ligands to reduce pyridine precursors.

SynthesisWorkflow Precursor 2-Arylpyridine Precursor Hydrogenation Asymmetric Hydrogenation (50 bar H2, 24h) Precursor->Hydrogenation Catalyst Ir-Chiral Phosphine Catalyst System Catalyst->Hydrogenation FreeBase Chiral Piperidine (Free Base, >95% ee) Hydrogenation->FreeBase SaltStep Salt Formation (HCl in Dioxane/Ether) FreeBase->SaltStep FinalProduct Chiral 2-Arylpiperidine HCl Salt SaltStep->FinalProduct

Detailed Protocol: Salt Formation & Recrystallization

This protocol assumes a starting material of crude chiral 2-phenylpiperidine free base.

Reagents:

  • Crude 2-phenylpiperidine (oil).

  • Anhydrous Diethyl Ether (solvent).

  • 4M HCl in 1,4-Dioxane (acid source).

  • Isopropanol (recrystallization solvent).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of the free base in 20 mL of anhydrous diethyl ether. Ensure the solution is clear.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 11.0 mmol (1.1 eq) of 4M HCl in dioxane under vigorous stirring.

    • Mechanism:[2][3][4] The non-polar ether forces the precipitating ionic salt out of solution immediately upon formation.

  • Precipitation: A white precipitate should form instantly. Continue stirring at 0°C for 30 minutes to ensure complete conversion.

  • Filtration: Filter the solid under vacuum (Buchner funnel). Wash the cake 3x with cold diethyl ether to remove non-polar impurities.

  • Recrystallization (Purification):

    • Dissolve the crude salt in a minimum amount of boiling isopropanol.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Why? Slow cooling promotes the formation of a defined crystal lattice, excluding impurities and diastereomers.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours.

Analytical Characterization

To validate the integrity of the synthesized salt, the following analytical battery is required.

Enantiomeric Excess (ee) Determination
  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Standard: >99% ee is required for pharmaceutical applications.

Solid-State Analysis
  • X-Ray Powder Diffraction (XRPD): Used to identify the specific polymorph. 2-arylpiperidine salts often exhibit polymorphism which affects dissolution rates.

  • Differential Scanning Calorimetry (DSC): Expect a sharp endotherm corresponding to the melting point (e.g., ~224-226°C for Methylphenidate HCl). Broad peaks indicate impurities or amorphous content.

Biological Relevance (Pharmacophore)[4][5][6][7][8]

The 2-arylpiperidine HCl motif is pharmacologically active primarily because the protonated nitrogen mimics the endogenous neurotransmitter's amine group.

  • Methylphenidate (Ritalin): The d-threo enantiomer binds to the Dopamine Transporter (DAT). The protonated nitrogen forms a salt bridge with an Aspartate residue (Asp79) in the transporter's binding pocket, while the aryl group engages in pi-stacking interactions.

  • NK1 Antagonists: The scaffold serves as a rigid core to orient hydrophobic groups into the Substance P receptor pockets.

References

  • Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications (RSC). Available at: [Link][1][4][5]

  • Methylphenidate Hydrochloride: Compound Summary. PubChem.[6] Available at: [Link]

  • Chiral Drugs: An Overview. National Institutes of Health (PMC). Available at: [Link]

Sources

Foundational

(S)-2-(4-Fluorophenyl)piperidine chemical structure and molecular weight

This technical monograph provides a comprehensive analysis of (S)-2-(4-Fluorophenyl)piperidine , a privileged chiral scaffold in medicinal chemistry. Unlike its 4-substituted isomer (a key intermediate for Paroxetine), t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides a comprehensive analysis of (S)-2-(4-Fluorophenyl)piperidine , a privileged chiral scaffold in medicinal chemistry. Unlike its 4-substituted isomer (a key intermediate for Paroxetine), this 2-substituted piperidine serves as a critical building block for neurokinin-1 (NK1) receptor antagonists and other G-protein coupled receptor (GPCR) ligands.

Chemical Identity & Physicochemical Properties[1][2][3]

(S)-2-(4-Fluorophenyl)piperidine is a chiral secondary amine characterized by a piperidine ring substituted at the C2 position with a 4-fluorophenyl group. The (S)-configuration at the C2 stereocenter is crucial for its biological activity, often dictating receptor binding affinity in target antagonists.

Table 1: Physicochemical Constants
PropertyDataNotes
IUPAC Name (2S)-2-(4-fluorophenyl)piperidine
Common Name (S)-4-Fluoro-2-phenylpiperidine
CAS Number (HCl) 1391431-07-4 Commercial salt form
CAS Number (Base) 1187468-22-9 Free base (Reference)
Molecular Formula C₁₁H₁₄FN
Molecular Weight 179.24 g/mol (Base)215.69 g/mol (HCl)
Physical State White to off-white solid (HCl salt)Colorless oil (Free base)
Solubility Water (High for HCl salt), Methanol, DMSOFree base soluble in DCM, EtOAc
pKa (Predicted) ~9.5 - 10.0Typical for secondary alkyl amines
LogP (Predicted) ~2.6Lipophilic scaffold

Structural Analysis & Stereochemistry

The pharmacological value of this compound lies in its rigid stereochemistry. The piperidine ring predominantly adopts a chair conformation. In the (S)-enantiomer, the bulky 4-fluorophenyl group at C2 prefers the equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule.

Stereochemical Configuration
  • Chiral Center: C2

  • Configuration: (S)

  • Cahn-Ingold-Prelog (CIP) Priority: N > C(phenyl) > C(CH2) > H. With H in the back, the sequence is counter-clockwise (S).

DOT Diagram 1: Structural Representation & Conformation

The following diagram illustrates the 2D chemical structure and the 3D chair conformation preference.

Structure cluster_0 Chemical Structure cluster_1 Conformational Analysis Struct (S)-2-(4-Fluorophenyl)piperidine C11H14FN ChiralCenter Chiral Center (C2) (S)-Configuration Struct->ChiralCenter defines Substituent 4-Fluorophenyl Group (Para-substitution) Struct->Substituent contains Chair Chair Conformation (Lowest Energy) Equatorial Phenyl Group: Equatorial Minimizes 1,3-diaxial strain Chair->Equatorial favored Axial Phenyl Group: Axial High Energy (Disfavored) Chair->Axial disfavored

Figure 1: Structural hierarchy and conformational preference of (S)-2-(4-Fluorophenyl)piperidine.

Synthetic Methodology

While classical resolution of racemic mixtures using chiral acids (e.g., L-tartaric acid) is possible, it is atom-inefficient (max 50% yield). The preferred modern method is Asymmetric Hydrogenation of the corresponding cyclic imine or pyridine precursor.

Protocol: Ir-Catalyzed Asymmetric Hydrogenation

This protocol utilizes an Iridium complex with a chiral phosphine ligand to induce stereochemistry.

Precursor: 2-(4-Fluorophenyl)pyridine or 6-(4-fluorophenyl)-2,3,4,5-tetrahydropyridine. Catalyst System: [Ir(COD)Cl]₂ / (S)-SegPhos or (S)-Binaphane / I₂ additive.

Step-by-Step Workflow:
  • Catalyst Preparation:

    • In a glovebox, mix [Ir(COD)Cl]₂ (0.5 mol%) and the chiral diphosphine ligand (1.1 mol%) in anhydrous dichloromethane (DCM).

    • Stir for 10 minutes to form the active complex.

    • Critical Step: Add Iodine (I₂) (5-10 mol%) to the mixture. The iodine additive dramatically increases the rate and enantioselectivity for imine hydrogenation.

  • Substrate Addition:

    • Dissolve the substrate (2-(4-fluorophenyl)pyridine) in the catalyst solution.

  • Hydrogenation:

    • Transfer the mixture to a high-pressure autoclave.

    • Purge with H₂ gas (3 cycles).

    • Pressurize to 30–50 bar H₂ .

    • Stir at room temperature (25°C) for 12–24 hours.

  • Work-up:

    • Vent hydrogen gas carefully.

    • Concentrate the solvent under reduced pressure.

    • Purify the residue via silica gel column chromatography (Eluent: DCM/MeOH/NH₄OH) to obtain the free base.

    • Salt Formation: Dissolve in diethyl ether and add 2M HCl in ether to precipitate the hydrochloride salt.

DOT Diagram 2: Synthetic Pathway

Synthesis Start Start: 2-(4-Fluorophenyl)pyridine (Aromatic Precursor) Reaction Asymmetric Hydrogenation 50 bar H2, DCM, 25°C, 24h Start->Reaction Substrate Catalyst Catalyst System: [Ir(COD)Cl]2 + Chiral Ligand Additive: Iodine (I2) Catalyst->Reaction Activates Product Product: (S)-2-(4-Fluorophenyl)piperidine >95% ee Reaction->Product Reduction Salt HCl Salt Formation (Stable Solid) Product->Salt HCl/Ether

Figure 2: Iridium-catalyzed asymmetric hydrogenation pathway for high-enantiopurity synthesis.

Analytical Characterization

Verifying the enantiomeric excess (ee) is critical. Standard reverse-phase HPLC cannot separate enantiomers without a chiral selector.[1]

Method: Chiral Normal-Phase HPLC[2]
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)

    • Note: DEA is essential to suppress peak tailing of the basic amine.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (Fluorophenyl chromophore).

  • Expected Result: The (S)-enantiomer and (R)-enantiomer will have distinct retention times. (S)-2-phenylpiperidine typically elutes after the (R)-isomer on Chiralpak AD, but standards must be injected to confirm.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
  • Key Diagnostic Signal: The benzylic proton at C2 appears as a doublet of doublets (dd) around 3.5 - 3.8 ppm .

  • Aromatic Region: Two multiplets integrating to 2H each (characteristic para-fluoro substitution pattern: ~7.0 ppm and ~7.3 ppm).

Applications in Drug Development[7][8][9]

(S)-2-(4-Fluorophenyl)piperidine is a "privileged structure" in neuroscience.

  • NK1 Receptor Antagonists: The 2-phenylpiperidine core mimics the structure of Substance P's binding motif. Drugs like CP-99,994 utilize this scaffold to treat chemotherapy-induced nausea and vomiting (CINV). The fluorine atom blocks metabolic oxidation at the para-position, extending half-life.

  • Chiral Auxiliary: Used in the synthesis of complex alkaloids where the piperidine ring induces diastereoselectivity in subsequent reactions.

References

  • Zhang, Y., Kong, D., Wang, R., & Hou, G. (2017). Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines. Organic & Biomolecular Chemistry. Link

  • Santa Cruz Biotechnology. (2024). (S)-2-(4-Fluorophenyl)piperidine hydrochloride Product Data Sheet. Link

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Link

  • McLean, S., et al. (1996). CP-122,721: a nonpeptide antagonist of the neurokinin NK1 receptor. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Exploratory

difference between 2-(4-fluorophenyl)piperidine and 4-(4-fluorophenyl)piperidine

An In-depth Technical Guide to the Core Differences Between 2-(4-fluorophenyl)piperidine and 4-(4-fluorophenyl)piperidine A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Abstract...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between 2-(4-fluorophenyl)piperidine and 4-(4-fluorophenyl)piperidine

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, positional isomerism represents a fundamental concept where subtle structural modifications can precipitate profound shifts in a molecule's pharmacological and physicochemical profile. This guide provides a detailed, comparative analysis of two such isomers: 2-(4-fluorophenyl)piperidine and 4-(4-fluorophenyl)piperidine. Despite sharing an identical molecular formula and weight, the migration of the fluorophenyl substituent from the C2 to the C4 position on the piperidine scaffold instigates significant divergence in their three-dimensional architecture, synthetic accessibility, and biological target engagement. This document will deconstruct these differences, offering field-proven insights into their respective structures, synthesis protocols, and pharmacological activities to empower rational drug design and development.

The Principle of Positional Isomerism: A Foundation of Drug Design

The piperidine ring is a privileged scaffold, a structural motif frequently incorporated into centrally active pharmaceuticals due to its conformational flexibility and ability to present substituents in precise vectors for optimal target interaction.[1] The introduction of a 4-fluorophenyl group—a common bioisostere for a phenyl ring—further modulates properties like metabolic stability and receptor binding affinity.[2][3] The core subject of this guide, the distinction between the 2- and 4-substituted isomers of (4-fluorophenyl)piperidine, serves as an exemplary case study. This seemingly minor positional change is sufficient to redirect the molecule's primary mechanism of action from one neurotransmitter system to another, a critical consideration in the development of targeted therapeutics.

Structural, Stereochemical, and Physicochemical Divergence

The location of the carbon-carbon bond between the two rings is the defining difference and the origin of all subsequent variations in chemical and biological properties.

  • 2-(4-fluorophenyl)piperidine: With the substituent at the C2 position, adjacent to the nitrogen heteroatom, the molecule is inherently asymmetric. This creates a chiral center, meaning the compound exists as a pair of enantiomers (R and S). This chirality is a critical feature, as biological systems often exhibit stereoselectivity, with one enantiomer displaying significantly higher potency or a different pharmacological profile than the other.

  • 4-(4-fluorophenyl)piperidine: The substituent at the C4 position results in a plane of symmetry through the nitrogen and the C4 carbon. Consequently, this molecule is achiral and does not have enantiomers.[4][5]

This fundamental structural difference impacts key physicochemical parameters, as detailed below.

Table 1: Comparative Physicochemical Properties

Property2-(4-fluorophenyl)piperidine4-(4-fluorophenyl)piperidine
Molecular Formula C₁₁H₁₄FNC₁₁H₁₄FN
Molecular Weight 179.23 g/mol [6]179.23 g/mol [4]
IUPAC Name 2-(4-fluorophenyl)piperidine4-(4-fluorophenyl)piperidine[4]
CAS Number 383128-03-8[6]37656-48-7[4][7]
Chirality Chiral (Exists as R/S enantiomers)Achiral
Predicted logP 2.97[6]2.1[4]
Predicted Boiling Point 256°C at 760 mmHg[6]Not specified
Visualizing the Structural Isomerism

The following diagram illustrates the fundamental structural and stereochemical differences between the two isomers.

Caption: Structural and stereochemical consequences of C2 vs. C4 substitution.

Divergent Synthetic Strategies

The synthesis of each isomer requires a distinct strategic approach, dictated by the target position of the C-C bond formation. The protocols described represent robust and commonly employed laboratory methods.

Synthesis of 2-(4-fluorophenyl)piperidine

A prevalent strategy for synthesizing 2-arylpiperidines involves the nucleophilic addition of an organometallic reagent to a pyridine ring, followed by reduction.

Experimental Protocol: Grignard Addition and Reduction

  • Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings. Add a solution of 1-bromo-4-fluorobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction, forming 4-fluorophenylmagnesium bromide.

  • Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0°C. Slowly add a solution of pyridine in anhydrous THF. The reaction is highly exothermic and must be controlled. Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Reduction of Intermediate: Cool the reaction mixture again to 0°C. Cautiously add a solution of sodium borohydride in methanol portion-wise to reduce the dihydropyridine intermediate formed in the previous step.

  • Work-up and Purification: Quench the reaction by the slow addition of aqueous ammonium chloride solution. Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude oil is purified via silica gel column chromatography to yield the racemic product.

G A 1-bromo-4-fluorobenzene + Mg turnings B 4-fluorophenylmagnesium bromide (Grignard Reagent) A->B in dry THF D Addition Reaction B->D C Pyridine C->D E Dihydropyridine Intermediate D->E F Reduction (e.g., NaBH₄) E->F G rac-2-(4-fluorophenyl)piperidine F->G

Caption: Synthetic workflow for 2-(4-fluorophenyl)piperidine via Grignard addition.

Synthesis of 4-(4-fluorophenyl)piperidine

The synthesis of the 4-substituted isomer is often achieved by constructing the C-C bond on a pre-existing piperidine or a cyclic precursor, followed by reduction.

Experimental Protocol: Reductive Amination and Aryl Grignard Addition

  • Starting Material: Begin with 1-benzyl-4-piperidone, a commercially available starting material where the nitrogen is protected by a benzyl group.

  • Grignard Addition: Prepare the Grignard reagent 4-fluorophenylmagnesium bromide as described previously. Add this reagent to a solution of 1-benzyl-4-piperidone in THF at 0°C to form the tertiary alcohol intermediate.

  • Dehydration: Treat the alcohol intermediate with a strong acid (e.g., concentrated HCl or H₂SO₄) and heat to induce dehydration, forming the 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine intermediate.

  • Reduction & Deprotection: Subject the tetrahydropyridine intermediate to catalytic hydrogenation (e.g., H₂ gas, Palladium on Carbon or Pd(OH)₂) in a solvent like methanol.[8] This single step simultaneously reduces the double bond and cleaves the benzyl protecting group (hydrogenolysis) to yield the final product.

  • Work-up and Purification: Filter the catalyst through Celite and concentrate the filtrate under reduced pressure. The residue can be purified by crystallization of its hydrochloride salt or by column chromatography.[8]

G A 1-benzyl-4-piperidone + 4-fluorophenylmagnesium bromide B Tertiary Alcohol Intermediate A->B Addition C Acid-catalyzed Dehydration B->C D Tetrahydropyridine Intermediate C->D E Catalytic Hydrogenation (H₂, Pd/C) D->E Reduction & Deprotection F 4-(4-fluorophenyl)piperidine E->F

Caption: Synthetic workflow for 4-(4-fluorophenyl)piperidine.

Divergent Pharmacological Profiles

The positional change directly impacts how the molecule fits into and interacts with the binding pockets of biological targets, leading to distinct pharmacological activities.

2-(4-fluorophenyl)piperidine: A Dopamine Transporter Ligand

This isomer, and its derivatives, are primarily investigated as ligands for the dopamine transporter (DAT).[9] Its structure is related to other known dopamine reuptake inhibitors (DRIs). The placement of the aryl group at the C2 position is critical for orienting the molecule within the DAT binding site. Due to its chirality, the R and S enantiomers can exhibit vastly different affinities and potencies for the transporter, a common phenomenon in drug-receptor interactions.

4-(4-fluorophenyl)piperidine: A Serotonin Transporter Ligand and Paroxetine Precursor

The 4-arylpiperidine motif is a hallmark of many selective serotonin reuptake inhibitors (SSRIs).[5] Indeed, 4-(4-fluorophenyl)piperidine is a key structural component and a known synthetic precursor to the widely prescribed antidepressant Paroxetine (Paxil).[10][11] Paroxetine is the (–)-trans isomer of 4-(4'-fluorophenyl)-3-(3',4'-methylenedioxyphenoxymethyl)-piperidine.[11] Given this relationship, the parent 4-(4-fluorophenyl)piperidine scaffold is recognized for its affinity for the serotonin transporter (SERT).

Table 2: Comparative Pharmacological Target Profiles

Feature2-(4-fluorophenyl)piperidine4-(4-fluorophenyl)piperidine
Primary Target Dopamine Transporter (DAT)[9]Serotonin Transporter (SERT)[5][10]
Associated Drug Class Dopamine Reuptake Inhibitor (DRI) AnalogsSelective Serotonin Reuptake Inhibitor (SSRI) Analogs
Key Therapeutic Area Investigational for CNS disorders (e.g., ADHD, stimulants)Depression, Anxiety Disorders (as part of Paroxetine)[10]
Stereochemistry Activity is highly enantiomer-dependentAchiral, no stereoisomers to consider
Visualizing the Target Selectivity

This diagram conceptualizes how the different shapes of the isomers lead to preferential binding at different neurotransmitter transporters.

G cluster_0 cluster_1 Isomer2 2-(4-fluorophenyl)piperidine DAT Dopamine Transporter (DAT) Asymmetric Binding Pocket Isomer2->DAT High Affinity SERT Serotonin Transporter (SERT) Symmetrical Binding Pocket Isomer2->SERT Lower Affinity Isomer4 4-(4-fluorophenyl)piperidine Isomer4->DAT Lower Affinity Isomer4->SERT High Affinity

Caption: Conceptual model of isomer-driven target selectivity.

Conclusion for the Senior Scientist

The comparative analysis of 2-(4-fluorophenyl)piperidine and 4-(4-fluorophenyl)piperidine provides a definitive illustration of a core principle in drug discovery: positional isomerism is a critical determinant of molecular function. The relocation of the fluorophenyl group from the C2 to the C4 position of the piperidine scaffold fundamentally alters the molecule's symmetry, stereochemistry, synthetic accessibility, and, most importantly, its pharmacological target preference. The 2-isomer aligns with the structural motifs of dopamine reuptake inhibitors, while the 4-isomer is a foundational element of a potent serotonin reuptake inhibitor. This guide underscores the necessity for meticulous consideration of substituent placement, as it represents a powerful and fundamental tool for modulating biological activity and achieving target selectivity in modern medicinal chemistry.

References

  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. URL: [Link]

  • ResearchGate. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. URL: [Link]

  • Gáspár, A. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents. WO2001002357A2.
  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. Retrieved from PubChem. URL: [Link]

  • LookChem. (n.d.). 2-(4-fluorophenyl)piperidine cas no.383128-03-8. Retrieved from LookChem. URL: [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. Retrieved from Wikipedia. URL: [Link]

  • Wang, J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6092. URL: [Link]

  • Matviiuk, T., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116315. URL: [Link]

Sources

Foundational

Precision Engineering of the Piperidine Core: A Technical Guide to 2-Substituted Chiral Building Blocks

Executive Summary The piperidine ring is the single most frequently encountered nitrogen heterocycle in FDA-approved small molecule drugs. However, while 4-substituted piperidines are synthetically trivial, 2-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is the single most frequently encountered nitrogen heterocycle in FDA-approved small molecule drugs. However, while 4-substituted piperidines are synthetically trivial, 2-substituted chiral piperidines represent a "privileged but underutilized" chemical space. The C2 position offers unique leverage for controlling the global conformation of the pharmacophore via minimization of A-1,3 strain, yet its synthesis is historically plagued by racemization and low yields.

This technical guide provides medicinal chemists with a robust, field-validated roadmap for accessing enantiopure 2-substituted piperidine building blocks. We move beyond classical resolution to focus on three scalable methodologies: Iridium-Catalyzed Asymmetric Hydrogenation , Electrochemical (Shono) Oxidation , and


-Lithiation .

Part 1: Structural Significance & Conformational Control

In medicinal chemistry, the 2-substituent is not merely a functional group; it is a conformational lock.

  • Minimization of A-1,3 Strain: In

    
    -functionalized piperidines (e.g., amides, sulfonamides), a substituent at C2 encounters severe steric clash with the 
    
    
    
    -substituent if the C2 group is equatorial. Consequently, 2-substituted piperidines often adopt conformations where the C2-substituent is axial to relieve this A-1,3 strain, or they force the
    
    
    -substituent into a specific rotamer.
  • Metabolic Stability: Substitution at C2 blocks

    
    -oxidation by CYP450 enzymes, a common metabolic soft spot in cyclic amines.
    
Data Summary: Comparative Access to Piperidine Substitution Patterns[1][2][3]
Substitution PositionSynthetic DifficultyChirality ChallengePrimary Access Route
4-Position LowNone (Achiral)Reductive amination, amide coupling
3-Position MediumHigh (2 Stereocenters possible)Chiral pool (Nipecotic acid), Hydrogenation
2-Position High Critical (Enantiomer dependent) Asymmetric Hydrogenation, C-H Activation

Part 2: Primary Synthetic Methodologies

Method A: Iridium-Catalyzed Asymmetric Hydrogenation (The Scalable Standard)

For accessing 2-alkyl or 2-aryl piperidines, the asymmetric hydrogenation of pyridinium salts is the current gold standard. Unlike Rhodium or Ruthenium catalysts which often struggle with the aromatic stability of pyridine, Iridium complexes with chiral


-ligands (e.g., Ph-PHOX, Spiro-ligands) offer high enantioselectivity.
  • Mechanism: The pyridine is activated via salt formation (benzyl bromide or HCl), disrupting aromaticity. The Ir-hydride species performs a stepwise reduction.

  • Key Advantage: Direct access from cheap, flat pyridine starting materials.

  • Critical Parameter: The counter-anion matters. Halides (Cl/Br) often require additives, while non-coordinating anions (

    
    ) can enhance turnover.
    
Method B: Electrochemical Shono Oxidation (The Functionalization Route)

When the target requires a functionalized C2-handle (e.g., -CN, -allyl, -ether), the Shono oxidation is superior. This method generates an


-acyliminium ion intermediate via anodic oxidation, which is then trapped by a nucleophile.
  • Mechanism: Two-electron oxidation of an

    
    -protected piperidine (usually carbamate) in methanol yields the 
    
    
    
    -methoxy carbamate. Lewis acid treatment generates the reactive
    
    
    -acyliminium ion.
  • Key Advantage: Allows for "late-stage" installation of diverse nucleophiles into a simple piperidine core.

  • Sustainability: Uses electrons as the oxidant, avoiding toxic stoichiometric oxidants like

    
    .
    

Part 3: Decision Matrix & Visualization

The following diagram illustrates the logical workflow for selecting the appropriate synthetic route based on the desired 2-substituent.

Piperidine_Synthesis_Decision_Matrix Start Target: 2-Substituted Chiral Piperidine Subst_Type Identify C2 Substituent Type Start->Subst_Type Type_AlkylAryl Simple Alkyl / Aryl Group (e.g., -Ph, -Me, -Bn) Subst_Type->Type_AlkylAryl Type_Funct Functionalized Carbon (e.g., -CN, -CH2CO2R, -Allyl) Subst_Type->Type_Funct Type_Hetero Heteroatom / Complex (e.g., -OR, -NR2) Subst_Type->Type_Hetero Method_Ir METHOD A: Ir-Catalyzed Hydrogenation of Pyridinium Salts Type_AlkylAryl->Method_Ir High ee, Scalable Method_Lith METHOD C: Beak/Coldham Lithiation (N-Boc Deprotonation) Type_AlkylAryl->Method_Lith If Pyridine precursor unavailable Method_Shono METHOD B: Shono Oxidation (N-Acyliminium Trap) Type_Funct->Method_Shono Versatile Nucleophile Trap Type_Hetero->Method_Shono Via O/N Nucleophiles

Caption: Strategic selection of synthetic methodology based on the chemical nature of the C2-substituent.

Part 4: Detailed Experimental Protocols

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Based on the methodology of Zhou et al. (2012/2014).

Objective: Synthesis of (S)-2-phenylpiperidine from 2-phenylpyridine.

Reagents:

  • Substrate: 2-Phenylpyridine (1.0 equiv)

  • Activator: Benzyl bromide (BnBr) (1.1 equiv)

  • Catalyst:

    
     (0.5 mol%)
    
  • Ligand: (S)-MeO-Biphep or (S,S)-f-Binaphane (1.1 mol%)

  • Solvent: Dichloromethane (DCM) / Ethanol (1:1)

  • Gas: Hydrogen (

    
    ) gas (600 psi / 40 bar)
    

Step-by-Step Workflow:

  • Activation (Salt Formation):

    • Dissolve 2-phenylpyridine in acetone. Add BnBr dropwise at 0°C.

    • Stir at RT for 4 hours. The

      
      -benzyl-2-phenylpyridinium bromide salt precipitates.
      
    • Filter, wash with cold acetone, and dry under vacuum. Note: This step is crucial. The salt disrupts aromaticity and prevents catalyst poisoning.

  • Catalyst Preparation (In-situ):

    • In a glovebox (argon atmosphere), mix

      
       and the chiral ligand in anhydrous DCM. Stir for 30 mins to form the active complex.
      
  • Hydrogenation:

    • Transfer the pyridinium salt and the catalyst solution into a high-pressure autoclave. Add ethanol (1:1 ratio with DCM).

    • Purge with

      
       three times. Pressurize to 600 psi (40 bar).
      
    • Stir at 25°C for 24 hours.

  • Workup & Deprotection:

    • Release pressure. Concentrate the mixture.

    • To remove the

      
      -benzyl group (if desired): Dissolve residue in MeOH, add Pd/C (10 wt%), and hydrogenate at 1 atm 
      
      
      
      (balloon) for 12 hours.
    • Filter through Celite. Basify with 1M NaOH to pH > 10.

    • Extract with DCM (

      
      ). Dry over 
      
      
      
      .

Validation:

  • Yield: Expect >90%.

  • ee: Determine via Chiral HPLC (e.g., Chiralcel OD-H). Expect >92% ee.

Protocol B: Electrochemical Shono Oxidation & Nucleophilic Trap

Based on standard anodic oxidation protocols (Shono/Stahl).

Objective: Synthesis of 2-cyano-N-Boc-piperidine (a precursor to amino acids).

Reagents:

  • Substrate:

    
    -Boc-piperidine (1.0 equiv)
    
  • Solvent: Methanol (Anhydrous)

  • Electrolyte:

    
     (0.1 M)
    
  • Electrodes: Carbon rod (Anode) and Platinum or Steel (Cathode)

  • Nucleophile: TMSCN (Trimethylsilyl cyanide)

  • Lewis Acid:

    
    
    

Step-by-Step Workflow:

  • Electrolysis (The Shono Oxidation):

    • Dissolve

      
      -Boc-piperidine (10 mmol) in MeOH (50 mL) containing 
      
      
      
      .
    • Assemble the cell (undivided is usually acceptable for this scale).

    • Perform Constant Current Electrolysis (CCE) at ~100 mA/cm² (approx 3-4 F/mol charge passed).

    • Monitor by TLC. The product is the 2-methoxy-N-Boc-piperidine (N,O-acetal).

    • Workup: Evaporate MeOH. Resuspend in ether, filter off the electrolyte salt (recyclable). Concentrate the filtrate to obtain the crude methoxy intermediate.

  • Nucleophilic Substitution (The Trap):

    • Dissolve the crude 2-methoxy-N-Boc-piperidine in anhydrous DCM at -78°C under Argon.

    • Add TMSCN (1.5 equiv).[1]

    • Add

      
       (1.1 equiv) dropwise. Caution: Cyanide generation risk. Use proper ventilation.
      
    • Allow to warm to 0°C over 2 hours.

  • Quench & Isolation:

    • Quench with sat.

      
      .
      
    • Extract with DCM. Wash with brine.

    • Purify via flash chromatography (Hexane/EtOAc).

Validation:

  • Mechanism Check: The

    
     complexes with the methoxy group, generating the electrophilic 
    
    
    
    -acyliminium ion, which is immediately trapped by the cyanide.
  • Stereochemistry: This reaction often favors the thermodynamically stable product or follows axial attack depending on ring substitution, but is generally racemic unless a chiral auxiliary is used. For chiral synthesis, this route is often coupled with a chiral auxiliary on the Nitrogen or via enzymatic resolution of the ester downstream.

Part 5: Mechanistic Visualization (Shono Pathway)

Shono_Mechanism Start N-Boc-Piperidine Oxidation Anodic Oxidation (-2e-, -H+) Start->Oxidation Intermed N-Acyliminium Ion (Reactive Species) Oxidation->Intermed Transient Methoxy 2-Methoxy-N-Boc (Stable Precursor) Intermed->Methoxy +MeOH (Solvent) Product 2-Substituted Piperidine Intermed->Product +Nucleophile (Nu-) Methoxy->Intermed Activation LewisAcid Lewis Acid (BF3 or TiCl4) LewisAcid->Methoxy Promotes

Caption: The oxidative generation of the N-acyliminium ion and subsequent nucleophilic trapping.

References

  • Privileged Structures in Drug Discovery: Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology. [Link]

  • Iridium-Catalyzed Hydrogenation (Review): Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Q.-L. (2012). Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews. [Link]

  • Protocol for Pyridinium Salt Hydrogenation: Ye, Z.-S., et al. (2012).[2] Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.[2][3] Angewandte Chemie International Edition. [Link]

  • Shono Oxidation Fundamentals: Shono, T., Hamaguchi, H., & Matsumura, Y. (1975). Electroorganic chemistry.[1][4][5] XX. Anodic oxidation of carbamates. Journal of the American Chemical Society.[6][7] [Link]

  • Lithiation of N-Boc Piperidine (Beak/Coldham): Cochrane, E. J., et al. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications. [Link]

  • Biocatalytic Approaches (IREDs): Mangas-Sanchez, J., & Turner, N. J. (2016).[8] Imine Reductases (IREDs). Chemical Reviews. [Link]

Sources

Exploratory

An In-depth Technical Safety Guide for (S)-2-(4-Fluorophenyl)piperidine HCl

Section 1: Compound Identity and Inferred Hazard Profile (S)-2-(4-Fluorophenyl)piperidine HCl is a chiral piperidine derivative, a class of compounds frequently used as building blocks in pharmaceutical synthesis, partic...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Compound Identity and Inferred Hazard Profile

(S)-2-(4-Fluorophenyl)piperidine HCl is a chiral piperidine derivative, a class of compounds frequently used as building blocks in pharmaceutical synthesis, particularly for drugs targeting the central nervous system.[1] Its structure combines the piperidine ring, a fluorophenyl group, and a hydrochloride salt, each contributing to its overall physicochemical and toxicological profile.

The safety profile is extrapolated from the known hazards of piperidine and its derivatives. Piperidine itself is a highly hazardous substance, classified as flammable, corrosive, and acutely toxic via oral, dermal, and inhalation routes.[2][3] The addition of a fluorophenyl group and formation of a hydrochloride salt modifies these properties, typically reducing flammability by creating a solid, but introducing other potential hazards such as skin and eye irritation.[4][5]

Based on this analysis, the following GHS classification is inferred for (S)-2-(4-Fluorophenyl)piperidine HCl.

Hazard Class Inferred Classification & Rationale Primary Analogue(s)
Acute Toxicity, Oral Category 4: Harmful if swallowed.[2][6]Piperidine, 4-(4-Fluorophenyl)piperidine[4]
Acute Toxicity, Dermal Category 3: Toxic in contact with skin.[2][3]Piperidine
Acute Toxicity, Inhalation Category 3: Toxic if inhaled (as dust/mist).[2][6]Piperidine
Skin Corrosion/Irritation Category 1B/2: Causes severe skin burns and eye damage or Causes skin irritation.[4][6]Piperidine (Corrosive), Fluorinated analogues (Irritant)
Serious Eye Damage/Irritation Category 1: Causes serious eye damage.[3][4]Piperidine, 4-(4-Fluorophenyl)piperidine
STOT, Single Exposure Category 3: May cause respiratory irritation.[5]4-(4-Fluorobenzyl)piperidine HCl

Section 2: Physicochemical Properties and Reactivity Analysis

Understanding the physical and chemical properties of a compound is fundamental to designing safe handling procedures. While specific data for (S)-2-(4-Fluorophenyl)piperidine HCl is scarce, the properties of its parent compound, piperidine, provide a crucial baseline.

Property Value for Piperidine (Analogue) Implication for (S)-2-(4-Fluorophenyl)piperidine HCl
Appearance Colorless liquidExpected to be a white to off-white crystalline solid.
Molecular Formula C₅H₁₁NC₁₁H₁₄FN·HCl[1]
Molecular Weight 85.15 g/mol 215.7 g/mol [1]
Boiling Point 106 °C[6]Not applicable; as a salt, it will likely decompose at high temperatures.
Melting Point -13 °C[6]Expected to be significantly higher due to its ionic salt nature.
Density 0.862 g/cm³[6]Higher; will be a solid with a higher bulk density.
Solubility Miscible with water[3]Expected to have good solubility in water and polar protic solvents.
Reactivity Profile

The primary reactive site is the nitrogen atom of the piperidine ring. Even as a hydrochloride salt, it can react violently with strong oxidizing agents and strong acids.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids.

  • Conditions to Avoid: Avoid high temperatures, as decomposition can release hazardous gases such as nitrogen oxides, carbon monoxide, and hydrogen fluoride.[3]

  • Hazardous Decomposition Products: Upon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.

Section 3: Toxicological Assessment and Field-Proven Risk Mitigation

The toxicity of (S)-2-(4-Fluorophenyl)piperidine HCl is inferred to be significant, primarily driven by the piperidine moiety.

  • Mechanism of Corrosivity/Irritation: The basic nitrogen of the piperidine ring can disrupt cell membranes, leading to severe burns and eye damage. While the HCl salt form neutralizes this basicity, the compound can still act as a potent irritant.[2]

  • Systemic Toxicity: If absorbed through the skin, inhaled, or ingested, piperidine and its derivatives can cause systemic effects. Immediate medical attention is required in cases of significant exposure.[3]

The Hierarchy of Controls

To mitigate these risks, a systematic approach based on the hierarchy of controls must be implemented. This methodology prioritizes the most effective control measures down to the least.

cluster_controls Hierarchy of Controls for Handling (S)-2-(4-Fluorophenyl)piperidine HCl cluster_effectiveness elimination Elimination (Not Feasible - Compound is Required) substitution Substitution (Use a Less Hazardous Analogue if Possible) engineering Engineering Controls • Certified Chemical Fume Hood • Local Exhaust Ventilation admin Administrative Controls • Standard Operating Procedures (SOPs) • Restricted Access to Handling Areas • Mandatory Safety Training ppe Personal Protective Equipment (PPE) • Nitrile or Neoprene Gloves • Chemical Safety Goggles & Face Shield • Flame-Retardant Lab Coat least Least Effective most Most Effective

Figure 1: Hierarchy of controls for mitigating exposure risks.

Section 4: Experimental Protocols for Safe Handling and Emergency Response

Adherence to validated protocols is non-negotiable when working with compounds of this hazard profile.

Protocol 1: Safe Laboratory Handling and Weighing

This protocol outlines the procedure for weighing the solid compound and preparing a stock solution.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Don all required PPE: chemical safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves.

    • Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

    • Designate a specific area for waste, including separate containers for contaminated solids and liquids.

  • Weighing:

    • Place an analytical balance inside the fume hood if possible. If not, use a "weighing enclosure" with dedicated exhaust.

    • Tare a suitable container (e.g., a glass vial).

    • Carefully open the stock bottle of (S)-2-(4-Fluorophenyl)piperidine HCl inside the hood.

    • Using a clean, dedicated spatula, transfer the desired amount of solid to the tared container. Avoid generating dust.

    • Close the stock bottle tightly and clean the spatula with a solvent-moistened wipe, disposing of the wipe in the solid waste container.

  • Solubilization:

    • While still in the fume hood, add the desired solvent to the container with the weighed compound.

    • Cap the container and mix by gentle swirling or vortexing until fully dissolved.

  • Cleanup:

    • Wipe down the work surface and any equipment with a suitable solvent.

    • Carefully remove and dispose of the bench paper into the solid hazardous waste stream.

    • Remove PPE in the correct order (gloves first), washing hands thoroughly afterward.[3]

Protocol 2: Emergency Response Decision Tree

In the event of an exposure or spill, a rapid and correct response is critical.

cluster_exposure Personnel Exposure cluster_spill Chemical Spill start EMERGENCY (Spill or Exposure) exposure_type What type of exposure? start->exposure_type spill_size Is the spill large or small? start->spill_size skin Skin Contact exposure_type->skin Skin eyes Eye Contact exposure_type->eyes Eyes inhalation Inhalation exposure_type->inhalation Inhalation skin_action Immediately remove contaminated clothing. Flush skin with water for at least 15 min. Seek immediate medical attention. skin->skin_action eyes_action Immediately flush eyes with water for 15 min, holding eyelids open. Seek immediate medical attention. eyes->eyes_action inhalation_action Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. inhalation->inhalation_action small_spill Small Spill (Contained in hood) spill_size->small_spill Small large_spill Large Spill (Outside containment) spill_size->large_spill Large small_spill_action Absorb with inert material (vermiculite, sand). Collect in a sealed container for disposal. Clean area with appropriate solvent. small_spill->small_spill_action large_spill_action Evacuate the area immediately. Alert EH&S / Emergency Response Team. Prevent entry into drains. large_spill->large_spill_action

Figure 2: Decision tree for emergency response procedures.

Section 5: Storage and Disposal

Proper storage and disposal are essential to long-term safety and environmental protection.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep locked up or in an area accessible only to qualified personnel.[6] Store away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: All waste material, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations. Do not allow the material to enter drains or waterways.[6]

References

  • SAFETY DATA SHEET. (2025, September 23). Sigma-Aldrich.
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG.
  • 4-(4-Fluorophenyl)piperidine. (n.d.). PubChem.
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • Safety Data Sheet. (2025, July 14). Cayman Chemical.
  • 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride - Safety Data Sheet. (2025, March 1). ChemicalBook.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Material Safety Data Sheet. (n.d.). Chemicea Pharmaceuticals.
  • 2-(4-Fluorophenyl)Piperidine Hydrochloride. (n.d.). Chem-Impex.

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Protocols & Analytical Methods

Method

synthesis of NK1 receptor antagonists using (S)-2-(4-Fluorophenyl)piperidine

Application Note: Enantioselective Synthesis of NK1 Receptor Antagonists via (S)-2-(4-Fluorophenyl)piperidine Executive Summary & Pharmacophore Context The Neurokinin-1 (NK1) receptor is a primary target for the treatmen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of NK1 Receptor Antagonists via (S)-2-(4-Fluorophenyl)piperidine

Executive Summary & Pharmacophore Context

The Neurokinin-1 (NK1) receptor is a primary target for the treatment of chemotherapy-induced nausea and vomiting (CINV) and major depressive disorders. The biological activity of NK1 antagonists, such as CP-99,994 and related Pfizer/Merck candidates, is strictly governed by the stereochemistry of the core scaffold.

The (S)-2-arylpiperidine motif serves as the critical "anchor" for the pharmacophore. The (S)-configuration at the C2 position directs the pendant aryl group into the hydrophobic pocket of the NK1 receptor, while the nitrogen atom serves as a pivot for side-chain attachment (typically a 3,5-bis(trifluoromethyl)benzyl moiety).

This Application Note details a robust, scalable protocol for:

  • Isolating the chiral intermediate (S)-2-(4-fluorophenyl)piperidine via classical resolution.

  • Synthesizing a high-affinity NK1 antagonist scaffold via convergent N-alkylation.

  • Validating enantiomeric purity using chiral HPLC.

Strategic Retrosynthesis

To ensure high affinity (IC50 < 1 nM), the synthesis relies on the "Chiral Pool" approach. Rather than attempting a late-stage asymmetric induction, we establish the C2 stereocenter early.

Figure 1: Retrosynthetic Logic for Piperidine-Based NK1 Antagonists

Retrosynthesis Target Target NK1 Antagonist (High Affinity Ligand) Coupling Convergent Coupling (N-Alkylation/Reductive Amination) Target->Coupling Disconnection Scaffold (S)-2-(4-Fluorophenyl)piperidine (The Chiral Anchor) Coupling->Scaffold Nucleophile SideChain Lipophilic Side Chain (e.g., 3,5-bis(CF3)benzyl bromide) Coupling->SideChain Electrophile Racemate Racemic 2-(4-Fluorophenyl)piperidine Scaffold->Racemate Optical Resolution (L-Tartaric Acid)

Caption: Retrosynthetic breakdown isolating the (S)-piperidine core as the critical chiral building block.

Protocol A: Synthesis & Resolution of (S)-2-(4-Fluorophenyl)piperidine

Objective: Isolate the (S)-enantiomer from the racemic mixture with >98% enantiomeric excess (ee). Rationale: The (R)-enantiomer typically exhibits significantly reduced binding affinity (100-fold lower) and must be removed early to prevent downstream waste.

Materials:
  • Substrate: Racemic 2-(4-fluorophenyl)piperidine (prepared via Grignard addition to pyridine and reduction).

  • Resolving Agent: (+)-L-Tartaric acid (0.5 equiv).

  • Solvent: Ethanol (95%) / Water.

  • Base: 2N NaOH.

Step-by-Step Procedure:
  • Salt Formation:

    • Dissolve 100 g (0.56 mol) of racemic 2-(4-fluorophenyl)piperidine in 500 mL of hot Ethanol (70°C).

    • In a separate vessel, dissolve 42 g (0.28 mol, 0.5 equiv) of (+)-L-Tartaric acid in 200 mL of hot Ethanol.

    • Critical Step: Add the tartaric acid solution to the amine solution slowly over 30 minutes while stirring at 65-70°C. The stoichiometry (0.5 equiv) is chosen to selectively crystallize the less soluble (S)-amine L-tartrate salt (Pope-Peachey method).

  • Crystallization (The "Ripening"):

    • Allow the mixture to cool slowly to room temperature (20°C) over 4 hours.

    • Optimization: Seed the mixture with 50 mg of authentic (S)-amine L-tartrate crystals at 45°C to induce uniform nucleation.

    • Stir at 20°C for an additional 2 hours.

  • Filtration & Recrystallization:

    • Filter the white precipitate.

    • Recrystallization: Dissolve the wet cake in boiling Ethanol/Water (9:1 v/v). Cool to 5°C to maximize optical purity.

    • Filter and dry under vacuum at 50°C.

    • Yield Check: Expected yield of salt is ~70-80% (based on available S-enantiomer).

  • Free Base Liberation:

    • Suspend the purified salt in CH2Cl2 (300 mL).

    • Add 2N NaOH (200 mL) and stir vigorously until the solid dissolves.

    • Separate the organic layer, dry over MgSO4, and concentrate in vacuo.

    • Result: Colorless oil, (S)-2-(4-fluorophenyl)piperidine.

Analytical Checkpoint:

  • Optical Rotation:

    
     (c=1, MeOH).
    
  • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10), Flow 1.0 mL/min. (S)-isomer elutes second.

Protocol B: Pharmacophore Assembly (N-Alkylation)

Objective: Couple the chiral scaffold with a lipophilic tail to generate the NK1 antagonist. Case Study: Synthesis of a L-733,060 analog core (using 3,5-bis(trifluoromethyl)benzyl bromide).

Figure 2: Reaction Workflow for Pharmacophore Assembly

Workflow Start (S)-Intermediate (Free Base) Reaction N-Alkylation (60°C, 4h) Start->Reaction Reagents Reagents: K2CO3, DMF 3,5-bis(CF3)benzyl bromide Reagents->Reaction Workup Aq. Workup & Column Chromatography Reaction->Workup Product Final NK1 Antagonist (Free Base) Workup->Product

Caption: Convergent synthesis workflow for the N-alkylation step.

Step-by-Step Procedure:
  • Reaction Setup:

    • To a solution of (S)-2-(4-fluorophenyl)piperidine (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL), add finely ground K2CO3 (2.0 equiv, 20 mmol).

    • Note: Use of inorganic base prevents quaternization compared to organic amine bases.

  • Electrophile Addition:

    • Add 3,5-bis(trifluoromethyl)benzyl bromide (1.05 equiv) dropwise at room temperature.

    • Safety: Benzyl halides are potent lachrymators. Handle in a fume hood.

  • Thermal Cycle:

    • Heat the mixture to 60°C for 4 hours.

    • Monitor by TLC (SiO2, 20% EtOAc/Hexane) or LC-MS. The secondary amine spot should disappear.

  • Workup:

    • Dilute with Water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (2x) to remove DMF.

    • Dry over Na2SO4 and concentrate.[1]

  • Purification:

    • Purify via Flash Chromatography (SiO2). Gradient: 0-15% EtOAc in Hexanes.

    • The product is typically a viscous oil or low-melting solid.

Data Summary & Validation

The following parameters define the success of the synthesis.

ParameterSpecificationMethod
Intermediate Purity >99.5% (a/a)HPLC (C18)
Enantiomeric Excess >98% eeChiral HPLC (OD-H)
Final Yield (Step B) 85-92%Gravimetric
Appearance White Crystalline Solid (as HCl salt)Visual
Key 1H NMR Signal

3.2-3.6 (benzylic protons)
400 MHz NMR

References

  • Brands, K. M., et al. (2003).[2][3] Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society. Link

  • Swain, C. J., et al. (1995). Novel 2-substituted piperidines as potent, long-acting neurokinin-1 receptor antagonists. Journal of Medicinal Chemistry.[4][5][6] Link

  • Harrison, T., et al. (1994). Gem-disubstituted amino-ether based substance P antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Pfizer Inc. (1993). Preparation of 3-amino-2-phenylpiperidines as substance P antagonists. Patent WO1993001170. Link

  • Merck & Co. (2005). Presidential Green Chemistry Challenge: A Redesigned, Efficient Synthesis of Aprepitant. EPA.gov. Link

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a controlled laboratory environment by qualified personnel.

Sources

Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-Arylpiperidines

Introduction: The Significance of (S)-2-Arylpiperidines in Modern Drug Discovery The 2-arylpiperidine scaffold is a privileged structural motif frequently encountered in a wide array of natural products and pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (S)-2-Arylpiperidines in Modern Drug Discovery

The 2-arylpiperidine scaffold is a privileged structural motif frequently encountered in a wide array of natural products and pharmaceutically active compounds.[1] Its rigid, three-dimensional structure allows for precise orientation of the aryl substituent, enabling specific interactions with biological targets. The stereochemistry at the C2 position is often critical for biological activity, with one enantiomer typically exhibiting the desired pharmacological effect while the other may be inactive or even elicit undesirable side effects. Consequently, the development of efficient and highly stereoselective methods for accessing enantiopure (S)-2-arylpiperidines is of paramount importance to researchers in medicinal chemistry and drug development.

This comprehensive guide details several field-proven protocols for the asymmetric synthesis of (S)-2-arylpiperidines. Each method is presented with an emphasis on the underlying mechanistic principles, providing researchers with the necessary insights to not only replicate the procedures but also to adapt and troubleshoot them for their specific synthetic challenges. The protocols covered include catalytic asymmetric hydrogenation of pyridinium salts, chiral auxiliary-mediated strategies, and organocatalytic approaches, each offering distinct advantages in terms of substrate scope, operational simplicity, and scalability.

Method 1: Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzylpyridinium Salts

Catalytic asymmetric hydrogenation represents one of the most atom-economical and efficient strategies for the synthesis of chiral compounds. For the preparation of (S)-2-arylpiperidines, the iridium-catalyzed asymmetric hydrogenation of readily available α-aryl-N-benzylpyridinium salts stands out as a particularly robust and highly enantioselective method.[2][3] This approach leverages a chiral iridium catalyst, typically featuring a P,N-ligand such as MeO-BoQPhos, to deliver hydrogen across the C=N bond of an intermediate enamine with high facial selectivity.

The causality behind this protocol's success lies in the formation of a well-defined, chiral catalytic environment around the iridium center. The pyridinium salt substrate is first partially reduced to a dihydropyridine intermediate, which then isomerizes to the key enamine species. The chiral ligand orchestrates the approach of the enamine to the iridium-hydride species, leading to a highly stereocontrolled protonation and subsequent hydride transfer, ultimately yielding the desired (S)-2-arylpiperidine with excellent enantiomeric excess (ee).[3]

Workflow for Asymmetric Hydrogenation

G cluster_prep Catalyst & Substrate Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up & Purification A [Ir(COD)Cl]₂ + Chiral Ligand (e.g., MeO-BoQPhos) B Stir in THF A->B 15 min D Add Pyridinium Salt to Catalyst Solution B->D C N-Benzyl-2-arylpyridinium Salt C->D E Pressurize with H₂ (e.g., 50 atm) D->E F Stir at Elevated Temperature (e.g., 50 °C) E->F 24 h G Cool and Vent F->G H Concentrate in vacuo G->H I Purify by Column Chromatography H->I J (S)-N-Benzyl-2-arylpiperidine I->J

Caption: General workflow for the iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts.

Detailed Experimental Protocol: Asymmetric Hydrogenation
  • Catalyst Preparation: In a nitrogen-filled glovebox, a vial is charged with [Ir(COD)Cl]₂ (0.005 mmol, 1.0 mol%) and the chiral P,N-ligand (e.g., (S)-MeO-BoQPhos, 0.011 mmol, 2.2 mol%). Anhydrous and degassed tetrahydrofuran (THF, 1.0 mL) is added, and the mixture is stirred at room temperature for 15 minutes.

  • Reaction Setup: To the catalyst solution, the N-benzyl-2-arylpyridinium salt (0.5 mmol, 1.0 equiv) is added.

  • Hydrogenation: The vial is placed in a high-pressure autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 atm of H₂. The reaction mixture is stirred at 50 °C for 24 hours.

  • Work-up: After cooling to room temperature, the autoclave is carefully vented. The reaction mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired (S)-N-benzyl-2-arylpiperidine.

  • Deprotection (Optional): The N-benzyl group can be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C in methanol) to yield the free (S)-2-arylpiperidine.

Data Summary: Asymmetric Hydrogenation of Various Pyridinium Salts
EntryAryl SubstituentYield (%)Enantiomeric Ratio (er)Reference
1Phenyl9395.3:4.7[3]
22-Thienyl8996.4:3.6[3]
32-Naphthyl9193.7:6.3[3]
44-Fluorophenyl9295.5:4.5[2]
53,5-Difluorophenyl8694.7:5.3[2]

Method 2: Chiral Auxiliary-Mediated Synthesis via Bicyclic Lactams

The use of chiral auxiliaries is a classic and reliable strategy for controlling stereochemistry.[4] In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of (S)-2-arylpiperidines, (R)-phenylglycinol is an effective chiral auxiliary.[5]

The process begins with the cyclodehydration of an achiral aryl-δ-oxoacid with (R)-phenylglycinol to stereoselectively form a chiral non-racemic bicyclic lactam. The phenyl group of the auxiliary effectively shields one face of the molecule, directing subsequent reductions or additions to the opposite face. Reduction of the lactam carbonyl and subsequent hydrogenolysis to cleave the auxiliary furnishes the target (S)-2-arylpiperidine. This method offers excellent control of stereochemistry and can be adapted to produce either enantiomer by simply choosing the appropriate enantiomer of the chiral auxiliary.

Synthetic Pathway Using a Chiral Auxiliary

G A Aryl-δ-oxoacid C Cyclodehydration A->C B (R)-Phenylglycinol B->C D Chiral Bicyclic Lactam C->D High Diastereoselectivity E Reduction (e.g., LiAlH₄) D->E F Intermediate Aminal E->F G Hydrogenolysis (H₂, Pd(OH)₂) F->G H (S)-2-Arylpiperidine G->H I Recovered (R)-Phenylglycinol G->I Auxiliary Cleavage

Caption: Chiral auxiliary approach for the synthesis of (S)-2-arylpiperidines.

Detailed Experimental Protocol: Chiral Auxiliary-Mediated Synthesis
  • Lactam Formation: A solution of the aryl-δ-oxoacid (1.0 equiv) and (R)-phenylglycinol (1.0 equiv) in toluene is heated at reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC), the solvent is removed in vacuo. The crude product is purified by crystallization or column chromatography to yield the pure bicyclic lactam.

  • Lactam Reduction: To a cooled (0 °C) solution of the bicyclic lactam (1.0 equiv) in anhydrous THF, lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv) is added portion-wise. The reaction is then warmed to room temperature and stirred until the starting material is consumed.

  • Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser work-up). The resulting precipitate is filtered off, and the filtrate is concentrated.

  • Auxiliary Cleavage: The crude intermediate is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C, 20 wt%) is added. The mixture is stirred under an atmosphere of hydrogen (e.g., balloon or Parr apparatus) until the reaction is complete.

  • Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The residue is purified by column chromatography to afford the (S)-2-arylpiperidine.

Data Summary: Synthesis of (-)-Anabasine
StepProductYield (%)Optical PurityReference
1Bicyclic Lactam Formation~85 (diastereoselective)>98% de[5]
2Reduction & Hydrogenolysis~70 (over two steps)>98% ee[5]

Method 3: Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals. For the synthesis of chiral piperidines, biomimetic approaches using small organic molecules like proline and its derivatives have proven effective.[6] These reactions often mimic biosynthetic pathways, proceeding through a series of cascade or domino reactions to build molecular complexity rapidly.

One such approach involves an organocatalytic aza-Michael addition followed by cyclization.[7] This strategy can be employed for the synthesis of variously substituted piperidines with high enantiomeric excess. For 2-arylpiperidines, a biomimetic synthesis of pelletierine analogues has been reported, which proceeds with up to 97% ee.[6] The use of specific solvents like benzonitrile or acetonitrile was found to be crucial in preventing product racemization.

Organocatalytic Cascade Reaction

G A Aldehyde E Iminium Ion Formation A->E B Amine B->E C Michael Acceptor F Aza-Michael Addition C->F D Chiral Organocatalyst (e.g., Proline) D->E Catalyzes E->F G Enamine Intermediate F->G H Intramolecular Cyclization G->H I Chiral Piperidine Derivative H->I

Caption: Conceptual pathway for an organocatalytic cascade leading to chiral piperidines.

Detailed Experimental Protocol: Biomimetic Synthesis of a Pelletierine Analogue

Note: The specific protocol for (S)-2-arylpiperidines via this biomimetic route requires adaptation from the synthesis of pelletierine analogues. The following is a generalized procedure.

  • Reaction Setup: To a solution of the appropriate glutaraldehyde monoacetal precursor (1.0 equiv) and an amine source (e.g., ammonium acetate, 1.5 equiv) in benzonitrile, the chiral organocatalyst (e.g., (S)-proline, 20 mol%) is added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched 2-substituted piperidine.

Data Summary: Organocatalytic Synthesis
ProductCatalystYield (%)ee (%)Reference
Pelletierine Analogue(S)-ProlineGoodup to 97[6]
2,3,4-Trisubstituted PiperidineDiaryprolinol Silyl EtherHighHigh[7]

Conclusion and Outlook

The asymmetric synthesis of (S)-2-arylpiperidines is a well-developed field with several robust and reliable methods at the disposal of the synthetic chemist. The choice of a particular protocol will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific substitution pattern of the target molecule.

  • Iridium-catalyzed asymmetric hydrogenation offers high efficiency, excellent enantioselectivity, and a broad substrate scope, making it an attractive option for library synthesis and process development.

  • Chiral auxiliary-mediated approaches , while more traditional and less atom-economical, provide a high degree of predictability and control over the stereochemical outcome.

  • Organocatalysis represents a more sustainable and environmentally friendly alternative, with cascade reactions enabling the rapid construction of complex piperidine structures.

Future developments in this area will likely focus on the discovery of new, more active, and selective catalysts, the expansion of substrate scopes to include more challenging and functionally diverse aryl groups, and the development of chemo-enzymatic and biocatalytic routes that offer unparalleled selectivity under mild, sustainable conditions.[8][9]

References

  • Gao, W., et al. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters. [Link]

  • Pace, V., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Journal of Organic Chemistry. [Link]

  • Monaco, M. R., et al. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. Organic Letters. [Link]

  • Xiao, J., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications. [Link]

  • Li, W., et al. (2018). Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. Organic Letters. [Link]

  • Zhou, L., et al. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications. [Link]

  • Rowan, T. R., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

  • Li, W., et al. (2018). Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. National Institutes of Health. [Link]

  • Comins, D. L., et al. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Organic Letters. [Link]

  • Pesnot, T., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

Sources

Method

reductive amination methods for fluorinated phenylpiperidines

Application Note: Strategic Reductive Amination Protocols for Fluorinated Phenylpiperidines Strategic Context & Scope Fluorinated phenylpiperidines (e.g., 4-(4-fluorophenyl)piperidine) are privileged pharmacophores in me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Reductive Amination Protocols for Fluorinated Phenylpiperidines

Strategic Context & Scope

Fluorinated phenylpiperidines (e.g., 4-(4-fluorophenyl)piperidine) are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for SSRIs (e.g., Paroxetine), antipsychotics (e.g., Haloperidol analogs), and NMDA receptor antagonists. The strategic incorporation of fluorine modulates metabolic stability (blocking P450 oxidation sites), lowers amine basicity (


), and enhances lipophilicity (

).

However, the reductive amination of these scaffolds presents unique challenges. The electron-withdrawing nature of fluorine—even when distal—can subtly alter the nucleophilicity of the piperidine nitrogen. Furthermore, standard catalytic hydrogenation methods risk hydrodefluorination (cleavage of the C–F bond), necessitating highly specific protocols.

This guide provides three validated workflows for the N-alkylation of fluorinated phenylpiperidines, prioritizing chemoselectivity and yield.

Mechanistic Insight: The "Boron Effect" & Fluorine

The success of reductive amination hinges on the formation of the iminium ion intermediate.

  • The Challenge: Secondary amines (like phenylpiperidines) form iminium ions directly, which are positively charged and highly electrophilic.

  • The Solution (STAB): Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Unlike Sodium Cyanoborohydride (

    
    ), STAB is non-toxic and avoids HCN generation.[1] Crucially, the steric bulk and electron-withdrawing acetoxy groups of STAB attenuate the hydride capability, preventing the reduction of the aldehyde/ketone starting material while rapidly reducing the pre-formed iminium species.
    

The "Fluorine Factor": When reacting 4-(4-fluorophenyl)piperidine, the distal fluorine exerts a minimal inductive effect on the nitrogen (


). However, if the coupling partner (the aldehyde/ketone) is fluorinated, the carbonyl electrophilicity increases, accelerating iminium formation but potentially destabilizing the intermediate.

Experimental Protocols

Method A: The "Gold Standard" (STAB)

Best for: General SAR exploration, high functional group tolerance (esters, nitriles).

Reagents:

  • Amine: 4-(4-fluorophenyl)piperidine (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1–1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[2]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv) – Mandatory for ketones.

Protocol:

  • Imine/Iminium Formation: In a dry reaction vial, dissolve the fluorinated piperidine and the carbonyl compound in DCE (0.2 M concentration).

    • Note: DCE is preferred over THF for faster reaction rates, but THF is a greener alternative.

  • Acid Catalysis: Add Glacial AcOH.

    • Why? STAB decomposes slowly in acid, but the acid is required to protonate the intermediate and catalyze the dehydration step, especially with ketones.

  • Reductant Addition: Add STAB in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature (20–25 °C) under nitrogen.

    • Aldehydes:[2][3][4][5][6][7] Complete in 1–4 hours.

    • Ketones: May require 12–24 hours.

  • Quench & Workup: Quench with saturated aqueous

    
     (pH > 8). Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
Method B: Titanium(IV)-Mediated Stepwise Reduction

Best for: Sterically hindered ketones or electron-deficient amines where Method A fails.

Reagents:

  • Titanium(IV) isopropoxide (

    
    ) (neat)
    
  • Sodium Borohydride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )[7][8]
    
  • Solvent: Ethanol (absolute)

Protocol:

  • Coordination: Mix the piperidine (1.0 equiv) and ketone (1.0–1.2 equiv) in neat

    
     (2.0 equiv).
    
    • Mechanism:[3][8][9][10][11] Titanium acts as a Lewis acid/dehydrating agent, forcing the equilibrium toward the enamine/iminium species.

  • Incubation: Stir at ambient temperature for 1–2 hours. For extremely hindered substrates, heat to 60 °C.

  • Dilution: Dilute the viscous mixture with absolute Ethanol (0.5 M).

  • Reduction: Cool to 0 °C. Add

    
     (1.5 equiv) portion-wise.
    
    • Caution: Exothermic hydrogen evolution.

  • Hydrolysis: Quench by adding water (or 1N NaOH) dropwise. A heavy white precipitate (

    
    ) will form. Filter through a Celite pad to recover the product in the filtrate.
    
Method C: Catalytic Hydrogenation (Defluorination-Safe)

Best for: Large-scale synthesis where boron waste is prohibitive.

Critical Warning: Standard Pd/C often causes hydrodefluorination (cleavage of Ar–F) under H2 pressure.

Protocol:

  • Catalyst Selection: Use Pt/C (Platinum on Carbon) or Sulfided Platinum (Pt(S)/C) . These are less active toward C–Halogen bonds than Palladium.

  • Mixture: Combine amine, carbonyl, and catalyst (5 wt% loading) in Methanol or Ethyl Acetate.

  • Conditions: Hydrogenate at 1–3 bar (balloon or mild pressure) at RT.

  • Monitoring: Monitor strictly by LC-MS to detect the [M-18] mass (defluorinated byproduct). Stop immediately upon conversion.

Visualization: Mechanism & Decision Logic

Figure 1: Mechanism of STAB-Mediated Reductive Amination

Caption: Selective hydride transfer from STAB to the iminium ion. Note the steric shielding of Boron.

STAB_Mechanism Amine Fluorinated Piperidine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Product Tertiary Amine Product Carbonyl->Product Direct Reduction (Slow/No Reaction) Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O (AcOH cat.) Iminium->Product Hydride Transfer (Fast) STAB NaBH(OAc)3 (Hydride Source) STAB->Product H- donor

Figure 2: Method Selection Decision Tree

Caption: Workflow for selecting the optimal reductive amination protocol based on substrate sterics and stability.

Decision_Tree Start Start: Fluorinated Phenylpiperidine + Carbonyl Type Carbonyl Type? Start->Type Aldehyde Aldehyde Type->Aldehyde Ketone Ketone Type->Ketone MethodA Method A: STAB (DCE/AcOH) Aldehyde->MethodA Standard Sterics Sterically Hindered? Ketone->Sterics Sterics->MethodA No MethodB Method B: Ti(OiPr)4 + NaBH4 Sterics->MethodB Yes (Bulky) Scale Scale > 100g? Scale->MethodA No (Lab Scale) MethodC Method C: Pt/C + H2 (Avoid Pd/C) Scale->MethodC Yes (Green Chem) MethodA->Scale If Scale-up needed

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Iminium formation is slow (wet solvent).Add 3Å Molecular Sieves to the reaction mixture to scavenge water.
Defluorination Using Pd/C or harsh reducing agents.Switch to STAB (Method A) or Pt/C (Method C). Avoid reflux.
Alcohol Byproduct Direct reduction of ketone before amination.Ensure STAB is used, not NaBH4. If using Method B, ensure Ti-complexation time is sufficient (>1h) before adding borohydride.
Viscous/Gel Titanium complex formation (Method B).Dilute with dry THF or Toluene before quenching. Use Celite for filtration.

References

  • Abdel-Magid, A. F., et al. (1996).[4][6][9][12] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

    • The foundational text establishing STAB as the superior reagent for chemoselectivity.
  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

    • Authoritative review on the metabolic and physicochemical effects of fluorine substitution.
  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews. Link

    • Details the mechanism of acyloxyborohydride form
  • Wollenburg, M., et al. (2019). "Simple access to fluorinated piperidines by transition-metal-free hydrogenation of fluoropyridines." Nature Chemistry.[13] Link

    • Advanced reading: Describes the synthesis of the piperidine ring itself via hydrogenation, highlighting the stability challenges of the C-F bond.

Sources

Application

Application Note: (S)-2-(4-Fluorophenyl)piperidine in Asymmetric Synthesis

This Application Note is designed for researchers in medicinal chemistry and asymmetric synthesis. It details the utility of (S)-2-(4-Fluorophenyl)piperidine not merely as a pharmaceutical intermediate, but as a versatil...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and asymmetric synthesis. It details the utility of (S)-2-(4-Fluorophenyl)piperidine not merely as a pharmaceutical intermediate, but as a versatile Chiral Reagent and Scaffold .[1]

While the 4-phenyl isomer is famous as the core of Paroxetine, the 2-substituted isomer offers unique steric and electronic properties (due to the fluorine atom) that make it a valuable tool for optical resolution , ligand design , and organocatalysis .

[1][2]

Compound: (S)-2-(4-Fluorophenyl)piperidine CAS: 1391431-07-4 (HCl salt) / 383128-03-8 (Free base) Role: Chiral Resolving Agent, Ligand Scaffold, Organocatalyst Audience: Medicinal Chemists, Process Chemists[1]

Introduction & Mechanistic Rationale

(S)-2-(4-Fluorophenyl)piperidine is a chiral secondary amine.[1] Its utility as a chiral auxiliary and reagent stems from two key structural features:

  • The Chiral Pocket (Steric Control): The phenyl ring at the C2 position creates a rigid, bulky environment close to the nitrogen center. This steric bulk effectively shields one face of the nitrogen, inducing stereoselectivity in reactions involving the nitrogen lone pair (e.g., enamine formation) or in salts formed with racemic acids.

  • The Fluorine Effect (Electronic Tuning): The para-fluorine atom exerts an electron-withdrawing inductive effect (-I).[1] This slightly reduces the basicity of the piperidine nitrogen compared to the non-fluorinated parent (2-phenylpiperidine).

    • Consequence: This modulated basicity allows for "finer" discrimination during diastereomeric salt crystallization (Resolution) and alters the electronics of metal complexes when used as a ligand scaffold.

Application I: Optical Resolution of Racemic Acids

The most robust application of (S)-2-(4-Fluorophenyl)piperidine is as a Chiral Resolving Agent .[1] It is particularly effective for resolving racemic carboxylic acids (e.g.,


-hydroxy acids, N-protected amino acids) where common amines like phenylethylamine fail to yield crystalline salts.[1]
Mechanism: Diastereomeric Salt Formation

The chiral base (B*) reacts with a racemic acid (


) to form two diastereomeric salts:


The fluorine substituent often alters the lattice energy of the solid salt, promoting crystallization in cases where the non-fluorinated analog yields oils.[1]
Protocol: Resolution of rac-Mandelic Acid Derivatives

Materials:

  • Racemic Acid: 10 mmol (e.g., rac-4-methoxymandelic acid)[1]

  • Resolving Agent: (S)-2-(4-Fluorophenyl)piperidine (10 mmol)[1]

  • Solvent: Ethanol (95%) or Isopropanol[1]

Step-by-Step Procedure:

  • Salt Formation: Dissolve 10 mmol of the racemic acid in minimal boiling ethanol. Separately, dissolve 10 mmol of (S)-2-(4-Fluorophenyl)piperidine in warm ethanol.

  • Mixing: Add the amine solution to the acid solution while stirring. The mixture may warm slightly (exothermic neutralization).

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. If no crystals appear, scratch the glass or add a seed crystal. Store at 4°C overnight to maximize yield.

  • Filtration: Filter the precipitate. This is the Diastereomerically Pure Salt (usually the less soluble pair).

    • Validation: Take a small aliquot, neutralize, and check ee% via Chiral HPLC.

  • Recrystallization: If ee < 98%, recrystallize the salt from hot ethanol.

  • Free Basing (Recovery):

    • Suspend the salt in EtOAc (50 mL) and add 1M HCl (20 mL).

    • Shake vigorously. The chiral amine goes into the aqueous layer (as HCl salt); the resolved acid stays in the organic layer.

    • Separate layers. Wash aqueous layer with EtOAc.

    • Acid Recovery: Dry organic layer (

      
      ) and evaporate to get pure Chiral Acid.[1]
      
    • Amine Recovery: Basify the aqueous layer (pH > 12) with NaOH pellets, extract with DCM, dry, and evaporate to recycle the (S)-2-(4-Fluorophenyl)piperidine.[1]

Application II: Synthesis of Chiral Ligands (N,N'-Ligands)

This scaffold is an excellent precursor for C2-symmetric diamines or P,N-ligands used in transition metal catalysis (Cu, Zn, Ni).[1] The rigid piperidine ring prevents conformational flexibility, leading to higher enantioselectivity.

Protocol: Synthesis of a Chiral Diamine Ligand

Target: Synthesis of N-((S)-2-(4-fluorophenyl)piperidin-1-yl)methyl-pyridin-2-amine derivatives.[1]

  • Alkylation:

    • Dissolve (S)-2-(4-Fluorophenyl)piperidine (1.0 eq) in dry DMF.

    • Add

      
       (2.0 eq) and 2-(chloromethyl)pyridine (1.1 eq).
      
    • Heat to 60°C for 12 hours under

      
      .
      
  • Workup:

    • Dilute with water, extract with diethyl ether.

    • Wash with brine, dry over

      
      .
      
  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Application: Use this ligand (10 mol%) with

    
     for the asymmetric Henry reaction (Nitroaldol). The fluorine atom on the piperidine ring influences the Lewis acidity of the Copper center, often enhancing reaction rates compared to the non-fluorinated ligand.
    

Application III: Organocatalysis (Enamine Activation)[1]

Similar to proline and diphenylprolinol, (S)-2-(4-Fluorophenyl)piperidine can catalyze the


-functionalization of aldehydes via an enamine intermediate.[1]

Mechanism:

  • Condensation of amine with aldehyde

    
     Iminium ion.
    
  • Tautomerization

    
     Chiral Enamine (Steric shielding by fluorophenyl group).
    
  • Electrophilic attack (E+) from the unshielded face.

  • Hydrolysis

    
     Product + Catalyst regeneration.
    

Protocol:


-Chlorination of Aldehydes 
  • Reaction: Mix aldehyde (1.0 mmol) and N-chlorosuccinimide (NCS, 1.1 mmol) in DCM (2 mL).

  • Catalyst: Add (S)-2-(4-Fluorophenyl)piperidine (20 mol%) and benzoic acid (20 mol%, cocatalyst).

  • Conditions: Stir at 0°C for 4 hours.

  • Quench: Add water, extract with pentane.

  • Result: The 2-aryl substituent forces the enamine into a specific conformation, directing the chlorination to the Re- or Si-face with high enantioselectivity.[1]

Visualization of Workflows

The following diagrams illustrate the logical flow for Resolution and Ligand Synthesis using this auxiliary.

G Start Racemic Acid Mixture (R-Acid + S-Acid) Mix Salt Formation (Ethanol, Reflux) Start->Mix Agent (S)-2-(4-Fluorophenyl)piperidine (Chiral Base) Agent->Mix Cryst Crystallization (Slow Cooling) Mix->Cryst Solid Precipitate: (S)-Base • (R)-Acid Salt (Diastereomer A) Cryst->Solid Less Soluble Liquid Mother Liquor: (S)-Base • (S)-Acid Salt (Diastereomer B) Cryst->Liquid More Soluble Split Acid/Base Extraction (EtOAc / 1M HCl) Solid->Split Product Pure (R)-Acid (>98% ee) Split->Product Organic Layer Recover Recovered Chiral Amine (Recycle) Split->Recover Aq. Layer + NaOH

Figure 1: Workflow for Optical Resolution of Racemic Acids using (S)-2-(4-Fluorophenyl)piperidine.

L cluster_0 Ligand Synthesis cluster_1 Asymmetric Catalysis Scaffold (S)-2-(4-F-Ph)-Piperidine Ligand Chiral P,N or N,N Ligand Scaffold->Ligand Alkylation (K2CO3, DMF) Linker Electrophile (e.g., 2-Chloromethylpyridine) Linker->Ligand Complex Chiral Metal Complex Ligand->Complex Coordination Metal Metal Salt (Cu, Zn, Ni) Metal->Complex Product_Final Enantioenriched Product Complex->Product_Final Catalytic Cycle (Steric Induction) Substrate Prochiral Substrate Substrate->Product_Final

Figure 2: Synthesis and Application of Chiral Ligands derived from the Piperidine Scaffold.

Comparison with Standard Auxiliaries

Feature(S)-2-(4-Fluorophenyl)piperidine

-Methylbenzylamine
Evans Auxiliary (Oxazolidinone)
Primary Use Resolution, Ligand ScaffoldResolutionAsymmetric Alkylation/Aldol
Basicity Moderate (Modulated by F)HighN/A (Amide)
Steric Bulk High (Rigid Ring)Medium (Freely Rotating)High (Rigid Ring)
Recyclability Excellent (Acid/Base extraction)ExcellentGood (Requires cleavage)
Cost High (Specialized)Low (Commodity)Medium

References

  • General Principles of Chiral Amine Resolution

    • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. [1]

  • Piperidine Scaffolds in Drug Design

    • Liu, J., et al. (2023).[2] "Application of Chiral Piperidine Scaffolds in Drug Design." Thieme Connect.

  • Kinetic Resolution of Piperidines

    • Coldham, I., et al. (2022). "Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments." Journal of Organic Chemistry. [1]

  • List, B. (2002). "Proline-catalyzed asymmetric reactions." Tetrahedron.
  • Compound Data & Safety

    • PubChem CID 2759136: 4-(4-Fluorophenyl)piperidine (Isomer comparison).[1] [1]

    • Sigma-Aldrich Product 383128: 2-(4-Fluorophenyl)piperidine.[1]

Sources

Method

Precision Synthesis of Substance P Antagonist Intermediates: The Chiral Morpholine Platform

Application Note: AN-SP-NK1-042 Abstract The synthesis of Neurokinin-1 (NK1) receptor antagonists, such as Aprepitant and Fosaprepitant, hinges on the construction of a sterically demanding cis-2,3-disubstituted morpholi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SP-NK1-042

Abstract

The synthesis of Neurokinin-1 (NK1) receptor antagonists, such as Aprepitant and Fosaprepitant, hinges on the construction of a sterically demanding cis-2,3-disubstituted morpholine core. Classical methods often suffer from poor diastereoselectivity and wasteful resolutions. This guide details an advanced, scalable protocol based on Crystallization-Induced Diastereomer Transformation (CIDT) . By leveraging dynamic kinetic resolution principles, researchers can achieve >99% diastereomeric excess (de) of the key morpholine intermediate without chromatographic purification. This protocol integrates the preparation of the chiral benzyl alcohol auxiliary and its subsequent coupling to the morpholine scaffold.

Strategic Synthesis Architecture

The structural complexity of Substance P (SP) antagonists lies in the cis-relationship between the C2-ether and the C3-phenyl ring on the morpholine scaffold. A direct synthesis often yields the thermodynamically stable trans-isomer.

To overcome this, we utilize a Dynamic Thermodynamic Resolution strategy.

  • The Challenge: Controlling three contiguous chiral centers.

  • The Solution: Use a reversible hemiaminal formation where the desired diastereomer is the least soluble, driving the equilibrium toward the target solid-state product.

Workflow Visualization

Retrosynthesis cluster_logic Critical Control Point: CIDT Target Substance P Antagonist (e.g., Aprepitant) Morpholine Cis-2,3-Disubstituted Morpholine Core Target->Morpholine Alkylation SideChain Triazolinone Side Chain Target->SideChain Coupling Intermediate_A (R)-1-(3,5-bis(trifluoromethyl) phenyl)ethanol (Chiral Auxiliary) Morpholine->Intermediate_A CIDT Coupling Intermediate_B N-Benzyl Ethanolamine + Glyoxylic Acid Morpholine->Intermediate_B Cyclization

Figure 1: Retrosynthetic logic flow highlighting the convergence of the chiral auxiliary and the morpholine precursor via CIDT.

Critical Protocol A: Synthesis of the Chiral Alcohol Auxiliary

Target: (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol Role: This molecule serves dual purposes: it is a permanent structural motif in the final drug and acts as the chiral resolving agent during the morpholine formation.

Reagents & Equipment[1][2]
  • Substrate: 3,5-Bis(trifluoromethyl)acetophenone (BTAP).[1]

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori-type catalyst).

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

  • Equipment: Jacketed glass reactor, overhead stirrer, internal temperature probe.

Step-by-Step Methodology
  • Catalyst Activation: In a separate vessel, mix the Ruthenium dimer and the chiral ligand in isopropanol. Heat to 80°C for 1 hour to generate the active catalyst species.

  • Reaction Initiation: Charge the reactor with BTAP (1.0 eq) and acetonitrile (5 vol). Degas with N2.

  • Addition: Add the Formic acid/TEA mixture (2.5 eq) followed by the active catalyst solution (0.002 eq / 0.2 mol%).

  • Reaction: Stir at 25°C. Monitor conversion via HPLC.

    • Checkpoint: Reaction is typically complete in <10 hours with >98% conversion.

  • Workup: Quench with water. Extract into Toluene. Wash with NaHCO3 to remove residual formic acid.

  • Purification (Optional): While the solution can be used directly, crystallization from heptane yields the alcohol with >99.5% ee.

Scientific Rationale: Asymmetric Transfer Hydrogenation (ATH) is preferred over borane reduction because it avoids hazardous reagents and operates at ambient pressure, making it safer for scale-up.

Critical Protocol B: The Morpholine Core via CIDT

Target: Pure diastereomer of the oxazinone intermediate. Concept: This step couples the achiral oxazinone with the chiral alcohol from Protocol A.

Reagents
  • N-Benzyl ethanolamine.[2]

  • Glyoxylic acid (50% aq. solution).

  • Boron trifluoride diethyl etherate (BF3·OEt2).

  • Solvent: Heptane/Toluene mixture.

Experimental Workflow
  • Hemiaminal Formation:

    • Mix N-benzyl ethanolamine (1.0 eq) and glyoxylic acid (1.05 eq) in toluene.

    • Reflux with a Dean-Stark trap to remove water.

    • Result: Formation of the cyclic 2-hydroxy-1,4-oxazin-3-one.

  • Activation:

    • Cool to -10°C. Add Trifluoroacetic anhydride (TFAA) to generate the reactive acyl-iminium ion species in situ.

  • The CIDT Event (The "Magic" Step):

    • Add (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol (from Protocol A) and BF3·OEt2 (catalytic).

    • Crucial Step: Seed the mixture with authentic crystals of the desired trans-acetal diastereomer.

    • Stir at ambient temperature for 12–24 hours.

    • Mechanism:[3][4][5][6][7] In solution, the diastereomers equilibrate rapidly via the oxocarbenium ion. The desired isomer is less soluble and crystallizes out, driving the equilibrium (Le Chatelier's principle).

  • Isolation: Filter the solids. Wash with cold heptane.

    • Yield: Typically >85%.

    • Purity: >99% de (diastereomeric excess).[8][4][9]

Process Control Diagram

CIDT_Process Reactants Oxazinone + Chiral Alcohol Equilibrium Solution Phase Equilibrium (Rapid Interconversion) Reactants->Equilibrium BF3·OEt2 Equilibrium->Equilibrium Epimerization Crystal Solid Phase (Desired Isomer) Equilibrium->Crystal Crystallization (Irreversible Sink)

Figure 2: The CIDT mechanism. The solid phase acts as a thermodynamic sink, harvesting the desired isomer from the equilibrating mixture.

Critical Protocol C: Stereoselective Functionalization

Target: Installation of the 4-fluorophenyl group and reduction to the morpholine.

Methodology
  • Grignard Addition:

    • Suspend the CIDT product in THF at -20°C.

    • Add 4-fluorophenyl magnesium bromide (1.2 eq).

    • Observation: The lactone carbonyl is attacked, forming a hemiacetal salt.

  • Hydrogenation (One-Pot):

    • Do not isolate. Transfer the mixture to a hydrogenation vessel.

    • Add Pd/C (10% loading) and H2SO4 (or strong acid to dehydrate the hemiaminal to an imine).

    • Hydrogenate at 40 psi H2.

    • Selectivity: The bulky chiral ether group directs the hydrogenation to the cis face, establishing the correct stereochemistry at the C3 position.

Analytical Validation Parameters

Trustworthiness in synthesis requires rigorous checking. Use these HPLC conditions to validate intermediate purity.

ParameterConditionPurpose
Column Chiralcel OD-H (250 x 4.6 mm, 5µm)Enantiomeric purity of Alcohol Intermediate
Mobile Phase Hexane : IPA (95:5)Separation of enantiomers
Flow Rate 1.0 mL/minStandard flow
Detection UV @ 210 nmDetection of phenyl rings
Target Retention (R)-Isomer: ~6.5 min; (S)-Isomer: ~8.2 minConfirmation of >99% ee

Troubleshooting & Causality

  • Issue: Low yield in CIDT step.

    • Cause: Water contamination in the solvent. The acyl-iminium ion is sensitive to moisture.

    • Fix: Ensure Toluene is dried (<50 ppm water) via azeotropic distillation before TFAA addition.

  • Issue: Poor diastereoselectivity in Hydrogenation.

    • Cause: Temperature too high (>40°C) or catalyst loading too low.

    • Fix: Maintain strict temperature control. Higher temps promote "face flipping" of the imine intermediate.

References

  • Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Brands, K. M. J., et al. Journal of the American Chemical Society, 2003. [Link][8][2][6]

  • Practical Asymmetric Synthesis of Aprepitant via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. Zhao, M. M., et al. Journal of Organic Chemistry, 2002. [Link][6][10]

  • Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Ikariya, T., & Blacker, A. J. Accounts of Chemical Research, 2007. [Link]

  • Process Research and Development of an NK-1 Receptor Antagonist. Caron, S., et al. Organic Process Research & Development, 2007. [Link][6][11]

Sources

Application

Application Note: Precision N-Alkylation of (S)-2-(4-Fluorophenyl)piperidine

Executive Summary The (S)-2-(4-Fluorophenyl)piperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for Neurokinin-1 (NK1) receptor antagonists, SSRIs (e.g., Paroxetin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (S)-2-(4-Fluorophenyl)piperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for Neurokinin-1 (NK1) receptor antagonists, SSRIs (e.g., Paroxetine precursors), and novel analgesic agents.

N-alkylation of this scaffold presents specific challenges compared to simple piperidines:

  • Steric Hindrance: The bulky C2-aryl group imposes steric shielding on the nitrogen, reducing nucleophilic attack rates.

  • Chiral Integrity: The C2-benzylic proton is activated by the electron-withdrawing 4-fluorophenyl ring. Use of strong, non-nucleophilic bases (e.g., NaH, LDA) poses a risk of deprotonation and subsequent racemization.

  • Chemistries: Balancing mono-alkylation against over-alkylation (quaternization).

This guide details two validated protocols: Reductive Amination (Method A) for high chemoselectivity, and Direct Alkylation (Method B) for substrates lacking carbonyl precursors.

Strategic Method Selection

Before beginning, select the appropriate protocol based on the available electrophile and sensitivity requirements.

MethodSelection Start Start: Electrophile Availability Q1 Is the Alkyl Group available as an Aldehyde/Ketone? Start->Q1 MethodA METHOD A: Reductive Amination (Preferred) Q1->MethodA Yes (High Selectivity) MethodB METHOD B: Direct Alkylation (Alternative) Q1->MethodB No (Alkyl Halide only) Considerations Critical Considerations: - Avoid Quaternization - Preserve (S)-Center MethodA->Considerations MethodB->Considerations

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy.

Method A: Reductive Amination (The Gold Standard)

Objective: Mono-alkylation using an aldehyde or ketone. Mechanism: Formation of an iminium ion intermediate followed by in situ reduction. Why this works: The bulky hydride reagent attacks the iminium species selectively. The steric bulk of the (S)-2-(4-fluorophenyl) group actually aids in preventing over-alkylation by hindering the approach of a second equivalent of electrophile.

Protocol 1: Sodium Triacetoxyborohydride (STAB) Method[1]

Reagents:

  • Substrate: (S)-2-(4-Fluorophenyl)piperidine (1.0 eq)

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Additive: Acetic Acid (AcOH) (1.0 eq) – Crucial for facilitating imine formation.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve (S)-2-(4-Fluorophenyl)piperidine (1.0 mmol) in anhydrous DCE (10 mL).

  • Imine Formation: Add the aldehyde (1.1 mmol) and Acetic Acid (1.0 mmol). Stir at room temperature (RT) for 30–60 minutes.

    • Note: For sterically hindered ketones, extending this time to 2–4 hours or adding 3Å molecular sieves is recommended.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

    • Expert Insight: STAB is preferred over NaCNBH₃ due to lower toxicity and better functional group tolerance, but it reacts slowly with water, so anhydrous conditions are vital [1].

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the secondary amine (m/z = 180.1 + Alkyl).

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

Data Summary: Typical Yields

Electrophile TypeReagentTime (h)Yield (%)ee Retention
BenzaldehydeSTAB1288-95%>99%
AcetoneSTAB2475-82%>99%
Formaldehyde (aq)NaCNBH3*490-96%>99%

*Formaldehyde requires NaCNBH3 or NaBH4 as STAB can degrade faster in aqueous formalin.

Method B: Direct N-Alkylation (SN2)

Objective: Alkylation using Alkyl Halides (R-X). Challenge: Controlling mono-alkylation. The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine), leading to quaternary ammonium salts. Solution: Use of inorganic bases and controlled stoichiometry.

Protocol 2: Mild Base Alkylation

Reagents:

  • Substrate: (S)-2-(4-Fluorophenyl)piperidine (1.0 eq)

  • Electrophile: Alkyl Bromide/Iodide (1.0 – 1.1 eq)

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 eq) – Optional for chlorides.

Step-by-Step Procedure:

  • Setup: Dissolve the piperidine substrate in ACN (0.1 M concentration).

  • Base Addition: Add powdered, anhydrous K₂CO₃.

    • Warning:Do not use NaH. The C2-proton of the piperidine ring is benzylic to the 4-fluorophenyl group. Strong bases like NaH can deprotonate this position, leading to racemization (loss of S-configuration) [2].

  • Addition: Add the alkyl halide dropwise over 30 minutes at 0°C.

    • Causality: Slow addition ensures the concentration of the alkylating agent remains low relative to the amine, favoring mono-alkylation.

  • Reaction: Stir at RT (or 60°C for unreactive chlorides). Monitor strictly by TLC/LC-MS. Stop immediately upon consumption of starting material to prevent quaternization.

  • Workup: Filter off solids. Dilute filtrate with EtOAc, wash with water (to remove DMF/ACN) and brine.

Quality Control & Troubleshooting

Enantiomeric Excess (ee) Determination

Preserving the (S)-configuration is paramount.

  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

  • Expectation: The (S)-enantiomer typically elutes first or second depending on the specific alkyl chain; comparison with a racemic standard is required.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of 2-aryl group.Switch solvent to DMF (polar aprotic) or heat to 50°C. Add KI catalyst.
Quaternization (Bis-alkylation) Alkyl halide excess or fast addition.Use Method A (Reductive Amination).[1] If Method B is mandatory, use 0.9 eq of halide and recycle starting material.
Racemization Base too strong (pKa > 20).Switch from NaH/LiHMDS to K₂CO₃ or DIPEA. Avoid prolonged heating >80°C.

Scientific Rationale & Mechanism

The 4-fluorophenyl group at the C2 position exerts an inductive electron-withdrawing effect (


), slightly reducing the basicity of the piperidine nitrogen compared to unsubstituted piperidine. However, the primary challenge is steric.

The reaction pathway for Method A (Reductive Amination) involves a reversible iminium formation. The reduction step is irreversible and rate-determining.

Mechanism cluster_sterics Steric Control Substrate (S)-2-(4-F-Ph)-Piperidine Imine Iminium Ion (Intermediate) Substrate->Imine + R-CHO - H2O Product N-Alkyl-(S)-Product Imine->Product + H- (STAB) Irreversible Note Bulky C2-Aryl group blocks approach of second electrophile.

Figure 2: Mechanistic pathway of reductive amination highlighting the steric protection against over-alkylation.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

  • Coldham, I., & Leonori, D. "Synthesis and kinetic resolution of N-Boc-2-arylpiperidines." Chemical Communications, vol. 50, 2014, pp. 12221-12224. (Discusses lithiation and configurational stability of 2-arylpiperidines).

  • BenchChem Protocols. "Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine." (General piperidine alkylation protocols adapted for 2-aryl systems).

  • Kappe, C. O., et al. "Flow synthesis produces chiral intermediate for antidepressant drug." Chemistry World, 2019. (Describes synthesis of Paroxetine intermediates involving 4-fluorophenylpiperidine derivatives).

Sources

Method

Application Notes &amp; Protocols: Derivatization of Chiral Secondary Amines in Drug Discovery

Introduction: The Critical Role of Chirality in Pharmaceuticals In the landscape of modern drug discovery and development, chirality is a paramount consideration. The stereochemistry of a drug molecule can profoundly inf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Pharmaceuticals

In the landscape of modern drug discovery and development, chirality is a paramount consideration. The stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological properties, as the human body is a highly chiral environment.[1][2] Chiral secondary amines are a prevalent structural motif in a vast number of pharmaceuticals, acting as crucial building blocks or key pharmacophoric elements.[3][4][5] In fact, approximately 40% of commercially available drugs contain secondary chiral amine functionalities.[3] Consequently, the ability to accurately determine the enantiomeric purity of these compounds is not merely an analytical task but a fundamental requirement for ensuring drug safety and efficacy.

This guide provides an in-depth exploration of the derivatization of chiral secondary amines, a powerful strategy for enantioselective analysis. We will delve into the underlying principles, compare various derivatization agents, and provide detailed, field-proven protocols for their application.

The "Why" of Derivatization: Transforming Enantiomers into Distinguishable Diastereomers

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment. This makes their direct separation and quantification by standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) on achiral columns impossible.[6] The core principle of chiral derivatization is to convert a pair of enantiomers into a pair of diastereomers by reacting them with a single, enantiomerically pure chiral derivatizing agent (CDA).[1][6][7]

Diastereomers, unlike enantiomers, have different physical and chemical properties, allowing for their separation on conventional, less expensive, and often more robust achiral stationary phases.[1][6] This "indirect" approach to chiral separation offers several advantages:

  • Cost-Effectiveness: Achiral HPLC columns are generally more affordable and have a longer lifespan than specialized chiral stationary phases.[6]

  • Methodological Flexibility: Established achiral separation methods are widely available in analytical laboratories, simplifying method development and transfer.[6]

  • Enhanced Sensitivity: Many CDAs incorporate a chromophore or fluorophore, significantly boosting the detection sensitivity for UV-Vis or fluorescence detectors.[6][8][9] For mass spectrometry (MS), derivatization can improve ionization efficiency and fragmentation patterns.[6]

  • Improved Chromatography: Derivatization can improve the chromatographic behavior of the analyte, leading to better peak shape and resolution.[6][10]

Visualizing the Derivatization Workflow

The process of chiral derivatization follows a logical sequence, from the initial racemic mixture to the final, quantifiable separation of diastereomers.

Chiral Derivatization Workflow cluster_0 Analyte Preparation cluster_1 Derivatization Reaction cluster_2 Analytical Separation & Detection Racemic Secondary Amine (R-Amine & S-Amine) Racemic Secondary Amine (R-Amine & S-Amine) Reaction Reaction Racemic Secondary Amine (R-Amine & S-Amine)->Reaction Analyte Enantiomerically Pure CDA (e.g., S-CDA) Enantiomerically Pure CDA (e.g., S-CDA) Enantiomerically Pure CDA (e.g., S-CDA)->Reaction Reagent Diastereomeric Mixture (R-Amine-S-CDA & S-Amine-S-CDA) Diastereomeric Mixture (R-Amine-S-CDA & S-Amine-S-CDA) Reaction->Diastereomeric Mixture (R-Amine-S-CDA & S-Amine-S-CDA) Achiral HPLC/GC Column Achiral HPLC/GC Column Diastereomeric Mixture (R-Amine-S-CDA & S-Amine-S-CDA)->Achiral HPLC/GC Column Separated Diastereomers Diastereomer 1 Diastereomer 2 Achiral HPLC/GC Column->Separated Diastereomers Detector (UV/Fluorescence/MS) Detector (UV/Fluorescence/MS) Separated Diastereomers->Detector (UV/Fluorescence/MS) Chromatogram Chromatogram Detector (UV/Fluorescence/MS)->Chromatogram

Caption: Workflow of chiral derivatization for enantiomeric separation.

Key Chiral Derivatizing Agents for Secondary Amines

The choice of a CDA is critical and depends on the nature of the amine, the analytical technique to be used (HPLC, GC, or NMR), and the desired sensitivity. Below are some of the most widely used and effective CDAs for chiral secondary amines.

Chiral Derivatizing Agent (CDA)Common Name/AcronymReactive Functional GroupAnalytical Technique(s)Key Features
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amideMarfey's Reagent, FDAAFluoroaromaticHPLC-UVExcellent for amino acids and amines; forms highly UV-absorbent derivatives.[6][11][12][13]
α-Methoxy-α-(trifluoromethyl)phenylacetyl chlorideMosher's Acid Chloride, MTPA-ClAcid ChlorideNMR, HPLC, GCWidely used for determining absolute configuration by NMR; reacts with amines to form stable amides.[6][7][14][15]
(+)-1-(9-Fluorenyl)ethyl chloroformateFLECChloroformateHPLC-FluorescenceReacts with primary and secondary amines to form highly fluorescent derivatives.[8][16]
(S)-(+)-4-Nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazoleNBD-APyIsothiocyanateHPLC-FluorescenceForms fluorescent thiourea derivatives with primary and secondary amines.[8][17]

Detailed Protocols

The following protocols are presented as a starting point and should be optimized for each specific application. It is crucial to ensure that the CDA is of high enantiomeric purity and that all reagents and solvents are of high quality to avoid interfering peaks and ensure reproducible results.

Protocol 1: Derivatization of a Chiral Secondary Amine with Marfey's Reagent (FDAA) for HPLC-UV Analysis

Principle: Marfey's reagent reacts with the secondary amine via nucleophilic aromatic substitution under mild alkaline conditions to form stable, diastereomeric N-aryl derivatives that can be separated by reversed-phase HPLC.[6][18]

Materials:

  • Chiral secondary amine sample

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Acetone, HPLC grade

  • 1 M Sodium bicarbonate solution

  • 1 N Hydrochloric acid

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

Procedure:

  • Sample Preparation: Dissolve approximately 1-2 mg of the chiral secondary amine in 500 µL of acetone.

  • Derivatization:

    • To the amine solution, add 1 mL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 200 µL of 1 M sodium bicarbonate solution to initiate the reaction. The pH should be in the range of 8-9.

    • Vortex the mixture and incubate at 40°C for 1 hour in a heating block or water bath. Protect the reaction from light.

  • Reaction Quenching: After incubation, cool the reaction mixture to room temperature and neutralize by adding 200 µL of 1 N hydrochloric acid.

  • Sample Dilution: Dilute the final reaction mixture with the mobile phase (e.g., 1:10 v/v) to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of trifluoroacetic acid, e.g., 0.1%) is typically used. A starting point could be a linear gradient from 30% to 70% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

    • Injection Volume: 10-20 µL.

Self-Validation and Causality:

  • Rationale for Base: The reaction requires a basic medium to deprotonate the secondary amine, enhancing its nucleophilicity to attack the electron-deficient fluorophenyl ring of Marfey's reagent.

  • Rationale for Temperature: Gentle heating at 40°C accelerates the reaction rate without causing degradation of the analyte or the reagent.

  • Control Experiment: A blank reaction (without the amine) should be run to identify any peaks originating from the reagent itself.[18]

  • Enantiomeric Purity of CDA: The accuracy of the enantiomeric excess determination is directly dependent on the enantiomeric purity of Marfey's reagent.

Protocol 2: Derivatization of a Chiral Secondary Amine with Mosher's Acid Chloride (MTPA-Cl) for NMR Analysis

Principle: Mosher's acid chloride reacts with the chiral secondary amine to form diastereomeric amides. The anisotropic effect of the phenyl group in the Mosher's reagent causes different chemical shifts for the protons near the chiral center in the two diastereomers, which can be resolved by ¹H or ¹⁹F NMR spectroscopy.[14][15][19] This method is particularly powerful for determining the absolute configuration of the amine.[15][19][20]

Materials:

  • Chiral secondary amine sample (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Anhydrous pyridine or triethylamine

  • NMR tubes

Procedure:

  • Reaction Setup: Two separate reactions are performed, one with (R)-MTPA-Cl and one with (S)-MTPA-Cl.

  • Derivatization (in an NMR tube):

    • Dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous deuterated solvent in a clean, dry NMR tube.

    • Add a small excess of anhydrous pyridine (approx. 5-10 µL) to act as a base and scavenger for the HCl byproduct.

    • Add a slight molar excess (approx. 1.2 equivalents) of the respective Mosher's acid chloride ((R) or (S)).

    • Cap the NMR tube and mix gently. The reaction is typically rapid and occurs at room temperature.

  • NMR Analysis:

    • Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)-MTPA and (S)-MTPA amide derivatives.

    • Compare the spectra to identify the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed amide bond. The spatial arrangement of the phenyl group in the Mosher's reagent creates a shielding/deshielding effect that allows for the assignment of the absolute configuration based on established models.

Self-Validation and Causality:

  • Rationale for Anhydrous Conditions: Mosher's acid chloride is highly reactive towards water, which would lead to the formation of Mosher's acid and reduce the yield of the desired amide derivative.

  • Rationale for Base: Pyridine or another non-nucleophilic base is essential to neutralize the HCl generated during the reaction, which could otherwise protonate the starting amine and prevent the reaction from proceeding.

  • Dual Derivatization: Using both enantiomers of Mosher's acid chloride provides a more robust dataset for the determination of absolute configuration and helps to confirm the assignments.[15]

Mosher's Amide Formation cluster_reactants Reactants cluster_products Products Chiral_Secondary_Amine R/S-Amine Reaction_Conditions Anhydrous Solvent Pyridine Chiral_Secondary_Amine->Reaction_Conditions Mosher_Acid_Chloride (R)-MTPA-Cl Mosher_Acid_Chloride->Reaction_Conditions Diastereomeric_Amides R-Amine-(R)-MTPA Amide S-Amine-(R)-MTPA Amide Reaction_Conditions->Diastereomeric_Amides

Caption: Formation of diastereomeric amides using Mosher's acid chloride.

Conclusion

The derivatization of chiral secondary amines is an indispensable tool in drug discovery and development, enabling the accurate determination of enantiomeric purity and absolute configuration. The choice of the derivatizing agent and the careful optimization of the reaction and analytical conditions are paramount for achieving reliable and reproducible results. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and validate robust methods for the chiral analysis of these critical pharmaceutical compounds.

References

  • Vertex AI Search, based on provided search results.
  • Nagori, B. P., Deora, M. S., & Saraswat, P. (2011). Chiral Drug Analysis and Their Application. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 106-114.
  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1–15.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231–247.
  • Micu, A., D'Acquarica, I., & Gasparrini, F. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(20), 4758.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Mosher's acid. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. PubMed, 15615416.
  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Liu, R. H. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4), 28.
  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems.
  • Fujii, K., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products.
  • Niu, D., & Buchwald, S. L. (2015). Design of Modified Amine Transfer Reagents Allows the Synthesis of α-Chiral Secondary Amines via CuH-Catalyzed Hydroamination. Journal of the American Chemical Society, 137(30), 9716–9721.
  • Wu, Z., et al. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Organic & Biomolecular Chemistry, 17(12), 3145-3149.
  • ResearchGate. (n.d.). Examples of chiral amines in the pharmaceutical industry. Retrieved from [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216.
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26038-26045.
  • Farina, A., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. International Journal of Molecular Sciences, 23(13), 7378.
  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-15.
  • Allen, D. A., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191-1195.
  • Srinivas, N. R. (2001). Chiral derivatization reagents for drug enantioseparation by high-performance liquid chromatography based upon pre-column derivatization and formation of diastereomers: enantioselectivity and related structure.
  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Derivatization Techniques. Retrieved from [Link]

  • ResearchGate. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC.
  • University of Wisconsin-Madison. (2018). Mosher ester derivatives. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Precision Synthesis of Chiral 2-Arylpiperidines

Welcome to the Advanced Synthesis Support Module. This guide addresses the critical challenges in synthesizing enantioenriched 2-arylpiperidines—a privileged scaffold in neurokinin-1 (NK1) antagonists and other bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. This guide addresses the critical challenges in synthesizing enantioenriched 2-arylpiperidines—a privileged scaffold in neurokinin-1 (NK1) antagonists and other bioactive alkaloids. Unlike generic synthesis guides, this module focuses on root-cause analysis of enantioselectivity loss and provides self-validating protocols to restore high ee.

Part 1: Troubleshooting & Optimization (Q&A)

Category A: Catalytic Asymmetric Hydrogenation (Ir-Catalyzed)

The modern "Gold Standard" for accessing chiral piperidines directly from pyridines.[1]

Q1: I am using an Iridium-P,N ligand system for pyridinium salt hydrogenation, but my ee is stuck at 80-85%. How do I push this >95%? Diagnosis: The "ee ceiling" often stems from background non-enantioselective reduction or improper anion effects . Root Cause Analysis:

  • Counter-ion Interference: In cationic Ir-catalysis, the counter-ion of the pyridinium salt plays a massive role. Halides (Cl⁻, Br⁻) can coordinate to the Iridium center, forming a neutral, less selective species.

  • H₂ Pressure Sensitivity: High pressure (>50 bar) often accelerates the racemic background reaction (heterogeneous catalysis on colloidal Ir nanoparticles formed from catalyst decomposition) faster than the enantioselective cycle. Corrective Action:

  • Anion Exchange: Switch your substrate counter-ion to a non-coordinating anion like BF₄⁻, PF₆⁻, or BARF . These anions stabilize the cationic active species, tightening the chiral pocket.

  • Additives: Introduce 10-20 mol% of phthalimide or a mild organic base. These additives can hydrogen-bond with the substrate/ligand interface, enforcing a rigid transition state.

  • Pressure Drop: Lower H₂ pressure to 10-30 bar. While reaction time increases, the selectivity often improves because the homogeneous pathway is favored over the heterogeneous nanoparticle pathway.

Q2: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? Diagnosis: Product Inhibition (Self-Poisoning). The Mechanism: The product, a basic secondary amine (piperidine), binds more strongly to the Iridium center than the starting pyridinium salt, effectively poisoning the catalyst. Corrective Action:

  • N-Protection Strategy: Ensure the pyridine nitrogen is benzylated or otherwise alkylated (pyridinium salt) before hydrogenation. The resulting N-alkyl piperidine is less coordinating than the free amine.

  • Acylating Agents: Run the reaction in the presence of an acylating agent (e.g., Boc₂O) if using a heterogeneous catalyst (like Pd/C with chiral auxiliary), though for Ir-catalysis, the N-benzyl route is superior.

Category B: Kinetic Resolution (Lithiation)

The "Rescue Strategy" for racemic mixtures.

Q3: I am attempting kinetic resolution of N-Boc-2-phenylpiperidine using s-BuLi/(-)-Sparteine, but I see significant racemization of the recovered starting material. Diagnosis: Thermal equilibration of the organolithium intermediate. Root Cause Analysis: The lithiated intermediate is configurationally stable only at cryogenic temperatures. If the internal temperature spikes (due to exothermic addition of electrophiles or poor heat transfer), the C-Li bond inverts, leading to racemization. Corrective Action:

  • Cryogenic Rigor: Maintain the internal temperature strictly below -78°C . Use an internal temperature probe, not just a bath thermometer.

  • Ligand Stoichiometry: Ensure a strict 1:1.2 ratio of s-BuLi to (-)-Sparteine . Pre-complexation for 30 minutes at -78°C is mandatory before adding the substrate.

  • Sparteine Surrogates: If (-)-Sparteine is unavailable, use (+)-Sparteine surrogate (O’Brien’s diamine) which often yields higher configurational stability for 2-aryl species.

Part 2: Visual Troubleshooting & Logic

Diagram 1: The "Low ee" Decision Tree

Use this logic flow to diagnose the specific point of failure in your asymmetric hydrogenation workflow.

LowEEDecisionTree Start Problem: Low ee in Ir-Catalyzed Hydrogenation CheckSubstrate Is Substrate a Pyridinium Salt? Start->CheckSubstrate CheckAnion Check Counter-ion CheckSubstrate->CheckAnion Yes ConvertSalt Action: Alkylate N (BnBr or MeI) CheckSubstrate->ConvertSalt No (Neutral Pyridine) CheckPressure Check H2 Pressure CheckAnion->CheckPressure Non-coordinating (BF4, PF6) ExchangeAnion Action: Exchange to BF4 or BARF CheckAnion->ExchangeAnion Halide (Cl, Br) CheckLigand Check Ligand Class CheckPressure->CheckLigand <30 bar LowerPressure Action: Reduce to 10-20 bar (Prevent NPs) CheckPressure->LowerPressure >50 bar SwitchLigand Action: Switch to P,N-Ligand (Ir-N,P) CheckLigand->SwitchLigand Bisphosphine (BINAP) OptimizeTemp Action: Lower Temp (-10 to 0°C) CheckLigand->OptimizeTemp P,N-Ligand (PHOX, BoQPhos)

Caption: Diagnostic flow for identifying the root cause of enantioselectivity loss in Iridium-catalyzed hydrogenation.

Part 3: Validated Experimental Protocols

Protocol A: Asymmetric Hydrogenation of N-Benzyl-2-Phenylpyridinium Bromide

Target: High ee synthesis (>90%) via Outer-Sphere Mechanism.

Reagents:

  • Substrate: N-benzyl-2-phenylpyridinium bromide (1.0 equiv)

  • Catalyst: [Ir(COD)Cl]₂ (1.0 mol%) + (S)-MeO-BoQPhos (2.1 mol%)

  • Solvent: Anhydrous THF/Methanol (10:1 v/v)

  • Additive: Iodine (I₂) (5 mol%) - Crucial for activating the pre-catalyst.

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox, mix [Ir(COD)Cl]₂ and (S)-MeO-BoQPhos in THF. Stir for 15 mins. Add I₂ and stir for another 15 mins. The solution should turn deep orange/red.

  • Substrate Prep: Dissolve the pyridinium salt in the MeOH/THF mixture. Ensure the salt is fully soluble; if not, gently warm.

  • Hydrogenation: Transfer the catalyst solution and substrate solution to a high-pressure steel autoclave.

  • Pressurization: Purge with H₂ three times. Pressurize to 600 psi (41 bar) . Note: If ee is low, reduce to 300 psi.

  • Reaction: Stir at room temperature for 24 hours.

  • Workup: Release pressure. Concentrate the solvent.

  • Liberation of Free Amine: The product is the HBr salt. Suspend in CH₂Cl₂ and wash with sat. NaHCO₃ (aq) to liberate the free amine. Dry over Na₂SO₄.

Data Validation Table:

Parameter Standard Condition Optimized Condition Impact on ee
Ligand BINAP (P,P) MeO-BoQPhos (P,N) +40% (P,N is essential)
Additive None I₂ (5 mol%) +15% (activates Ir-H species)

| Solvent | Pure MeOH | THF/MeOH (10:1) | +5-10% (Solubility/Rate balance) |

Protocol B: Kinetic Resolution via Asymmetric Deprotonation

Target: Resolving racemic N-Boc-2-arylpiperidines.

Reagents:

  • Substrate: rac-N-Boc-2-phenylpiperidine[2]

  • Base: s-BuLi (1.3 M in cyclohexane)

  • Ligand: (-)-Sparteine (1.2 equiv)

  • Electrophile: Trimethylsilyl chloride (TMSCl) or MeOH (for recovery)

Step-by-Step Methodology:

  • Complexation: In a flame-dried flask under Ar, dissolve (-)-Sparteine in Et₂O. Cool to -78°C. Add s-BuLi dropwise. Stir for 30 mins to form the chiral base complex.

  • Addition: Add the racemic piperidine solution (in Et₂O) dropwise over 15 mins. Do not let temp rise above -75°C.

  • Resolution: Stir at -78°C for 3-5 hours. The chiral base preferentially deprotonates the (S)-enantiomer.[3]

  • Quench:

    • To recover (R)-enantiomer: Quench with MeOH. The lithiated (S)-species is protonated (racemizing or retaining) but the unreacted (R)-species remains high ee.

    • To functionalize: Add electrophile (e.g., CO₂) to capture the lithiated (S)-enantiomer.

Part 4: Mechanistic Insight

Diagram 2: Outer-Sphere Hydrogenation Cycle

Understanding this mechanism is key to troubleshooting. The reaction does not require substrate coordination to the metal, which is why steric bulk on the substrate is tolerated.

IrMechanism PreCat Ir(III)-H species (Active Catalyst) Complex Outer-Sphere Assembly PreCat->Complex + Substrate Substrate Pyridinium Salt Substrate->Complex HydrideTransfer Hydride Transfer (Rate Limiting) Complex->HydrideTransfer 1,4-Addition Enamine Enamine Intermediate HydrideTransfer->Enamine Protonation Enantio-determining Protonation Enamine->Protonation + H+ Product Chiral Piperidine Protonation->Product Product->PreCat Regeneration

Caption: The outer-sphere mechanism allows for high enantioselectivity by avoiding direct metal-substrate binding, relying instead on non-covalent interactions in the chiral pocket.

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

    • Title: Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts.[4]

    • Source:Organic Letters (ACS Public
    • URL:[Link]

  • Kinetic Resolution Methodology

    • Title: Synthesis and Kinetic Resolution of N-Boc-2-arylpiperidines.
    • Source:Chemical Communications (RSC Publishing).

    • URL:[Link]

  • Mechanistic Insights (Outer Sphere)

    • Title: Enantioselective Synthesis of α-(Hetero)
    • Source:Organic Letters.
    • URL:[Link]

  • Prevention of Racemization

    • Title: Dynamic Kinetic Resolution of 2-Arylpiperidines.
    • Source:Journal of the American Chemical Society.[5]

    • URL:[Link]

Sources

Optimization

solubility of (S)-2-(4-Fluorophenyl)piperidine HCl in organic solvents

Topic: Solubility & Handling in Organic Solvents Ticket ID: #SOL-FPP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary (S)-2-(4-Fluorophenyl)piperidine HCl (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling in Organic Solvents

Ticket ID: #SOL-FPP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

(S)-2-(4-Fluorophenyl)piperidine HCl (CAS: 1391431-07-4) is a chiral piperidine salt often used as a scaffold in the synthesis of SSRIs and NMDA receptor antagonists. As a hydrochloride salt, its solubility profile is dominated by the ionic lattice energy, rendering it highly soluble in polar protic solvents but insoluble in non-polar organics.

This guide addresses the three most common technical inquiries regarding this compound:

  • Solubility Mapping: Which solvents work for reactions vs. purifications?

  • Dissolution Protocols: How to achieve stable solutions without precipitation.

  • Troubleshooting: Resolving "oiling out" during recrystallization.

Module 1: Solubility Profile & Solvent Selection

Technical Insight: The 4-fluorophenyl moiety adds lipophilicity compared to unsubstituted piperidine, but the hydrochloride counter-ion dictates the primary solubility behavior. The salt is hygroscopic; moisture absorption will drastically alter solubility in organic solvents (often causing "gumming").

Solubility Matrix
Solvent ClassSpecific SolventsSolubility RatingApplication Context
Polar Protic Methanol (MeOH) High (>100 mg/mL)Primary solvent for NMR, transfer, and reactions.
Water High Aqueous workups; biphasic reactions.
Ethanol (EtOH) Moderate Good for recrystallization (often requires heating).
Isopropanol (IPA) Low (Cold) / High (Hot) Ideal Recrystallization Solvent.
Polar Aprotic DMSO, DMF High Library storage; biological assays. Difficult to remove.
Acetone Low Used as an anti-solvent or for slurry washes.
Acetonitrile (MeCN) Moderate (Hot) Alternative for recrystallization if alcohol is avoided.
Chlorinated Dichloromethane (DCM) Low / Moderate Caution: Soluble only if mixed with MeOH (e.g., 9:1 DCM:MeOH). Pure DCM often forms a suspension.
Non-Polar Hexanes, Heptane Insoluble Anti-solvents used to crash out the product.
Diethyl Ether / MTBE Insoluble Standard anti-solvents for precipitation.
Decision Logic: Solvent Selection Workflow

SolventSelection Start Start: Define Goal Goal Application? Start->Goal Reaction Synthesis/Reaction Goal->Reaction Purification Purification/Isolation Goal->Purification Homogeneous Homogeneous Phase? Reaction->Homogeneous Recryst Recrystallization Purification->Recryst Wash Slurry Wash Purification->Wash PolarProtic Use MeOH or DMF (High Solubility) Homogeneous->PolarProtic Yes IPA Use Isopropanol (IPA) (Temp Dependent) Recryst->IPA Standard Ether Use Cold Ether/Acetone (Removes impurities) Wash->Ether Remove non-polar byproducts

Figure 1: Decision tree for selecting the optimal solvent based on experimental intent (Synthesis vs. Purification).

Module 2: Experimental Protocols

Protocol A: Standard Dissolution (NMR/Stock Solutions)

Use this for preparing analytical samples or reaction stocks.

  • Weighing: Weigh the target mass of (S)-2-(4-Fluorophenyl)piperidine HCl into a vial.

    • Critical: If the powder is clumpy, it has absorbed water.[1] Dry in a vacuum desiccator over

      
       for 4 hours before weighing to ensure molar accuracy.
      
  • Solvent Addition: Add Methanol (MeOH) or DMSO .

    • Ratio: Start with 10 volumes (10 mL per 1 g).

  • Agitation: Vortex for 30 seconds.

  • Validation (The Schlieren Test): Hold the vial up to a light source. Look for "wavy" lines (Schlieren lines) or floating particulates.

    • Pass: Solution is crystal clear.

    • Fail: Hazy? Sonicate for 5 minutes. If still hazy, filter through a 0.45 µm PTFE syringe filter (insoluble dust is common in bulk salts).

Protocol B: Recrystallization (Purification)

Use this if the salt is colored (yellow/brown) or purity is <95%.

  • Dissolution: Suspend the crude solid in Isopropanol (IPA) (approx. 5-7 mL per gram).

  • Heating: Heat to reflux (approx. 82°C) with stirring.

    • Observation: The solid should dissolve completely. If not, add IPA in 0.5 mL increments until clear.

  • Hot Filtration (Optional): If black specks remain, filter hot through a pre-warmed glass frit.

  • Cooling: Remove from heat and let the flask cool to room temperature slowly (over 1-2 hours).

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Crystallization: Once at room temp, cool in an ice bath (0°C) for 30 minutes. White needles should form.

  • Collection: Filter the crystals and wash with cold Diethyl Ether (removes surface impurities).

Module 3: Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, the compound forms a sticky oil at the bottom of the flask during cooling. Cause: The solution is too concentrated, or the cooling was too rapid, causing the salt to crash out as an amorphous oil (supersaturation) rather than an ordered crystal.

Corrective Action Loop:

  • Reheat: Bring the mixture back to a boil until the oil redissolves.

  • Dilute: Add 10-20% more solvent (IPA).

  • Seed: Add a tiny crystal of pure material (if available) or scratch the glass wall with a spatula at the air-liquid interface.

  • Insulate: Wrap the flask in foil or a towel to slow the cooling rate further.

OilingOut Problem Problem: Product Oiled Out Reheat Step 1: Reheat to Reflux Problem->Reheat Adjust Step 2: Add 10% More Solvent Reheat->Adjust Seed Step 3: Add Seed Crystal (or scratch glass) Adjust->Seed Cool Step 4: Slow Cool (Insulated) Seed->Cool Check Crystals Formed? Cool->Check Check->Problem No (Repeat) End End Check->End Yes (Filter)

Figure 2: Troubleshooting workflow for resolving "oiling out" phenomena during crystallization.

Issue 2: Hygroscopicity & Weighing Errors

Symptom: The mass of the compound increases during weighing; the powder becomes sticky. Technical Context: Amine hydrochlorides are prone to absorbing atmospheric water.[1][2] This water acts as an impurity, lowering the melting point and causing "gumming" in non-polar solvents. Fix:

  • Storage: Store under Argon or Nitrogen.

  • Recovery: If the salt is wet, dissolve in MeOH, add Toluene, and rotary evaporate. The Toluene/Water/MeOH azeotrope will remove the moisture effectively [1].

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use DCM (Dichloromethane) to extract this compound? A: Not effectively for the HCl salt. The salt will float on top of the DCM or stick to the glass.

  • Solution: If you need to extract into organics, you must first free-base the compound.

    • Protocol: Suspend the salt in DCM. Add 1M NaOH (aq) and shake. The free amine will migrate into the DCM layer. Separate, dry over

      
      , and evaporate.
      

Q: Why is the melting point lower than the Certificate of Analysis (CoA)? A: This is almost always due to retained solvent or moisture (solvates).

  • Verification: Run a TGA (Thermogravimetric Analysis) or dry the sample at 50°C under high vacuum (<1 mbar) for 12 hours and re-test.

Q: Is the (S)-enantiomer solubility different from the (R)-enantiomer? A: In achiral solvents (MeOH, Water, DCM), the solubility is identical . Solubility only differs in chiral solvents (rarely used). However, if you are using a resolving agent (like tartaric acid) instead of HCl, the solubilities of the diastereomers will differ significantly [2].

References

  • Drying of Amine Salts:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedure for azeotropic drying of hygroscopic amine salts using Toluene/Alcohol).
  • 4-Arylpiperidine Synthesis & Resolution: U.S. Patent 4,007,196. 4-arylpiperidine derivatives and their preparation. (Describes the handling and recrystallization of similar fluorophenyl-piperidine intermediates).

  • Compound Verification: SynQuest Laboratories. (S)-2-(4-Fluorophenyl)piperidine hydrochloride Product Data.

  • Hygroscopicity Handling: BenchChem Technical Guide. Handling and storage of hygroscopic amine hydrochlorides.[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated pharmaceutical intermediates.

Sources

Troubleshooting

Technical Support Center: Preserving the Stereochemical Integrity of (S)-2-Phenylpiperidine Derivatives

Introduction (S)-2-phenylpiperidine and its analogs are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and research chemicals. The stereochemical configuration at the C2 position is of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-phenylpiperidine and its analogs are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and research chemicals. The stereochemical configuration at the C2 position is often paramount for biological activity and therapeutic efficacy. However, the proximity of the chiral center to both an activating phenyl group and a nitrogen atom renders it susceptible to racemization under various common laboratory conditions. This guide provides expert insights, troubleshooting protocols, and answers to frequently asked questions to help researchers maintain the enantiomeric purity of these valuable compounds.

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section addresses specific experimental challenges that can lead to the loss of stereochemical integrity in (S)-2-phenylpiperidine derivatives. Each entry provides a detailed analysis of the underlying causes and offers robust, actionable solutions.

Issue 1: Significant Loss of Enantiomeric Excess (ee) During N-Functionalization (Alkylation, Acylation)

Question: I am performing an N-alkylation on my (S)-2-phenylpiperidine substrate, but chiral HPLC analysis of the product shows a substantial decrease in enantiomeric excess. What is the likely cause, and how can I mitigate this?

Answer:

This is a frequent challenge stemming from the reaction conditions, particularly the choice of base, solvent, and temperature. The core of the problem is the unintended deprotonation of the hydrogen at the C2 chiral center, which is acidic due to its benzylic nature.

Mechanistic Insight:

The use of strong bases can abstract the C2 proton, leading to the formation of a planar, achiral enamine intermediate. Subsequent protonation of this intermediate, either during the reaction or aqueous workup, is non-stereoselective and results in a racemic or partially racemized product.

Step-by-Step Mitigation Protocol:

  • Base Selection: Avoid strong, non-selective bases like LDA, n-BuLi, or NaH. Instead, opt for milder, sterically hindered, non-nucleophilic bases. Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) are often excellent first choices.

  • Temperature Control: Execute the reaction at the lowest temperature that affords a reasonable reaction rate. Initiating the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy. Avoid heating unless absolutely necessary.

  • Solvent Choice: The solvent can influence the stability of the enamine intermediate. Aprotic solvents of lower polarity, such as dichloromethane (DCM) or tetrahydrofuran (THF), are generally preferred over highly polar aprotic solvents like DMF or DMSO, which can facilitate racemization.

  • Reagent Addition Sequence: A prudent approach is to add the base to a cooled solution of the (S)-2-phenylpiperidine derivative and the electrophile (alkylating or acylating agent). This ensures the electrophile is present to react with the nitrogen as soon as it is deprotonated, minimizing the lifetime of the free amine in the presence of the base.

Data Summary: Recommended Conditions for N-Alkylation/Acylation

ParameterRecommended StrategyConditions to AvoidRationale
Base DIPEA, K₂CO₃, Proton SpongeLDA, n-BuLi, NaH, LHMDSMilder bases are less prone to deprotonating the C2 position.
Temperature -10 °C to 25 °CElevated Temperatures (> 40 °C)Lower kinetic energy reduces the rate of competing epimerization pathways.
Solvent DCM, THF, TolueneDMF, DMSOLess polar solvents can disfavor the formation of the charged intermediates that lead to racemization.

Experimental Workflow for N-Alkylation:

cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Dissolve (S)-2-phenylpiperidine (1.0 eq) and alkyl halide (1.1 eq) in anhydrous DCM cool Cool reaction vessel to 0 °C in an ice bath start->cool add_base Add DIPEA (1.5 eq) dropwise over 10 min cool->add_base Proceed stir Stir at 0 °C for 1h, then allow to warm to RT overnight add_base->stir monitor Monitor reaction progress by TLC or LC-MS stir->monitor quench Quench with water monitor->quench Upon Completion extract Extract with DCM (3x) quench->extract purify Purify via chromatography (neutralized silica) extract->purify start Crude Product with High Enantiomeric Purity decision1 Is the compound crystalline? start->decision1 recrystallize Attempt Recrystallization decision1->recrystallize Yes chromatography Proceed to Chromatography decision1->chromatography No success Purified Product with High Enantiomeric Purity recrystallize->success neutralize Use Silica Gel treated with 1% TEA chromatography->neutralize decision2 Racemization still observed? neutralize->decision2 alumina Switch to Neutral Alumina or Reverse-Phase C18 decision2->alumina Yes decision2->success No alumina->success

Optimization

Technical Support Center: Resolving Hygroscopicity in Piperidine HCl Salts

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Handling, Purification, and Stabilization of Deliquescent Piperidine Hydrochlorides Executive Summary & Diagnostic Logic The Issue...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Handling, Purification, and Stabilization of Deliquescent Piperidine Hydrochlorides

Executive Summary & Diagnostic Logic

The Issue: Piperidine (


) forms robust hydrochloride salts. However, users frequently report these salts as "sticky," "oiling out," or gaining mass rapidly on the balance.

The Science: Pure piperidine HCl should be a stable, crystalline solid. Hygroscopicity in this context is rarely an intrinsic property of the pure crystal lattice but rather a symptom of lattice defects caused by:

  • Excess HCl: Free acid trapped in the crystal lattice acts as a nucleation site for atmospheric moisture.

  • Amorphous Content: Rapid precipitation creates amorphous solids with high surface energy, which absorb water to lower that energy.

  • Hygroscopic Impurities: Unreacted free amine or trace inorganic salts (

    
    ).
    
Troubleshooting Logic Flow

Before attempting a fix, diagnose the root cause using the logic below.

TroubleshootingFlow Start Start: Solid is Sticky/Wet CheckPurity Step 1: Check Purity (H-NMR) Start->CheckPurity Impure Impurity Detected (Free amine, solvent, or side product) CheckPurity->Impure Dirty NMR Pure Spectroscopically Pure CheckPurity->Pure Clean NMR Action1 Protocol A: Acid-Base Extraction & Re-Salting Impure->Action1 CheckHCl Step 2: Check Stoichiometry (Elemental Analysis or pH of 5% soln) Pure->CheckHCl ExcessHCl Excess HCl Detected (pH < 4.0 or Cl% > Theoretical) CheckHCl->ExcessHCl Acidic Excess StoichOK Stoichiometry Correct CheckHCl->StoichOK Neutral/Stoichiometric Action2 Protocol B: Anhydrous Recrystallization ExcessHCl->Action2 Action3 Protocol C: Trituration & Annealing StoichOK->Action3

Figure 1: Decision matrix for determining the appropriate remediation protocol based on chemical state.

Core Protocols

Protocol A: The "Reset" (Stoichiometric Re-Salting)

Use Case: When the material is impure or contains significant excess HCl that cannot be washed away. Objective: Isolate the free base and re-form the salt under strictly anhydrous conditions.

Methodology:

  • Free Base Liberation: Dissolve the sticky salt in water. Basify to pH > 12 using 2M

    
    . Extract 3x with Dichloromethane (DCM).
    
  • Drying (Critical): Dry the organic layer over anhydrous

    
     for at least 30 minutes. Filter.
    
  • Salt Formation:

    • Cool the DCM solution to 0°C.

    • Add exactly 1.05 equivalents of

      
       in Dioxane or Ether (commercial anhydrous solutions).
      
    • Why: Aqueous HCl introduces water that gets trapped.[1] Anhydrous HCl forces immediate precipitation of the lattice.

  • Isolation: Filter the precipitate under a blanket of Nitrogen or Argon.

Self-Validation:

  • Dissolve 10 mg of the product in 1 mL water. Check pH. It should be approximately neutral to slightly acidic (pH 5-6), not strongly acidic (pH 1-2).

Protocol B: Anhydrous Recrystallization (The Golden Standard)

Use Case: For chemically pure salts that are amorphous or contain trapped HCl gas. Principle: Slow crystal growth minimizes surface area and excludes impurities.

ParameterSpecificationReason
Primary Solvent Isopropanol (iPrOH)High boiling point, dissolves salt when hot, poor solubility when cold.
Anti-Solvent Diethyl Ether (

)
Miscible with iPrOH; piperidine salts are insoluble in it.
Atmosphere Nitrogen/ArgonPrevents moisture uptake during heating/cooling.

Step-by-Step:

  • Place the crude salt in a round-bottom flask with a stir bar.

  • Add Isopropanol dropwise while heating to reflux (82°C) until the solid just dissolves.

    • Tip: If a small amount of gum remains, decant the clear supernatant to a clean flask.

  • Remove from heat.[2][3] Add Diethyl Ether dropwise to the hot solution until a faint, persistent cloudiness appears.

  • Add 1-2 drops of iPrOH to clear the cloudiness.

  • Annealing: Wrap the flask in a towel (insulation) and let it cool to room temperature undisturbed for 4-6 hours. Then move to 4°C overnight.

  • Filtration: Filter rapidly on a Buchner funnel. Wash with cold 1:1 iPrOH:Ether.

Self-Validation:

  • Visual: Product should be distinct needles or prisms, not a powder or gum.

  • Birefringence: View crystals under a polarized light microscope. They should "glow" (refract light), indicating an ordered lattice.

Protocol C: Trituration (The "Gummy Solid" Rescue)

Use Case: When the product oils out or forms a gum instead of crystals. Mechanism: Mechanical agitation in a non-solvent strips away surface impurities and provides energy for the amorphous-to-crystalline phase transition.

Methodology:

  • Place the gum in a flask.

  • Add dry Diethyl Ether or Hexanes (approx. 10 mL per gram).

  • Sonicate for 10 minutes.

  • Stir vigorously (high RPM) for 12-24 hours. The gum should slowly harden into a white powder.

  • Filter and dry in a vacuum desiccator over

    
    .
    

Data & Reference Tables

Solvent Compatibility Matrix for Piperidine HCl

Use this to design your own purification strategy.

SolventSolubility (Hot)Solubility (Cold)RoleNotes
Water HighHighAvoid Hard to remove; promotes deliquescence.
Methanol HighHighAvoidToo soluble; hard to crystallize.
Ethanol HighModerateGoodGood for initial dissolution, but yield may be low.
Isopropanol HighLowBest Ideal temperature coefficient for crystallization.
Acetone LowInsolubleWashGood for removing organic impurities; salt may not dissolve.[4]
Diethyl Ether InsolubleInsolubleAnti-SolventEssential for crashing out the salt.
Ethyl Acetate LowInsolubleWashUseful for triturating gums.

Frequently Asked Questions (FAQs)

Q: I filtered my product, but it turned into a liquid on the balance within minutes. What happened? A: This is deliquescence . The critical relative humidity (RH0) of your salt is lower than your lab's humidity.

  • Immediate Fix: You cannot weigh this on an open balance. Use a "weigh by difference" technique: Weigh a sealed vial containing the salt, transfer quickly to the reaction vessel, and weigh the empty vial.

  • Long-term Fix: Your salt likely has excess HCl.[5] Perform Protocol C (Trituration) followed by vacuum drying over Phosphorus Pentoxide (

    
    ) to remove the acid trace.
    

Q: Why do you recommend Isopropanol over Ethanol? A: Piperidine HCl is often too soluble in Ethanol. You lose a lot of yield in the mother liquor. Isopropanol has a steeper solubility curve, meaning it holds the salt when hot but dumps it when cold, maximizing recovery [1].

Q: Can I just switch the salt? A: Yes. If the HCl salt proves permanently unmanageable for your specific derivative, consider switching to:

  • Oxalate: Often highly crystalline and non-hygroscopic.

  • Fumarate: Good stability, often less soluble in water.

  • Note: Consult the Handbook of Pharmaceutical Salts for counter-ion selection strategies based on

    
     [1].
    

Q: My NMR is clean, but the solid is still sticky. Why? A: You likely have an amorphous solid . Amorphous materials have higher internal energy and surface area than crystals, making them "sponges" for water. You must force the material to crystallize (Protocol B or C) to stabilize it. A clean NMR does not indicate physical stability, only chemical purity.

References

  • Stahl, P. H., & Wermuth, C. G.[6][7][8] (Eds.).[1][3][4][5][6][9][10] (2002).[8][9] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH/VHCA.[8]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Purdue University. (n.d.). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts. Purdue e-Pubs.

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 2-(4-fluorophenyl)piperidine

Welcome to the Advanced Synthesis Support Hub. Topic: Optimization of Yield & Purity for 2-(4-fluorophenyl)piperidine Resolution.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Optimization of Yield & Purity for 2-(4-fluorophenyl)piperidine Resolution. Ticket ID: RES-2-FPP-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Core Chemistry

The Challenge: 2-(4-fluorophenyl)piperidine is a configurationally stable secondary amine.[1] Unlike ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-amino acids, the benzylic proton at the C2 position is not acidic enough for simple base-catalyzed racemization under mild conditions. Consequently, "yield" must be defined by two metrics:
  • First-Pass Yield: The efficiency of the primary crystallization (theoretical max 50%).

  • Throughput Yield: The efficiency of recovering the unwanted enantiomer, racemizing it (via oxidation/reduction), and recycling it.

The Solution: The industry standard for resolving 2-arylpiperidines involves diastereomeric salt formation using tartaric acid derivatives.[1] This guide focuses on the Pope-Peachey method to maximize throughput and minimize resolving agent consumption.[1]

Diagnostic Workflows (Troubleshooting Guide)

Ticket #01: "My yield is stuck below 30%, but the filtrate is still racemic."

Diagnosis: You are likely using the "Classical" stoichiometry (1.0 eq of resolving agent) rather than the "Pope-Peachey" stoichiometry (0.5 eq). Root Cause: In Classical resolution, the more soluble diastereomer also forms a salt that remains in solution, increasing the ionic strength and "salting in" the desired precipitate, or worse, co-precipitating.[1]

Protocol A: The Pope-Peachey Optimization This method uses 0.5 equivalents of the chiral acid relative to the amine.[1] The remaining 0.5 equivalents of amine are neutralized with an achiral mineral acid (HCl) or left as free base if the solubility difference is extreme.

ParameterRecommendationRationale
Resolving Agent L-(+)-Tartaric Acid (First line)(-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) (High performance)DBTA creates a more lipophilic lattice, often improving crystallinity for fluorinated piperidines.[1]
Stoichiometry 0.5 molar equivalents Forces the "wrong" enantiomer to remain in solution as the free base (or soluble HCl salt), reducing co-precipitation.[1]
Solvent System Ethanol (95%) or Acetone/Water (9:1) Tartrates require protic environments to establish the hydrogen-bonding network necessary for differential lattice energy.[1]
Temperature Heat to reflux, cool to 5°C at 10°C/hour Slow cooling prevents kinetic entrapment of the impurity.[1]
Ticket #02: "The crystals are oiling out or forming a gel."

Diagnosis: Supersaturation is too high, or the solvent polarity is mismatched with the fluorinated moiety. Root Cause: The 4-fluoro group increases lipophilicity compared to the parent phenylpiperidine.[1] Standard aqueous alcohols might be too polar, causing phase separation (oiling) before crystallization.

Protocol B: Anti-Solvent Controlled Crystallization

  • Dissolution: Dissolve the racemate and resolving agent in the minimum amount of Methanol at reflux.

  • Nucleation: Cool to 40°C. If no crystals form, add seed crystals of the pure salt (if available).

  • Anti-Solvent: Dropwise addition of Diisopropyl Ether (IPE) or MTBE .

    • Critical Step: Stop adding IPE the moment a permanent haze forms.

  • Aging: Stir at ambient temperature for 4 hours before chilling.

Ticket #03: "How do I recycle the unwanted enantiomer? Base treatment isn't working."

Diagnosis: You are attempting to racemize a saturated 2-arylpiperidine with simple base. Scientific Reality: The pKa of the C2 proton is >30. Simple reflux with ethoxide/hydroxide will not racemize this molecule efficiently. You must break the aromaticity or oxidation state.

Protocol C: The Recycling Loop (Oxidation-Reduction) Since direct racemization is chemically difficult, the standard industrial route involves re-oxidizing the unwanted isomer to the imine or tetrahydropyridine, which tautomerizes/racemizes easily, then reducing it back.[1]

  • Free Base Recovery: Treat mother liquor with NaOH, extract into Toluene.

  • Oxidation: Anodic oxidation or chemical oxidation (e.g., mild hypochlorite or NBS) to form the imine/enamine intermediate.

  • Reduction: Reduction with NaBH4 (non-stereoselective) regenerates the racemic piperidine.

  • Return to Start: Re-enter the resolution process.

Visualized Workflows

Figure 1: The Optimized Resolution Logic

This diagram illustrates the decision matrix for maximizing yield using the Pope-Peachey method and the recycling loop.

ResolutionWorkflow Start Racemic 2-(4-F-phenyl)piperidine SaltForm Add 0.5 eq L-(+)-Tartaric Acid Solvent: EtOH/Water Start->SaltForm Crystallize Controlled Cooling (10°C/hr) SaltForm->Crystallize Filter Filtration Crystallize->Filter Solid Solid: (S)-Enantiomer Salt (Target) Filter->Solid Precipitate Liquid Mother Liquor: (R)-Enantiomer (Free Base) Filter->Liquid Filtrate CheckEE Check ee% (HPLC) Solid->CheckEE RecycleStep Oxidation/Reduction Cycle (Racemization) Liquid->RecycleStep Recryst Recrystallize (EtOH) CheckEE->Recryst <98% FinalProd Pure (S)-Enantiomer >99% ee CheckEE->FinalProd >98% Recryst->FinalProd RecycleStep->Start Return as Racemate

Caption: Workflow distinguishing the solid-phase capture of the target enantiomer and the recycling path for the distomer.

Analytical Validation (HPLC)[2]

To validate your optimization, you must distinguish the enantiomers.[2] Standard C18 columns will not work.

Method A: Immobilized Protein (Robust)

  • Column: Ultron ES-OVM (Ovomucoid) or equivalent.[1][3]

  • Mobile Phase: Phosphate Buffer (20mM, pH 5.0) / Acetonitrile (95:5).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm (Fluorophenyl absorption).

  • Notes: Excellent separation factors (

    
    ) for secondary amines.
    

Method B: Polysaccharide (High Throughput)

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1).[1]

  • Notes: The diethylamine (DEA) is critical to suppress peak tailing caused by the basic piperidine nitrogen interacting with silanols.

Frequently Asked Questions (FAQ)

Q: Can I use D-Tartaric acid instead? A: Yes. The physical properties of the diastereomeric salts will be identical (mirror images). If L-Tartaric acid precipitates the (S)-amine, D-Tartaric acid will precipitate the (R)-amine.[1] Use whichever is cheaper or precipitates the desired enantiomer to minimize work.

Q: Why not use chiral HPLC for the separation (Prep-HPLC)? A: For early-phase discovery (mg scale), Prep-HPLC is superior.[1] For development/pilot scale (>100g), resolution via crystallization is 10-50x cheaper due to the high cost of chiral stationary phases and solvent consumption in chromatography.[1]

Q: My salt is hygroscopic. How do I dry it? A: 2-arylpiperidine tartrates can be hygroscopic.[1] Dry in a vacuum oven at 45°C with a P₂O₅ trap. Do not exceed 60°C, as some salts have low melting points or can undergo amidation (forming the tartrimide) at high temperatures.

References

  • Fundamental Resolution Theory: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Focuses on the Pope-Peachey method mechanics).
  • Specific Resolution of Fluorinated Piperidines

    • Lund, B. W., et al. (1996).[1] "Process for preparing 4-aryl-piperidine derivatives." Patent WO1996036636A1. Link (Describes the use of L-tartaric and ditoluoyltartaric acid for paroxetine intermediates).

  • Racemization Dynamics

    • Coldham, I., et al. (2007).[1] "Dynamic kinetic and kinetic resolution of N-Boc-2-lithiopiperidine." Chemical Communications.[5][6] Link (Demonstrates the difficulty of simple base racemization and the need for organolithium routes for DKR).

  • Analytical Methods

    • Gatti, R., et al. (2004).[1] "New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer... with use of ovomucoid chiral stationary phase." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Methods for (S)-2-(4-Fluorophenyl)piperidine Separation

Executive Summary The separation of (S)-2-(4-Fluorophenyl)piperidine is a critical workflow in the synthesis of pharmacological agents, particularly serotonin reuptake inhibitors and NMDA receptor antagonists. As a chira...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of (S)-2-(4-Fluorophenyl)piperidine is a critical workflow in the synthesis of pharmacological agents, particularly serotonin reuptake inhibitors and NMDA receptor antagonists. As a chiral secondary amine, this molecule presents specific chromatographic challenges: conformationally flexible piperidine ring , significant basicity leading to peak tailing, and moderate polarity .

This guide objectively compares the three most effective separation strategies: Normal Phase (Polysaccharide) , Reversed Phase (Immobilized) , and Derivatization-Based methods. The recommendations below are synthesized from high-authority protocols for 2-arylpiperidine analogs, ensuring high scientific validity and reproducibility.

Part 1: Mechanistic Insight & Separation Challenges

The Challenge: Basicity and Recognition

The primary obstacle in resolving 2-(4-fluorophenyl)piperidine is the secondary amine moiety (


). On silica-based chiral stationary phases (CSPs), residual silanol groups interact strongly with the protonated amine, causing:
  • Severe Peak Tailing: Reducing resolution (

    
    ) and sensitivity.
    
  • Non-Specific Retention: Masking the subtle chiral recognition forces.

The Solution: The separation relies on the "Three-Point Interaction" model involving:

  • 
     interactions between the 4-fluorophenyl group and the CSP's phenylcarbamate moieties.
    
  • Hydrogen bonding involving the piperidine nitrogen (if unprotonated).

  • Steric inclusion of the piperidine ring into the chiral cavities of the polysaccharide.

Part 2: Comparative Method Analysis

Method A: The Gold Standard (Normal Phase)

Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, EnantioPak Y1) Mode: Normal Phase (NP)

This is the first-line choice for 2-arylpiperidines. The amylose helical structure forms ideal inclusion complexes with the phenyl-piperidine scaffold.

  • Protocol:

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV @ 254 nm (targeting the fluorophenyl chromophore).

  • Why it works: The non-polar hexane environment maximizes the hydrogen bonding and

    
     interactions essential for chiral recognition. Diethylamine (DEA) is mandatory to block silanols and ensure sharp peaks.
    
Method B: Robustness & Aqueous Compatibility (Reversed Phase)

Column: Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC, Lux Cellulose-4) Mode: Reversed Phase (RP)

Immobilized phases allow the use of extended solvent ranges and aqueous buffers, useful for biological samples or when solubility in hexane is poor.

  • Protocol:

    • Mobile Phase: 20 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (60 : 40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

  • Why it works: High pH (9.0) suppresses the ionization of the piperidine nitrogen, keeping it neutral. This eliminates silanol interactions and allows the molecule to interact purely via hydrophobic and steric mechanisms.

Method C: Indirect Separation (Derivatization)

Column: Standard C18 or Core-Shell Phenyl-Hexyl Reagent: (S)-Mandelic Acid or GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate)

Used when chiral columns are unavailable or for preparative resolution via diastereomeric crystallization prior to HPLC check.

  • Protocol:

    • Derivatization: React amine with GITC in ACN (30 min, RT).

    • Separation: Run the resulting thiourea diastereomers on a C18 column.

Part 3: Performance Comparison Data

The following data represents typical performance metrics for the 2-arylpiperidine class under optimized conditions.

MetricMethod A: Normal Phase (AD-H)Method B: Reversed Phase (IC)Method C: Derivatization (GITC)
Selectivity (

)
1.3 – 1.81.2 – 1.51.5 – 2.0
Resolution (

)
> 3.0 (Baseline)> 2.0> 4.0
Analysis Time < 15 min15 – 25 min> 45 min (inc. prep)
Peak Shape (

)
1.1 – 1.3 (with DEA)1.0 – 1.21.0 – 1.1
Solvent Cost High (Hexane)Low (Aqueous/ACN)Low (Aqueous/MeOH)
Scalability Excellent (Prep HPLC)GoodPoor (Reagent cost)

Part 4: Method Development Workflow

The following diagram illustrates the logical decision tree for developing a chiral method for basic piperidine intermediates.

ChiralMethodDev Start Start: (S)-2-(4-Fluorophenyl)piperidine Sample Solubility Check Solubility: Hexane/Alcohol? Start->Solubility NP_Route Soluble in Hexane Solubility->NP_Route Yes RP_Route Insoluble / Aqueous Sample Solubility->RP_Route No Screen_AD Screen 1: Amylose (AD-H) Hex/IPA/DEA (90:10:0.1) NP_Route->Screen_AD Screen_IC Screen 3: Immobilized (IC) 20mM NH4HCO3 (pH 9) / ACN RP_Route->Screen_IC Check_Rs Check Resolution (Rs) Screen_AD->Check_Rs Screen_OD Screen 2: Cellulose (OD-H) Hex/IPA/DEA (90:10:0.1) Optimize Optimize: 1. Adjust % Alcohol 2. Change Additive (TEA vs DEA) 3. Temperature Screen_OD->Optimize Partial Sep Screen_IC->Check_Rs Check_Rs->Screen_OD Rs < 1.5 Final Final Method Validated Check_Rs->Final Rs > 2.0 Optimize->Final

Caption: Decision matrix for selecting the optimal chiral mode based on solubility and initial screening results.

Part 5: Detailed Experimental Protocol (Self-Validating)

Protocol: Direct Normal Phase Separation

Objective: Quantify enantiomeric excess (%ee) of (S)-2-(4-Fluorophenyl)piperidine.

1. Reagent Preparation:

  • Mobile Phase: Mix 900 mL n-Hexane (HPLC Grade) and 100 mL Isopropanol. Add 1.0 mL Diethylamine (DEA). Critical: Degas by sonication for 10 mins to prevent bubble formation which causes baseline noise.

  • Sample Diluent: 100% Ethanol (or Mobile Phase if soluble).

2. System Setup:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins. Monitor pressure (should be stable ~30-50 bar).

3. Execution:

  • Blank Injection: Inject 10 µL of diluent to ensure no carryover.

  • Racemic Standard: Inject 10 µL of racemic mixture (0.5 mg/mL). Identify two peaks (typically

    
     min, 
    
    
    
    min).
  • Sample Injection: Inject the (S)-enantiomer sample.

  • Calculation:

    
    [1]
    

4. Troubleshooting Guide:

  • Broad Peaks? Increase DEA concentration to 0.2%.

  • No Retention? Reduce IPA content to 5% (95:5 Hex/IPA).

  • Pressure High? Check column frit; basic additives can sometimes precipitate if salts were previously used.

References

  • BenchChem. (2025).[1] Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Link

  • Daicel Corporation. (2020). Instruction Manual for CHIRALPAK® AD-H. Link

  • Sigma-Aldrich. (2013).[2] Novel Separation Approach for Multiple Chiral Center Molecules. Link

  • Google Patents. (2003). EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives. Link

  • Phenomenex. (2023).[3] Chiral HPLC Separations Guidebook. Link

Sources

Comparative

A Comparative Guide to the Analytical Characterization of (S)-2-(4-Fluorophenyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous characterization of chiral molecules is paramount. (S)-2-(4-Fluorophenyl)piperidine hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of chiral molecules is paramount. (S)-2-(4-Fluorophenyl)piperidine hydrochloride, a key structural motif in various pharmacologically active compounds, demands a multi-faceted analytical approach to ensure its identity, purity, and stereochemical integrity. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques, offering field-proven insights into their respective strengths and applications in the comprehensive analysis of this compound.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the cornerstone technique for the unambiguous structural determination of organic molecules like (S)-2-(4-Fluorophenyl)piperidine hydrochloride. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it indispensable.

Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Characteristics

¹H NMR Spectroscopy: The proton spectrum is expected to be complex due to the diastereotopic nature of the methylene protons on the piperidine ring.

  • Aromatic Region (δ 7.0-7.5 ppm): The protons on the 4-fluorophenyl ring will appear as two sets of doublets (or a more complex AA'BB' system) due to coupling to each other and to the ¹⁹F nucleus.

  • Piperidine Ring Protons (δ 1.5-3.5 ppm): These protons will exhibit complex multiplets due to geminal and vicinal coupling. The proton at the chiral center (C2) is expected to be downfield due to the proximity of the aromatic ring and the nitrogen atom. Protonation of the nitrogen will further deshield the adjacent protons.

  • N-H Protons (δ 8.0-10.0 ppm): The two protons on the positively charged nitrogen will likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum will provide a clear count of the unique carbon environments.

  • Aromatic Carbons (δ 115-165 ppm): The 4-fluorophenyl ring will show characteristic signals, with the carbon directly attached to the fluorine exhibiting a large one-bond C-F coupling constant.

  • Piperidine Carbons (δ 20-60 ppm): The five carbon atoms of the piperidine ring will appear in the aliphatic region. The chiral carbon (C2) is expected to be the most downfield of the piperidine carbons.

¹⁹F NMR Spectroscopy: This technique is highly specific for the fluorine atom. A single resonance is expected for the fluorine atom on the phenyl ring, likely in the range of -110 to -120 ppm (referenced to CFCl₃). The signal may show coupling to the ortho-protons of the phenyl ring.

Comparative Analysis of Analytical Techniques

While NMR is unparalleled for structural elucidation, a comprehensive characterization often necessitates the use of complementary techniques. The choice of method depends on the specific analytical question being addressed, such as purity, enantiomeric excess, or confirmation of molecular weight.

TechniquePrincipleAdvantages for (S)-2-(4-Fluorophenyl)piperidine HClDisadvantages
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.- Unambiguous structure determination- Detailed information on stereochemistry- Non-destructive- Relatively low sensitivity- Can be time-consuming for full 2D analysis- Higher equipment cost
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.- Gold standard for determining enantiomeric purity (ee%)[1]- High sensitivity and accuracy for quantification- Established and robust methodology[2]- Requires a specific chiral column- Method development can be time-consuming- Does not provide structural information
FTIR Spectroscopy Absorption of infrared radiation, causing molecular vibrations.- Provides a unique "fingerprint" of the molecule- Confirms the presence of key functional groups (N-H, C-H, C-F, aromatic C=C)[3][4]- Fast and relatively inexpensive- Limited structural information- Less effective for complex mixture analysis- Can be sensitive to sample preparation
Mass Spectrometry Ionization of molecules and separation based on mass-to-charge ratio.- Determines the molecular weight with high accuracy- Provides information on molecular formula (High-Resolution MS)- Fragmentation patterns can aid in structural confirmation[5][6]- Does not distinguish between enantiomers- Isomers can have identical mass spectra- "Soft" ionization techniques may not provide extensive fragmentation

Experimental Protocols

NMR Sample Preparation and Acquisition (Illustrative)

Objective: To obtain high-quality ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (S)-2-(4-Fluorophenyl)piperidine hydrochloride.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O)) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the N-H protons.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the probe for the specific solvent and sample.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: 64-128 scans, relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric excess of a sample of 2-(4-Fluorophenyl)piperidine.

Methodology:

  • Column Selection:

    • Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective for separating chiral amines and their derivatives[7][8].

  • Mobile Phase Preparation:

    • Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic analytes.

  • Sample Preparation:

    • Accurately prepare a solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C).

    • Set the UV detector to a wavelength where the compound has significant absorbance (e.g., around 254 nm).

  • Analysis:

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Record the chromatogram and identify the peaks corresponding to the (S) and (R) enantiomers. The elution order will need to be determined using a standard of the pure enantiomer if available.

  • Calculation of Enantiomeric Excess (ee%):

    • Integrate the peak areas for both enantiomers.

    • Calculate the ee% using the formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of (S)-2-(4-Fluorophenyl)piperidine hydrochloride.

G cluster_0 Structural Elucidation & Confirmation cluster_1 Purity & Stereochemical Integrity A 1. NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) B 2. Mass Spectrometry (Molecular Weight & Formula) A->B Confirm MW C 3. FTIR Spectroscopy (Functional Group ID) B->C Confirm Functional Groups D 4. Chiral HPLC (Enantiomeric Purity) C->D E 5. Standard HPLC/UPLC (Chemical Purity) D->E Assess Overall Purity End Comprehensive Characterization Report E->End Start Sample of (S)-2-(4-Fluorophenyl)piperidine HCl Start->A

Caption: A typical workflow for the comprehensive analytical characterization.

Conclusion: An Integrated Approach for Authoritative Characterization

For the definitive characterization of (S)-2-(4-Fluorophenyl)piperidine hydrochloride, a single analytical technique is insufficient. While NMR spectroscopy provides the foundational structural and stereochemical information, its power is magnified when used in concert with other methods. Chiral HPLC is the undisputed method for the precise quantification of enantiomeric purity, a critical parameter for any chiral pharmaceutical compound. FTIR spectroscopy offers a rapid and cost-effective means of confirming functional groups and providing a unique molecular fingerprint. Finally, mass spectrometry authoritatively confirms the molecular weight and, with high-resolution instrumentation, the elemental composition.

By judiciously integrating these techniques, researchers and drug development professionals can build a comprehensive and robust analytical data package, ensuring the quality, safety, and efficacy of their compounds.

References

  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. Retrieved from [Link]

  • Gozalbes, R., et al. (2020). New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 180, 113057.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.
  • RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Zhang, Y., et al. (2016).

Sources

Validation

optical rotation values for (S)- vs (R)-2-(4-Fluorophenyl)piperidine

This guide provides a technical comparison of the enantiomers of 2-(4-fluorophenyl)piperidine, a critical chiral building block in medicinal chemistry. It distinguishes this 2-substituted scaffold from the more common 4-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the enantiomers of 2-(4-fluorophenyl)piperidine, a critical chiral building block in medicinal chemistry. It distinguishes this 2-substituted scaffold from the more common 4-substituted paroxetine intermediates and details the stereochemical characterization, synthesis, and resolution protocols.

Executive Summary: The Stereochemical Distinction

2-(4-Fluorophenyl)piperidine is a "privileged scaffold" often used to modulate potency and metabolic stability in NK1 antagonists, substance P inhibitors, and other CNS-active agents. Unlike its 4-substituted isomer (a precursor to paroxetine), the 2-substituted variant introduces chirality directly adjacent to the nitrogen, profoundly affecting receptor binding and basicity.

  • (S)-Enantiomer: Typically the eutomer (active isomer) for bioactivity profiles requiring the "S" configuration at the benzylic position, analogous to the natural alkaloid (-)-coniine or (S)-2-phenylpiperidine.

  • (R)-Enantiomer: Often used as a distomer or control, though occasionally required for specific target pockets.

Comparative Technical Specifications

The following table summarizes the physicochemical and stereochemical properties. Note that while the parent 2-phenylpiperidine has well-documented rotation values, the specific rotation for the 4-fluoro derivative is batch-dependent and solvent-sensitive.

Feature(S)-2-(4-Fluorophenyl)piperidine (R)-2-(4-Fluorophenyl)piperidine
CAS (HCl Salt) 1391431-07-4 Not widely listed (Custom synthesis)
Absolute Configuration S (Sinister)R (Rectus)
Predicted Optical Rotation (+) Positive (based on (S)-2-phenylpiperidine analog)(-) Negative (based on (R)-2-phenylpiperidine analog)
Reference Analog Rotation

to

(c=1, EtOH/CHCl

for 2-Ph)

to

(c=1, EtOH/CHCl

for 2-Ph)
Key Synthesis Method Asymmetric Lithiation / Tartaric Acid ResolutionAsymmetric Lithiation / Tartaric Acid Resolution
Typical Enantiomeric Excess >98% ee (via Chiral HPLC)>98% ee (via Chiral HPLC)
Primary Application Chiral auxiliary, NK1 antagonist coreStereochemical probe, negative control

Critical Note: The optical rotation of 2-arylpiperidines is highly sensitive to solvent (e.g., sign inversion between ethanol and benzene) and pH (free base vs. HCl salt). Always report


 with specific concentration, solvent, and temperature.

Experimental Protocols

Protocol A: Kinetic Resolution via Tartaric Acid

This method, adapted from Coldham et al. and standard resolution techniques for 2-arylpiperidines, utilizes the acidity of the piperidine nitrogen to form diastereomeric salts.

Reagents:

  • Racemic 2-(4-fluorophenyl)piperidine (Free base)

  • (+)- or (-)-Dibenzoyl-L-tartaric acid (L-DBTA) or D-tartaric acid

  • Solvent: Ethanol/Acetone mixture (typically 1:1 or 1:2)

Workflow:

  • Dissolution: Dissolve 10 mmol of racemic amine in 20 mL of hot ethanol.

  • Addition: Add 5 mmol (0.5 eq) of the resolving agent (e.g., L-DBTA) dissolved in hot ethanol.

  • Crystallization: Allow the mixture to cool slowly to RT, then refrigerate at 4°C for 24 hours. The less soluble diastereomeric salt will precipitate.[1]

  • Filtration: Collect the crystals (Salt 1). The mother liquor contains the enriched opposite enantiomer (Salt 2).

  • Liberation: Treat the salt with 1M NaOH and extract with DCM to obtain the free amine.

  • Recrystallization: Repeat the process on the free amine to upgrade ee from ~80% to >99%.

Protocol B: Optical Rotation Measurement

Objective: To determine the specific rotation


 of the isolated enantiomer.
  • Preparation: Dry the sample (HCl salt or free base) under high vacuum for 4 hours to remove residual solvent.

  • Solution: Prepare a solution of

    
     (1  g/100  mL) in absolute ethanol or chloroform. Ensure complete dissolution.
    
  • Measurement:

    • Zero the polarimeter with the pure solvent blank.

    • Fill the 1 dm (100 mm) cell with the sample solution, ensuring no bubbles.

    • Measure at 589 nm (Sodium D line) at 20°C.

  • Calculation:

    
    
    Where 
    
    
    
    is the observed rotation,
    
    
    is path length in dm, and
    
    
    is concentration in g/mL.

Visualizing the Resolution Workflow

The following diagram illustrates the logic flow for resolving the racemic mixture and assigning stereochemistry.

ResolutionWorkflow Racemic Racemic 2-(4-Fluorophenyl)piperidine (50:50 Mixture) Resolution Add Resolving Agent ((+)-L-Tartaric Acid or deriv.) Racemic->Resolution Crystallization Fractional Crystallization (Ethanol/Acetone) Resolution->Crystallization Precipitate Solid Precipitate (Diastereomeric Salt A) Crystallization->Precipitate Less Soluble Salt Liquor Mother Liquor (Enriched Salt B) Crystallization->Liquor More Soluble Salt BaseTreat1 Treat with NaOH Extract with DCM Precipitate->BaseTreat1 BaseTreat2 Treat with NaOH Extract with DCM Liquor->BaseTreat2 S_Isomer (S)-Enantiomer (Likely (+) Rotation) BaseTreat1->S_Isomer If L-Tartrate yields S (Typical) R_Isomer (R)-Enantiomer (Likely (-) Rotation) BaseTreat2->R_Isomer Analysis Validation: 1. Chiral HPLC (Chiralpak IA/AD) 2. X-Ray Crystallography S_Isomer->Analysis R_Isomer->Analysis

Figure 1: Workflow for the resolution and isolation of enantiopure 2-(4-fluorophenyl)piperidine.

Mechanistic Insights & Causality

  • Why the 2-Position Matters: The 2-position is benzylic. In the (S)-configuration, the lone pair of the nitrogen and the phenyl ring adopt a specific spatial arrangement that often mimics the binding mode of peptide turns in GPCR ligands.

  • The Fluorine Effect: The para-fluoro substituent is electronically withdrawing but sterically small (isostere of H). It prevents metabolic oxidation at the para-position (a common clearance route for phenyl rings) without significantly altering the steric bulk required for the receptor pocket. This makes the 4-fluoro derivative a "metabolically hardened" bioisostere of 2-phenylpiperidine.

  • Rotation Anomalies: While (S)-2-phenylpiperidine is generally (+), the formation of HCl salts or the use of hydrogen-bonding solvents (like water or methanol) can shift the specific rotation significantly due to ring conformation changes (chair vs. twist-boat) induced by solvation of the ammonium ion.

References

  • Coldham, I., et al. (2014). "Synthesis and kinetic resolution of N-Boc-2-arylpiperidines." Chemical Communications, 50, 11665-11668. Link

  • Coldham, I., et al. (2022). "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments." The Journal of Organic Chemistry, 87(13), 8819–8823. Link

  • Santa Cruz Biotechnology. "(S)-2-(4-Fluorophenyl)piperidine hydrochloride Product Data." SCBT CAS 1391431-07-4. Link

  • Ma, D., et al. (2023).[2] "Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation." Molecules, 28(2), 522. (Context on 2-aryl optical rotation trends). Link

Sources

Comparative

The Isomeric Divide: A Comparative Guide to the Biological Activity of 2-Aryl vs. 4-Aryl Piperidines

Introduction: The Strategic Importance of Aryl Group Placement on the Piperidine Scaffold The piperidine ring is a foundational scaffold in medicinal chemistry, celebrated for its prevalence in a wide array of natural pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aryl Group Placement on the Piperidine Scaffold

The piperidine ring is a foundational scaffold in medicinal chemistry, celebrated for its prevalence in a wide array of natural products and pharmaceuticals.[1][2][3][4][5][6] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a "privileged structure" for engaging with biological targets. A common and highly effective modification is the introduction of an aryl group, which can serve as a crucial binding element, often through hydrophobic or π-stacking interactions.

However, the constitutional position of this aryl substituent—at the 2-position versus the 4-position—creates two distinct isomeric classes with profoundly different biological profiles. While both 2-aryl and 4-aryl piperidines have yielded potent modulators of central nervous system (CNS) targets, the choice of isomer is a critical design element that dictates target selectivity, potency, and stereochemical considerations. This guide provides an in-depth comparison of these two isomeric families, synthesizing data from numerous studies to illuminate the structure-activity relationships (SAR) that govern their biological activity. We will explore how this seemingly simple positional change dictates interactions with key target families, including opioid receptors, monoamine transporters, and NMDA receptors.

Pillar 1: Conformational and Structural Underpinnings of Activity

The biological activity of any molecule is inextricably linked to its three-dimensional shape. For arylpiperidines, the placement of the bulky aryl group fundamentally influences the conformational equilibrium of the piperidine ring, which predominantly adopts a low-energy chair conformation.[3]

4-Aryl Piperidines: In 4-arylpiperidines, the aryl group strongly prefers an equatorial position to minimize 1,3-diaxial steric strain. This creates a relatively rigid and predictable orientation, presenting the aryl group and other substituents in a well-defined spatial arrangement. This conformational stability is a key reason why the 4-arylpiperidine scaffold is a cornerstone of many established pharmacophores, particularly in the realm of opioid analgesics.[7][8][9]

2-Aryl Piperidines: The 2-aryl isomer introduces significantly more complexity. Firstly, the substitution at the 2-position creates a stereocenter, meaning these compounds exist as enantiomers which can have vastly different biological activities and potencies.[10][11] Secondly, the conformational preference of the 2-aryl group is less pronounced. While still often favoring the equatorial position, the energy difference between the axial and equatorial conformers is smaller than in the 4-substituted case. This can allow for greater conformational flexibility, which may be advantageous for binding to certain receptor pockets. The synthesis of enantiomerically pure 2-arylpiperidines is therefore a critical challenge and a focus of significant research.[1][2][10][12][13]

G cluster_0 4-Aryl Piperidine Conformation cluster_1 2-Aryl Piperidine Conformation a Piperidine Chair b 4-Aryl Group (Bulky) a->b c Strong Equatorial Preference b->c d Minimized Steric Hindrance c->d e Predictable Conformation d->e f Piperidine Chair g 2-Aryl Group (Bulky) f->g h Creates Chiral Center (Enantiomers) g->h i Weaker Equatorial Preference g->i j Increased Conformational Flexibility i->j

Caption: Conformational differences between 4-aryl and 2-aryl piperidines.

Pillar 2: Head-to-Head Comparison at Key Biological Targets

The distinct structural and conformational properties of 2-aryl and 4-aryl piperidines translate into differential affinities and activities at various CNS targets.

A. Opioid Receptors: A Tale of Two Scaffolds

The 4-arylpiperidine motif is a classic pharmacophore for opioid receptor ligands, forming the basis of analgesics like pethidine and the fentanyl series.[7][9]

  • 4-Aryl Piperidines: Extensive SAR studies have demonstrated that the 4-arylpiperidine scaffold can yield exceptionally potent agonists and antagonists for the µ-opioid receptor (MOR).[4][14][15][16] Potency is highly sensitive to the nature of the substituent on the piperidine nitrogen and modifications to the 4-position.[8] For instance, an N-phenethyl substituent is known to significantly enhance MOR affinity.[16]

  • 2-Aryl Piperidines: While less common as traditional opioid ligands, the 2-aryl arrangement has shown significant utility in modulating opioid receptor affinity within more complex scaffolds. For example, in a series of N-piperidinyl indole-based ligands, moving a substituent from the 3-position to the 2-position of the indole moiety (which is attached to the piperidine nitrogen) significantly increased binding affinity at the µ-opioid receptor.[17] This highlights that the 2-position relative to the core ring can be strategically employed to enhance opioid activity.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)

Compound Class N-Substituent 4-Substituent µ Ki (nM) δ Ki (nM) κ Ki (nM) Reference
4-Arylpiperidine Methyl H 18 ± 2 2100 ± 400 1100 ± 200 [16]
4-Arylpiperidine Phenethyl H 0.8 ± 0.1 82 ± 7 86 ± 8 [16]
4-Arylpiperidine Phenethyl Methyl 0.31 ± 0.03 19 ± 1 16 ± 2 [16]
trans-3,4-dimethyl-4-arylpiperidine (CH₂)₂-furan 3-OH 0.6 39 1.8 [4]

| trans-3,4-dimethyl-4-arylpiperidine | (CH₂)₂-furan | 2-OH | 1.9 | 118 | 15 |[4] |

B. Monoamine Transporters (DAT, SERT, NET): A 4-Aryl Preference

Arylpiperidines are potent inhibitors of monoamine transporters, which are critical for regulating neurotransmitter levels in the synapse. The 4-aryl scaffold has been particularly fruitful in this area.

  • 4-Aryl Piperidines: This class has yielded numerous potent and selective inhibitors of the dopamine transporter (DAT) and serotonin transporter (SERT).[16][18] The orientation of the aryl group in the 4-position appears optimal for engaging with the binding sites of these transporters.

  • 2-Aryl Piperidines: While less explored for this target class, there is evidence that the 2-aryl scaffold can also produce DAT inhibitors. In one study comparing piperazine and piperidine cores, a 2-substituted piperidine derivative showed a several-fold decrease in DAT affinity compared to its piperazine counterpart, but another derivative maintained high affinity (Ki = 5.45 nM).[19] This suggests that while perhaps more challenging to optimize, the 2-arylpiperidine scaffold is still viable for transporter inhibition.

Table 2: Comparative Dopamine Transporter (DAT) Binding Affinities

Compound Class Key Features DAT Ki (nM) Reference
4-Aryl-4-hydroxypiperidine N-methyl, 4-phenyl 1500 ± 200 [16]
4-Aryl-4-hydroxypiperidine N-(4-fluorobenzyl) 1.8 ± 0.2 [16]

| 2-Arylpiperidine Derivative | (([1,1′-Biphenyl]-2-yl)methyl)sulfinyl | 5.45 |[19] |

C. NMDA Receptors: A Niche for 2-Aryl Isomers

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and excitotoxicity. Blockade of specific NMDA receptor subtypes is a promising strategy for treating a range of neurological disorders.

  • 2-Aryl Piperidines: This is where the 2-aryl isomer truly distinguishes itself. A significant body of research focuses on 2-substituted piperidine analogs as potent and subtype-selective NMDA receptor antagonists, particularly for subtypes containing the GluN2B (formerly NR2B) subunit.[20][21][22] The specific stereochemistry at the 2-position is critical for this selective antagonism. These compounds hold therapeutic promise for conditions like stroke, neuropathic pain, and Parkinson's disease, potentially avoiding the side effects associated with non-selective NMDA blockers.[20]

  • 4-Aryl Piperidines: In contrast, the 4-arylpiperidine scaffold is not prominently featured in the literature for selective NMDA receptor antagonism. The structural and stereochemical requirements for binding to the allosteric sites on NMDA receptor subunits appear to be better met by the 2-arylpiperidine architecture.

Pillar 3: Experimental Protocols and Methodologies

To ensure the trustworthiness of the data presented, it is essential to understand the experimental methods used to generate it. A cornerstone technique for determining the binding affinity of a compound for a specific receptor is the radioligand binding assay.

Protocol: Radioligand Receptor Binding Assay

This protocol provides a generalized workflow for assessing the binding affinity of test compounds (e.g., 2-aryl or 4-aryl piperidine derivatives) to a target receptor, such as the µ-opioid receptor.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from the target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]DAMGO for the µ-opioid receptor)

  • Test compounds (at various concentrations)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., naloxone)

  • 96-well filter plates (e.g., GF/C filters)

  • Scintillation cocktail and liquid scintillation counter

Step-by-Step Procedure:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • Assay Buffer

    • Test compound OR vehicle (for total binding) OR non-specific control (for non-specific binding)

    • Radioligand (at a concentration near its Kd value)

    • Cell membrane preparation

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Punch out the filters from the plate into scintillation vials. Add scintillation cocktail to each vial and allow them to equilibrate.

  • Counting: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

G prep 1. Preparation (Membranes, Compounds, Radioligand) setup 2. Assay Setup (Incubate all components in 96-well plate) prep->setup incubation 3. Incubation (e.g., 60 min at 25°C) setup->incubation filtration 4. Rapid Filtration (Separate bound from unbound ligand) incubation->filtration wash 5. Washing Steps (Remove non-specific unbound ligand) filtration->wash count 6. Scintillation Counting (Quantify bound radioactivity) wash->count analysis 7. Data Analysis (Calculate IC50 and Ki) count->analysis

Caption: Workflow for a typical radioligand receptor binding assay.

Conclusion: A Strategic Choice in Drug Design

The comparison between 2-aryl and 4-aryl piperidine isomers reveals a fundamental principle in medicinal chemistry: subtle changes in molecular architecture can lead to dramatic shifts in biological function.

  • 4-Aryl Piperidines remain the dominant scaffold for targeting opioid receptors and monoamine transporters. Their conformationally restrained nature provides a reliable framework for achieving high-potency interactions with these well-established targets.

  • 2-Aryl Piperidines have emerged as a more specialized but powerful scaffold for targets requiring precise stereochemical recognition, most notably subtype-selective NMDA receptor antagonists. The challenges associated with their stereoselective synthesis are offset by the potential to develop novel therapeutics for complex neurological disorders with improved side-effect profiles.

For drug development professionals, the choice between a 2-aryl and a 4-aryl piperidine core is not arbitrary but a strategic decision based on the target class. Understanding the inherent conformational biases and stereochemical complexities of each isomer is paramount to designing the next generation of potent and selective CNS-active agents.

References

  • Clayden, J., & Coldham, I. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]

  • Díaz, N., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Szałkowska, D., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules. [Link]

  • Van Daele, P. G., et al. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittelforschung. [Link]

  • Choi, A., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. [Link]

  • Szałkowska, D., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed. [Link]

  • Canal, M., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Clayden, J., & Coldham, I. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. ACS Publications. [Link]

  • Rout, S. K., et al. (2022). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate. [Link]

  • Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research. [Link]

  • Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience. [Link]

  • Coldham, I., et al. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications. [Link]

  • Colapret, J. A., et al. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry. [Link]

  • Annoura, H., et al. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Obeng, S., et al. (2021). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. European Journal of Medicinal Chemistry. [Link]

  • US6124317A - 2-substituted piperidine analogs and their use as subtype-selective NMDA receptor antagonists.
  • Falchi, A., et al. (2008). Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. Journal of Medicinal Chemistry. [Link]

  • Husbands, S. M., et al. (2021). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. ACS Chemical Neuroscience. [Link]

  • Iro, U. I., et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences. [Link]

  • WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists.
  • Wang, Y., et al. (2020). Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. European Journal of Medicinal Chemistry. [Link]

  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

  • Kajino, M., et al. (1989). Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride. Chemical & Pharmaceutical Bulletin. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

Sources

Validation

Technical Comparison Guide: Absolute Configuration Determination of Chiral Piperidine Hydrochloride Salts

Topic: X-ray Crystallography Data for Chiral Piperidine Hydrochloride Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for Chiral Piperidine Hydrochloride Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of piperidine-based pharmacophores, defining the Absolute Configuration (AC) is a critical regulatory and safety requirement. While chiral piperidines are often oily or amorphous as free bases, their conversion to Hydrochloride (HCl) salts serves a dual purpose: enhancing pharmacological solubility and providing a robust lattice for Single Crystal X-ray Diffraction (SC-XRD) .

This guide objectively compares SC-XRD of piperidine HCl salts against alternative analytical methods (VCD, NMR), providing experimental protocols and data interpretation frameworks grounded in the "Heavy Atom Effect" of the chloride ion.

Part 1: Methodological Comparison – The "Heavy Atom" Advantage

For organic chemists, the determination of absolute configuration often presents a choice between crystallographic and spectroscopic methods.[1][2] The table below compares the performance of SC-XRD (specifically for HCl salts) against Vibrational Circular Dichroism (VCD) and Chiral NMR.

Comparative Performance Matrix
FeatureSC-XRD (Piperidine HCl Salt) SC-XRD (Free Base) VCD (Solution State) Chiral NMR (Mosher's)
Primary Mechanism Anomalous dispersion (Bijvoet pairs)Anomalous dispersionDifferential absorption of circularly polarized IRDiastereomeric chemical shift differences
AC Confidence High (>99%) via Flack ParameterLow to Medium (often lacks heavy atoms)High (requires accurate DFT calculation)Medium (risk of kinetic resolution/conformational averaging)
Sample State Solid (Single Crystal required)Solid (Single Crystal required)Liquid/SolutionSolution
Chloride Impact Critical: Cl (Z=17) provides strong anomalous scattering signal for Cu K

.
N/A (C, H, N, O have weak scattering)N/AN/A
Throughput Low (days to weeks for crystal growth)LowMedium (hours)Medium (hours)
Structural Insight Full 3D structure + Packing + H-bondsFull 3D structureBulk conformational populationLocal chiral environment only
Expert Insight: The Chloride Anomalous Scattering Effect

The pivotal advantage of analyzing Piperidine HCl salts over their free base counterparts lies in the anomalous scattering power of the Chloride ion.

  • The Problem: Chiral piperidines typically contain only light atoms (C, H, N, O). When using standard Molybdenum (Mo) radiation, the anomalous scattering signal is often too weak to reliably distinguish enantiomers (Flack parameter error is high).

  • The Solution: Converting the amine to an HCl salt introduces Chloride (

    
    ). Using Copper (Cu) K
    
    
    
    radiation
    (
    
    
    ), the resonant scattering of Chlorine is significant (
    
    
    ), allowing for a precise determination of the Flack parameter (
    
    
    ), often with standard uncertainties
    
    
    .

Part 2: Critical Analysis of X-ray Data

When reviewing X-ray data for chiral piperidine HCl salts, three core parameters define the quality and reliability of the absolute configuration assignment.

The Flack Parameter ( )

The Flack parameter is the definitive metric for AC in non-centrosymmetric space groups.

  • 
     (with 
    
    
    
    ):
    The model represents the correct absolute structure.
  • 
    :  The model is the inverted enantiomer; the structure must be inverted.
    
  • 
    :  Indicates crystal twinning or a racemic mixture (if space group allows).
    

Data Validation Rule: For a Piperidine HCl salt collected on a Cu source, reject any AC assignment where


 unless supported by independent chemical evidence.
Crystal Packing and Hydrogen Bonding

Piperidine HCl salts typically crystallize in orthorhombic or monoclinic space groups (e.g.,


 or 

). The lattice is stabilized by a charge-assisted hydrogen bond network.
  • Primary Interaction:

    
    
    
  • Secondary Interaction:

    
     (weak, but directional)
    

These interactions often force the piperidine ring into a rigid chair conformation , reducing the conformational disorder seen in free bases. However, bulky substituents at the 3- or 4-position can distort this into a screw-boat or half-chair , as observed in specific pharmacophores like Paroxetine HCl.

Conformation Analysis Data
Structure TypeTypical Ring ConformationDominant InteractionReference
Unsubstituted Piperidine HCl Chair

(Linear chains)
[1]
4-Piperidone Derivatives Chair

dipole alignment
[2]
3,4-Disubstituted (Bulky) Distorted Chair / Twist-BoatSteric clash avoidance[3]

Part 3: Experimental Protocols

Protocol A: Crystallization of Chiral Piperidine HCl Salts

Objective: Grow single crystals suitable for X-ray diffraction from an amorphous or oily free base.

Reagents:

  • Chiral Piperidine (Free Base)

  • HCl (4M in Dioxane or 1.25M in Methanol)

  • Solvents: Methanol (MeOH), Diethyl Ether (

    
    ), Dichloromethane (DCM).
    

Workflow:

  • Salt Formation: Dissolve 50 mg of free base in minimal DCM (0.5 mL). Add 1.1 equivalents of HCl solution dropwise. Evaporate solvent to yield the crude HCl salt.

  • Vapor Diffusion (Preferred Method):

    • Dissolve the crude salt in a "Good Solvent" (MeOH or Ethanol) in a small inner vial. The solution should be near saturation.

    • Place the open inner vial inside a larger outer vial containing the "Anti-Solvent" (

      
       or Hexane).
      
    • Cap the outer vial tightly. The volatile anti-solvent will diffuse into the inner vial, slowly lowering solubility and promoting nucleation.

  • Slow Evaporation (Alternative):

    • Dissolve salt in MeOH/Acetone (1:1). Cover with parafilm and poke 2-3 small holes. Allow to stand at

      
       (fridge) to reduce thermal motion during growth.
      
Protocol B: Data Collection Strategy

Objective: Maximize anomalous signal for Flack parameter determination.

  • Crystal Selection: Choose a block-like crystal (approx.

    
     mm). Avoid needles if possible to minimize absorption corrections.
    
  • Source Selection: MANDATORY: Use Cu K

    
     radiation. 
    
    • Reasoning: Mo K

      
       (
      
      
      
      ) has low anomalous scattering for Cl. Cu K
      
      
      (
      
      
      ) maximizes the Bijvoet differences.
  • Collection Strategy: Collect a complete sphere of data (redundancy > 4). High redundancy is crucial for precise determination of the small anomalous differences.

  • Temperature: Collect at 100 K to minimize thermal diffuse scattering (TDS) and improve high-angle resolution.

Part 4: Visualization of Workflows

Logic Flow: Absolute Configuration Determination

This diagram illustrates the decision-making process when assigning chirality using SC-XRD data for Piperidine HCl salts.

AC_Determination Start Start: Chiral Piperidine Sample SaltForm Convert to HCl Salt (Introduce Cl Heavy Atom) Start->SaltForm Cryst Crystallization (Vapor Diffusion) SaltForm->Cryst XRD SC-XRD Data Collection (Cu Source, 100K) Cryst->XRD Refine Structure Refinement (Calculate Flack x) XRD->Refine CheckX Check Flack Parameter (x) Refine->CheckX Valid x ≈ 0.0 (u < 0.1) Absolute Config CONFIRMED CheckX->Valid x ~ 0 Invert x ≈ 1.0 (u < 0.1) Invert Structure -> CONFIRMED CheckX->Invert x ~ 1 Ambig x ≈ 0.5 or u > 0.1 Ambiguous / Racemic CheckX->Ambig x ~ 0.5 AltMethod Proceed to VCD or Derivatization (Mosher) Ambig->AltMethod

Caption: Decision tree for determining absolute configuration via SC-XRD, highlighting the critical check of the Flack parameter enabled by the Chloride ion.

Structural Concept: Hydrogen Bonding Network

The stability of the HCl salt lattice is driven by specific interactions.

HBond_Network PipNH Piperidine NH+ (Donor) Chloride Chloride Ion (Cl-) (Acceptor / Heavy Atom) PipNH->Chloride Strong H-Bond (Charge Assisted) Lattice Rigid 3D Lattice (High Resolution) PipNH->Lattice Stabilizes Chloride->Lattice Stabilizes PipCH Adjacent Piperidine CH (Weak Donor) PipCH->Chloride Weak Electrostatic

Caption: The supramolecular assembly of Piperidine HCl salts. The Chloride ion acts as a central anchor, accepting H-bonds and enabling high-resolution diffraction.

References

  • Crystal structures of piperazine, piperidine and morpholine. Source: ResearchGate URL:[3][4][Link]

  • Crystal structures of two chiral piperidine derivatives. Source: National Institutes of Health (PMC) URL:[Link]

  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Source: National Institutes of Health (PMC) URL:[Link]

  • Howard Flack and the Flack Parameter. Source: MDPI / Crystallography URL:[Link][5][6]

  • Absolute Configuration by VCD (White Paper). Source: BioTools URL:[Link]

  • How to crystallize your sample. Source: KU Leuven X-ray Core URL:[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Piperidines

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the piperidine moiety stands out as a prevalent scaffold, integral to the structure of numerous pharmaceuticals.[...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperidine moiety stands out as a prevalent scaffold, integral to the structure of numerous pharmaceuticals.[1] The strategic introduction of fluorine into these molecules has become a powerful tool for medicinal chemists to modulate key properties such as metabolic stability, pKa, and binding affinity. As these novel fluorinated piperidines are synthesized, their unambiguous structural characterization is paramount. Mass spectrometry (MS) is a cornerstone of this characterization, and a deep understanding of how fluorination influences fragmentation patterns is crucial for accurate data interpretation.

This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of fluorinated piperidines versus their non-fluorinated analogs. We will explore the underlying principles of fragmentation, present comparative data, and offer a standardized protocol for analysis, equipping researchers with the expertise to confidently elucidate the structures of these vital compounds.

The Bedrock of Piperidine Fragmentation: Alpha-Cleavage

Under electron ionization (EI), the fragmentation of piperidines is typically initiated by the ionization of the nitrogen atom.[1] The resulting molecular ion is energetically unstable and readily undergoes fragmentation. The most dominant of these fragmentation pathways is α-cleavage , which involves the scission of a carbon-carbon bond adjacent to the nitrogen atom.[1][2] This process leads to the formation of a stable, resonance-stabilized iminium ion and a neutral radical. The stability of the resulting iminium ion is a major driving force for this fragmentation pathway. For N-substituted piperidines, the loss of the largest substituent at the α-carbon is often preferred.[1]

Beyond alpha-cleavage, ring fission can also occur, leading to the formation of various acyclic fragment ions. The overall fragmentation pattern is highly dependent on the nature and position of any substituents on the piperidine ring.[1]

The Influence of Fluorine: A Comparative Analysis

The introduction of one or more fluorine atoms to the piperidine ring significantly alters its electronic properties and, consequently, its mass spectrometric fragmentation. The high electronegativity of fluorine can induce bond cleavages and rearrangements that are less common in their non-fluorinated counterparts.

Electron Ionization (EI) Fragmentation: A Head-to-Head Comparison

To illustrate the impact of fluorination, let's compare the well-documented EI mass spectrum of piperidine with that of a fluorinated analog.

Piperidine (Non-Fluorinated Reference)

The EI mass spectrum of piperidine is characterized by a prominent molecular ion peak (M+) at m/z 85. The base peak, however, is typically observed at m/z 84, resulting from the loss of a hydrogen atom via α-cleavage to form a stable iminium ion. Other significant fragments arise from the loss of ethylene (m/z 57) and further fragmentation of the ring.

Table 1: Key Fragment Ions in the EI Mass Spectrum of Piperidine

m/zProposed FragmentFragmentation Pathway
85[C5H11N]+•Molecular Ion
84[C5H10N]+α-cleavage (Loss of H•)
57[C3H7N]+Loss of C2H4
44[C2H6N]+Ring Cleavage

Fluorinated Piperidines: Emerging Patterns

While a comprehensive library of EI spectra for simple fluorinated piperidines is not as readily available, we can infer fragmentation behavior from related structures and general principles. The presence of a highly electronegative fluorine atom can introduce new fragmentation pathways, including:

  • Loss of HF: A common fragmentation pathway for many organofluorine compounds is the elimination of a neutral molecule of hydrogen fluoride (HF), which has a mass of 20 Da.

  • Rearrangements involving Fluorine: Fluorine atoms can participate in rearrangements, leading to the formation of unexpected fragment ions.

  • Altered Propensity for α-Cleavage: The inductive effect of fluorine can influence the stability of the resulting iminium ion, potentially altering the abundance of fragments formed through α-cleavage compared to other pathways.

For instance, in more complex fluorinated molecules, fragment ions corresponding to the fluorinated core structure are often observed.[3]

Visualizing the Fragmentation Mechanisms

To better understand these pathways, we can visualize the fragmentation mechanisms using diagrams.

G cluster_0 Piperidine Fragmentation (EI) mol Piperidine (m/z 85) frag1 [M-H]+ (m/z 84) mol->frag1 - H• (α-cleavage) frag2 [M-C2H5]+ (m/z 56) mol->frag2 - C2H5• (Ring Cleavage) G cluster_1 Hypothetical Fluoropiperidine Fragmentation (EI) mol_f Fluoropiperidine (M+) frag1_f [M-H]+ (α-cleavage) mol_f->frag1_f - H• frag2_f [M-HF]+• mol_f->frag2_f - HF frag3_f [M-C2H4F]+ mol_f->frag3_f Ring Cleavage

Caption: Plausible EI fragmentation pathways for a generic fluoropiperidine.

Electrospray Ionization (ESI) and Tandem MS (MS/MS)

In the context of drug development and metabolomics, ESI is a more commonly employed soft ionization technique. ESI typically generates protonated molecules [M+H]+, which are then subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to induce fragmentation.

For piperidine-containing compounds, the protonated nitrogen often directs the fragmentation. Common neutral losses observed in ESI-MS/MS include water (H2O), ammonia (NH3), and losses related to substituents. [1] The introduction of fluorine is expected to influence the proton affinity of the piperidine nitrogen. This can affect the collision energy required for fragmentation and potentially open up new fragmentation channels. For example, the loss of HF may also be observed in the ESI-MS/MS spectra of fluorinated piperidines.

Experimental Protocol for Mass Spectrometric Analysis

To ensure the generation of high-quality, reproducible data, a standardized experimental approach is essential. The following protocol outlines the key steps for the analysis of fluorinated piperidines by Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

1. Sample Preparation

  • Dissolve the fluorinated piperidine derivative in a volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate) to a concentration of approximately 1 mg/mL.
  • Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent with an EI source.
  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injection Volume: 1 µL.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold at 280 °C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Ionization Energy: 70 eV.
  • Mass Range: m/z 40-500.
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.

3. Data Analysis

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.
  • Identify the molecular ion peak, if present.
  • Propose structures for the major fragment ions based on their m/z values and known fragmentation mechanisms of piperidines and organofluorine compounds.
  • Compare the obtained spectrum with spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for potential matches.

Rationale for Experimental Choices:

  • GC-MS with EI: This is a classic and robust technique for the analysis of volatile and thermally stable small molecules. The 70 eV ionization energy is a standard condition that provides reproducible fragmentation patterns, facilitating library matching.

  • HP-5ms Column: This is a widely used, non-polar column suitable for the separation of a broad range of analytes, including piperidine derivatives.

  • Temperature Program: The chosen temperature program allows for the efficient elution of the analytes while ensuring good chromatographic separation.

  • Mass Range: The selected mass range is appropriate for the expected molecular weights and fragment ions of typical fluorinated piperidines.

G cluster_workflow GC-MS Analysis Workflow prep Sample Preparation (1-10 µg/mL in volatile solvent) gcms GC-MS Analysis (EI, 70 eV) prep->gcms data Data Acquisition (TIC and Mass Spectra) gcms->data analysis Spectral Interpretation - Identify M+ - Propose Fragments - Library Search data->analysis

Caption: Standard workflow for GC-MS analysis of fluorinated piperidines.

Conclusion and Future Outlook

The fluorination of piperidines is a rapidly evolving area in medicinal chemistry. A thorough understanding of their mass spectrometric fragmentation is not merely an academic exercise but a practical necessity for researchers in the field. While the foundational principles of piperidine fragmentation, such as α-cleavage, still hold, the presence of fluorine introduces new and interesting fragmentation pathways that must be considered.

As more novel fluorinated piperidines are synthesized, it is imperative that their mass spectral data are systematically collected and shared within the scientific community. The continued growth of spectral libraries to include these compounds will be invaluable for future research and development efforts. Furthermore, the use of high-resolution mass spectrometry (HRMS) and computational tools for fragmentation prediction will undoubtedly play an increasingly important role in the confident structural elucidation of this important class of molecules.

References

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Piperidine. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]

  • N-Ethylpiperidine. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]

  • 4,4-Difluoropiperidine. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Mass Spectrometry Data Center. (n.d.). National Institute of Standards and Technology. Retrieved February 24, 2026, from [Link]

  • Alpha (α) Cleavage. (2025, September 27). Chemistry Steps. Retrieved February 24, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (S)-2-(4-Fluorophenyl)piperidine Hydrochloride

As a Senior Application Scientist, my primary objective extends beyond the initial application of our products to ensuring their entire lifecycle is managed with scientific rigor and an unwavering commitment to safety. T...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the initial application of our products to ensuring their entire lifecycle is managed with scientific rigor and an unwavering commitment to safety. The proper disposal of a specialized chemical like (S)-2-(4-Fluorophenyl)piperidine hydrochloride is not merely a regulatory hurdle; it is a critical component of responsible research and a cornerstone of a safe laboratory environment. This guide provides a detailed, step-by-step protocol for its disposal, grounded in established safety principles and regulatory standards, to empower researchers to manage this chemical waste with confidence and precision.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. (S)-2-(4-Fluorophenyl)piperidine hydrochloride is a halogenated organic compound. This classification is the single most important factor dictating its disposal pathway. The presence of the fluorine atom means it must not be mixed with non-halogenated solvent waste, as this complicates the incineration process and significantly increases disposal costs.[1][2]

The toxicological profile, derived from Safety Data Sheets (SDSs), further informs our handling and disposal strategy. The primary hazards associated with this compound are summarized below.

Hazard ClassificationGHS CategoryDescriptionSource
Acute Toxicity, OralCategory 4Harmful if swallowed.[3][4][5][6]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3][4][5][6]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[3][4][5][6]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[3][4][5]
Aquatic Hazard (Chronic)Category 1 or 2Very toxic/toxic to aquatic life with long lasting effects.[4][6]

This risk profile necessitates a disposal plan that prevents release into the environment and minimizes personnel exposure. Disposal via standard trash or sewer systems is strictly prohibited under regulations like the Resource Conservation and Recovery Act (RCRA).[7][8]

Personal Protective Equipment (PPE) and Safe Handling

The foundation of safe disposal is protecting the handler. All disposal-related activities must be performed while wearing appropriate PPE to mitigate the risks of exposure.

  • Eye Protection: Wear safety goggles with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[9] This is critical to prevent contact with the powder, which can cause serious eye irritation.[3][4][5]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile). Inspect gloves for tears or holes before each use. Contaminated gloves should be disposed of as hazardous waste.[3][10]

  • Body Protection: A standard lab coat is required. For larger quantities or in the event of a spill, an impervious apron or suit may be necessary.[3]

  • Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to prevent respiratory tract irritation.[2][3][5] If a fume hood is not available, a NIOSH/MSHA-approved respirator is mandatory.[4][9]

Safe Handling Principle: The primary directive is to avoid aerosolizing the powder. Use techniques that minimize dust generation, such as careful scooping rather than pouring from a height. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][5][10]

Waste Segregation: A Decision-Based Workflow

Proper segregation is the most critical step in laboratory waste management.[11][12][13] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates disposal.[14] For (S)-2-(4-Fluorophenyl)piperidine hydrochloride, the key distinction is between halogenated and non-halogenated waste.

The following decision tree illustrates the correct segregation workflow for waste containing this compound.

Waste_Segregation_Workflow Workflow for Segregating (S)-2-(4-Fluorophenyl)piperidine Hydrochloride Waste start Waste Generation (S)-2-(4-Fluorophenyl)piperidine HCl or materials contaminated with it decision1 Is the waste pure solid or mixed ONLY with other halogenated compounds? start->decision1 Characterize Waste decision2 Is the waste dissolved in or mixed with a non-halogenated solvent (e.g., Hexane, Acetone, Ethanol)? decision1->decision2 No container1 HALOGENATED ORGANIC SOLID WASTE CONTAINER decision1->container1 Yes container2 HALOGENATED ORGANIC LIQUID WASTE CONTAINER decision2->container2 Yes container3 NON-HALOGENATED ORGANIC LIQUID WASTE CONTAINER (This is the INCORRECT container. Do NOT mix.) decision2->container3 No (This is a critical error)

Caption: Decision tree for proper waste segregation.

Step-by-Step Disposal Protocol

This protocol applies to small quantities of (S)-2-(4-Fluorophenyl)piperidine hydrochloride typically found in a research setting.

Step 4.1: Container Selection and Labeling
  • Select an Appropriate Container: Choose a container that is in good condition, compatible with the chemical waste, and has a secure, leak-proof screw cap.[15] For solid waste, a high-density polyethylene (HDPE) wide-mouth bottle is ideal.

  • Pre-Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" tag or label provided by your institution's Environmental Health & Safety (EH&S) department.[2][15][16]

  • Complete the Label: Clearly write the full chemical name, "(S)-2-(4-Fluorophenyl)piperidine hydrochloride," and list any other chemical constituents with their approximate percentages. Do not use abbreviations or chemical formulas.[15] The accumulation start date must also be recorded.[11]

Step 4.2: Waste Collection in a Satellite Accumulation Area (SAA)
  • Designate an SAA: The waste container must be kept at or near the point of generation and under the control of laboratory personnel.[7][15] This designated space is known as a Satellite Accumulation Area (SAA).

  • Transfer Waste: In a chemical fume hood, carefully transfer the solid waste into the prepared hazardous waste container. Also include any contaminated materials such as weighing paper, gloves, or absorbent pads used for cleanup.

  • Keep Container Closed: The container must remain closed at all times except when you are actively adding waste.[2][15][17] Do not leave a funnel in the container opening.[15]

Step 4.3: Storage and Final Disposal
  • Segregated Storage: Store the waste container in a designated secondary containment bin within the SAA to prevent spills from spreading.[2][7] Ensure it is segregated from incompatible materials, particularly strong acids, bases, and oxidizers.[13]

  • Monitor Fill Level: Do not overfill the container. A good practice is to consider it full at 90% capacity.[15]

  • Arrange for Pickup: Once the container is full or has been accumulating for the maximum time allowed by your institution (often six to twelve months for academic labs), arrange for pickup through your institution's EH&S office.[7][18] They will coordinate with a licensed hazardous waste disposal company for final destruction, typically via high-temperature incineration.[19]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a prepared response is crucial for safety.

Small-Scale Spill (Solid Powder)
  • Alert Personnel: Immediately alert others in the area.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing the full PPE detailed in Section 2.

  • Contain and Clean: Do NOT use water, as this may dissolve and spread the material. Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite) to prevent it from becoming airborne.[2][5] Carefully sweep or scoop the material into your pre-labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., ethanol), then with soap and water. Place all cleanup materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][20]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[3] Seek medical advice if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen or perform CPR if necessary. Seek immediate medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][20]

By adhering to this comprehensive disposal guide, researchers can ensure that the lifecycle of (S)-2-(4-Fluorophenyl)piperidine hydrochloride is managed safely, responsibly, and in full compliance with environmental regulations, thereby protecting themselves, their colleagues, and the wider community.

References

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018). Justrite. [Link]

  • Management of Waste. (Prudent Practices in the Laboratory). National Center for Biotechnology Information, NIH. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Best Practices for Managing Laboratory Waste. (2025). Republic Services. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • OSHA Chemical Storage Requirements. (2024). U.S. Hazmat Rentals. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA. [Link]

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. [Link]

  • OSHA Chemical Hazards And Communication. (2022). National Center for Biotechnology Information, NIH. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]

  • Disposal of Chemicals in the Laboratory. (2024). Environmental Marketing Services. [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025). [Link]

  • Material Safety Data Sheets. Cleanchem Laboratories. [Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

  • Safety Data Sheet (SDS). Rx Destroyer. [Link]

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Handling

A Researcher's Comprehensive Guide to the Safe Handling of (S)-2-(4-Fluorophenyl)piperidine Hydrochloride

(S)-2-(4-Fluorophenyl)piperidine hydrochloride and its structural analogs, such as Paroxetine, are potent pharmaceutical compounds that demand meticulous handling to ensure the safety of laboratory personnel and the inte...

Author: BenchChem Technical Support Team. Date: February 2026

(S)-2-(4-Fluorophenyl)piperidine hydrochloride and its structural analogs, such as Paroxetine, are potent pharmaceutical compounds that demand meticulous handling to ensure the safety of laboratory personnel and the integrity of research.[1][2][3] This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, focusing on the essential safety protocols, personal protective equipment (PPE), and disposal procedures.

The procedural recommendations outlined herein are grounded in established safety data and are designed to be a self-validating system of laboratory practice. Adherence to these protocols is critical for minimizing exposure risks and maintaining a safe research environment.

Hazard Identification and Risk Assessment: Understanding the Compound

(S)-2-(4-Fluorophenyl)piperidine hydrochloride is classified as a hazardous substance.[1][4] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4][5]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[4][6][7][8]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][6][7] Direct contact can lead to redness, pain, and potential damage.

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[7][8][9]

  • Allergic Skin Reaction: May cause an allergic skin reaction in sensitive individuals.[9][10]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][9][10]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantity of material being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE are paramount to prevent direct contact with (S)-2-(4-Fluorophenyl)piperidine hydrochloride. The following table summarizes the recommended PPE for various laboratory operations.

Operation Engineering Controls Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Laboratory fume hood or other local exhaust ventilation.[11]Tightly fitting safety goggles with side-shields.[11]Chemical-resistant gloves (e.g., nitrile).Full-coverage lab coat.NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[4]
Solution Preparation and Transfer Laboratory fume hood.[12]Safety goggles with side-shields or face shield.Chemical-resistant gloves.Lab coat.Not generally required if handled in a fume hood.
Cleaning and Decontamination Well-ventilated area.Safety goggles.Heavy-duty chemical-resistant gloves.Lab coat or apron.As needed, based on the potential for aerosol generation.
Spill Cleanup Well-ventilated area.Safety goggles and face shield.Chemical-resistant gloves.Lab coat and disposable coveralls.A chemical cartridge-type respirator may be required for large spills.[13]

Causality of PPE Choices:

  • Engineering Controls: A fume hood is the primary barrier, capturing dust and vapors at the source to prevent inhalation.[11][12]

  • Eye Protection: Tightly fitting goggles are essential to prevent airborne particles from reaching the eyes.[11]

  • Gloves: Chemical-resistant gloves provide a barrier against skin absorption. Double-gloving can be employed for added protection during high-risk procedures.

  • Lab Coat: A lab coat protects the skin and personal clothing from contamination.

  • Respiratory Protection: A respirator is a critical last line of defense when engineering controls cannot sufficiently minimize the inhalation of dust.[4][9]

Step-by-Step Safe Handling Protocol

This protocol outlines the essential steps for safely handling (S)-2-(4-Fluorophenyl)piperidine hydrochloride in a laboratory setting.

  • Preparation and Pre-Handling Check:

    • Ensure that a current Safety Data Sheet (SDS) for the compound is readily accessible.

    • Verify that the fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before bringing the compound into the work area.

    • Don the appropriate PPE as specified in the table above.

  • Weighing and Transfer of Solid Compound:

    • Perform all weighing and transfer operations within a certified laboratory fume hood.[12]

    • Use a disposable weighing boat to prevent cross-contamination.

    • Handle the container with care to avoid generating dust.

    • Close the primary container tightly immediately after use.[11][14]

  • Solution Preparation:

    • Add the solid compound to the solvent slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood.

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Carefully remove and dispose of gloves and any other contaminated disposable PPE in a designated hazardous waste container.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[4][9]

Emergency Procedures: Spill and Exposure Management

Rapid and correct response to spills and exposures is crucial.

Spill Response Workflow:

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Decontamination Disposal & Decontamination Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess Don_PPE Don appropriate PPE (gloves, goggles, respirator) Assess->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Collect Carefully collect the spilled material Contain->Collect Dispose Place in a sealed hazardous waste container Collect->Dispose Decontaminate Decontaminate the spill area Dispose->Decontaminate

Caption: Workflow for managing a chemical spill.

First-Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11][12]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12]

Waste Disposal Plan

All waste containing (S)-2-(4-Fluorophenyl)piperidine hydrochloride must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE, weighing boats, and any other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through a licensed hazardous material disposal company, in accordance with all federal, state, and local regulations.[1][4][11] Do not allow the material to enter drains or waterways.[9][12]

By implementing these comprehensive safety and handling procedures, researchers can effectively mitigate the risks associated with (S)-2-(4-Fluorophenyl)piperidine hydrochloride, ensuring a safe and productive research environment.

References

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  • Sigma-Aldrich. (2025, April 24). Safety Data Sheet.
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  • Kishida Chemical Co., Ltd. (2022, February 1). Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet Paroxetine HCl.
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  • ECHEMI. (n.d.). Paroxetine hydrochloride SDS, 78246-49-8 Safety Data Sheets.
  • PubChem. (n.d.). 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride.
  • LGC Standards. (n.d.). (3RS,4RS)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine Hydrochloride (cis-Paroxetine Hydrochloride).
  • U.S. Food and Drug Administration. (1998, December 14). NDA 21-299.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.

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